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  • Product: (6-Bromobenzofuran-2-yl)methanol
  • CAS: 1089682-06-3

Core Science & Biosynthesis

Foundational

The Ascendant Role of 6-Bromobenzofuran Derivatives in Medicinal Chemistry: A Technical Guide

Introduction: The Benzofuran Scaffold and the Strategic Importance of Bromine Substitution The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in the architecture...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold and the Strategic Importance of Bromine Substitution

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in the architecture of a multitude of biologically active compounds.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its significance as a "privileged structure" in medicinal chemistry.[1][2] Naturally occurring benzofurans are known for a wide array of therapeutic properties, including anticancer, antiviral, immunosuppressive, antioxidant, and antifungal activities.[1] Synthetic derivatives have also found clinical application, for instance, in the treatment of cardiac arrhythmias.[2]

This guide focuses on a specific and increasingly important subclass: 6-bromobenzofuran derivatives. The introduction of a bromine atom at the C-6 position of the benzofuran ring is not a trivial modification. Halogenation, and particularly bromination, can profoundly influence the physicochemical and pharmacokinetic properties of a molecule. The bromine atom can enhance biological activity through several mechanisms, including increased lipophilicity, which can improve membrane permeability, and its ability to form halogen bonds, which can contribute to more specific and potent interactions with biological targets.[1][3] Indeed, structure-activity relationship (SAR) studies have repeatedly demonstrated that the presence of a bromine substituent on the benzofuran scaffold often correlates with enhanced cytotoxic, antimicrobial, and neuroprotective properties.[3][4]

This technical guide will provide an in-depth exploration of the applications of 6-bromobenzofuran derivatives in medicinal chemistry, with a focus on their synthesis, biological evaluation, and mechanisms of action in key therapeutic areas.

Anticancer Applications: A Dominant Therapeutic Arena

The most extensively investigated application of 6-bromobenzofuran derivatives is in the realm of oncology. A substantial body of evidence highlights their potential as potent and selective anticancer agents.

Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest

A primary mechanism through which 6-bromobenzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1][5] This is a highly regulated process that eliminates damaged or cancerous cells without triggering an inflammatory response.[1] Several studies have shown that these compounds can activate the caspase cascade, a family of proteases that are central to the execution of apoptosis.[1]

For instance, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to induce apoptosis in various cancer cell lines.[6] One such derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, exhibited strong pro-oxidative and proapoptotic properties.[6]

In addition to apoptosis induction, many 6-bromobenzofuran derivatives have been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[5][6] These compounds can interfere with the function of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), leading to a halt in the G2/M or S phase of the cell cycle.[6]

Signaling Pathway: Apoptosis Induction by 6-Bromobenzofuran Derivatives

6-Bromobenzofuran_Derivative 6-Bromobenzofuran Derivative Cancer_Cell Cancer Cell 6-Bromobenzofuran_Derivative->Cancer_Cell Enters Cell Mitochondria Mitochondria Cancer_Cell->Mitochondria Induces Stress Caspase_9 Caspase-9 Mitochondria->Caspase_9 Activates Caspase_3_7 Caspase-3/7 Caspase_9->Caspase_3_7 Activates Apoptosis Apoptosis Caspase_3_7->Apoptosis Executes

Caption: Apoptosis induction pathway by 6-bromobenzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the structural features of 6-bromobenzofuran derivatives that are crucial for their anticancer activity. The position and nature of substituents on the benzofuran ring significantly impact their cytotoxic potency.

A key finding is that the presence of a bromine atom, particularly when attached to a methyl or acetyl group on the benzofuran system, consistently increases cytotoxicity against cancer cell lines.[3] This enhancement is likely due to a combination of electronic and steric effects that favor stronger interactions with the target molecules.

Furthermore, the hybridization of the 6-bromobenzofuran scaffold with other heterocyclic moieties, such as oxadiazoles, has been shown to yield compounds with potent anti-liver cancer effects.[7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of selected 6-bromobenzofuran derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
BF-5 (Bromobenzofuran-oxadiazole) HepG2 (Liver)Not explicitly stated, but showed high potency[7]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate A549 (Lung), HepG2 (Liver)Significant activity[6]
Various brominated benzofurans K562 (Leukemia), MOLT-4 (Leukemia), HeLa (Cervical)Significant cytotoxic activity[1][3]

Antimicrobial Applications: A Growing Area of Interest

While the anticancer properties of 6-bromobenzofuran derivatives have been extensively studied, their potential as antimicrobial agents is an emerging and promising field of research. The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial compounds, and 6-bromobenzofuran derivatives are showing considerable promise.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis of benzofuran derivatives and their evaluation for antimicrobial activity.[4][8][9] While not always specifying the 6-bromo substitution, the general findings suggest that halogenated benzofurans often exhibit significant antibacterial and antifungal properties.[4]

For example, certain benzofuran derivatives have shown broad-spectrum antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/ml against both Gram-positive and Gram-negative bacteria.[8] The presence of a bromo substituent has been noted to contribute to moderate to good activity against Salmonella typhi.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of selected benzofuran derivatives against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Benzofuran amide derivatives B. subtilis, S. aureus, E. colias low as 6.25[8]
Benzofuran derivatives Salmonella typhimurium, E. coli, S. aureus12.5 - 25[9]
Benzofuran derivatives with bromo substituent S. typhiModerate to good activity[4]

Neuroprotective Applications: Targeting Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease, represent a significant and growing public health challenge. The multifactorial nature of these diseases necessitates the development of multi-target drugs.[10][11] Benzofuran derivatives, including those with a 6-bromo substitution, have emerged as a promising scaffold for the design of neuroprotective agents.

Cholinesterase Inhibition: A Key Strategy for Alzheimer's Disease

A major therapeutic strategy for Alzheimer's disease is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine.[10][12][13] Several benzofuran derivatives have been investigated as potent AChE inhibitors.[12][14] The benzofuran scaffold can be considered a mimic of the indanone part of donepezil, a well-known AChE inhibitor.[11]

While specific data on 6-bromobenzofuran derivatives as cholinesterase inhibitors is still emerging, the broader class of benzofurans has shown promising results, with some derivatives exhibiting IC50 values in the micromolar range.[14][15]

Experimental Workflow: Screening for Acetylcholinesterase (AChE) Inhibitors

cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro AChE Inhibition Assay Synthesis Synthesize 6-Bromobenzofuran Derivatives Purification Purify and Characterize Synthesis->Purification Stock_Solution Prepare Stock Solutions Purification->Stock_Solution Assay_Setup Set up Assay with AChE, Substrate, and Inhibitor Stock_Solution->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Measurement Measure Product Formation (e.g., Ellman's Reagent) Incubation->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis

Caption: Workflow for screening 6-bromobenzofuran derivatives as AChE inhibitors.

Antioxidant and Anti-inflammatory Effects

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases.[16][17] Benzofuran derivatives have demonstrated antioxidant and anti-inflammatory properties, which contribute to their neuroprotective potential.[18][19] They can scavenge free radicals and reduce the production of pro-inflammatory mediators.[19] The presence of a bromine atom can modulate these properties, although more specific research is needed to fully elucidate its impact.

Synthetic Methodologies and Experimental Protocols

The synthesis of 6-bromobenzofuran derivatives can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the desired substitution pattern on the benzofuran core.

General Synthetic Strategies

Common methods for constructing the benzofuran ring system include:

  • Intramolecular Cyclization: This is a widely used approach, often starting from a substituted phenol and an α-haloketone or a similar reactive species.[20][21]

  • Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Sonogashira coupling, are powerful tools for the synthesis of highly substituted benzofurans.[22]

  • Rearrangement Reactions: In some cases, benzofuran derivatives can be synthesized through the rearrangement of other heterocyclic systems, such as coumarins.[14]

Experimental Protocol: Synthesis of a 6-Bromobenzofuran Precursor

The following is a representative protocol for the synthesis of a brominated benzofuran intermediate, which can then be further functionalized. This protocol is a generalized representation based on common synthetic procedures found in the literature.[23][24]

Materials:

  • 4-Bromophenol

  • Chloroacetone

  • Anhydrous potassium carbonate

  • Dry acetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents) and chloroacetone (1.1 equivalents).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • To the residue, add a suitable cyclizing agent (e.g., polyphosphoric acid or a strong acid) and heat the mixture to induce intramolecular cyclization. The reaction conditions (temperature and time) will vary depending on the specific substrate and cyclizing agent.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 6-bromobenzofuran derivative.

Characterization:

The structure of the synthesized compound should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

6-Bromobenzofuran derivatives represent a highly promising class of compounds in medicinal chemistry, with demonstrated potential in anticancer, antimicrobial, and neuroprotective applications. The strategic incorporation of a bromine atom at the C-6 position often leads to enhanced biological activity, making these derivatives attractive candidates for further drug development.

Future research in this area should focus on:

  • Elucidating specific molecular targets: Identifying the precise proteins or pathways with which 6-bromobenzofuran derivatives interact will facilitate the rational design of more potent and selective compounds.

  • Exploring a broader range of therapeutic areas: While the focus has been on cancer, the antimicrobial and neuroprotective properties of these compounds warrant more in-depth investigation.

  • Optimizing pharmacokinetic properties: Further chemical modifications can be explored to improve the drug-like properties of these derivatives, such as solubility, bioavailability, and metabolic stability.

The versatility of the 6-bromobenzofuran scaffold, combined with the growing understanding of its structure-activity relationships, positions it as a valuable platform for the discovery of novel therapeutics to address a range of unmet medical needs.

References

  • Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 20(2), 114-121.
  • Li, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 465.
  • Napiorkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Reports in Pharmaceutical Sciences, 4(2), 127-140.
  • RSC Advances. (n.d.). Royal Society of Chemistry.
  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). Molecules, 29(1), 235.
  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Anticancer therapeutic potential of benzofuran scaffolds. (2022). RSC Medicinal Chemistry, 13(10), 1166-1185.
  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017). Molecules, 22(2), 269.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2025). International Journal of Molecular Sciences, 26(12), 5493.
  • Novel benzofuran derivatives: Synthesis and antitumor activity. (2025).
  • Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. (2024). ChemMedChem.
  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management. (2025). Frontiers in Chemistry, 13.
  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1355.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(10), 2364.
  • Benzofuran derivatives for the treatment of CNS and other disorders. (2016).
  • Synthesis and antimicrobial activity of some imidazothiazole derivatives of benzofuran. (2012). Journal of Chemical Sciences, 124(2), 443-451.
  • Synthesis of Benzofuran Deriv
  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010). Molecules, 15(12), 8757-8766.
  • Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. (2023). Indian Journal of Pharmaceutical Sciences, 85(6), 1539-1550.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.).
  • Benzofuran-Based Hybrid Compounds for the Inhibition of Cholinesterase Activity, β Amyloid Aggregation, and Aβ Neurotoxicity. (2008). Journal of Medicinal Chemistry, 51(10), 2883-2886.
  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017).
  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Bulletin of the Korean Chemical Society, 36(5), 1515-1520.
  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2024). ACS Chemical Neuroscience.
  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegener

Sources

Exploratory

An In-depth Technical Guide to (6-Bromobenzofuran-2-yl)methanol: Synthesis, Properties, and Applications

(6-Bromobenzofuran-2-yl)methanol (CAS 1245563-18-1) is a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive hydroxymethyl group and a versatile bromo subst...

Author: BenchChem Technical Support Team. Date: March 2026

(6-Bromobenzofuran-2-yl)methanol (CAS 1245563-18-1) is a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive hydroxymethyl group and a versatile bromo substituent on the privileged benzofuran scaffold, makes it an attractive starting material for the synthesis of complex molecules with potential biological activity.[1][2][3] This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

While specific experimental data for (6-Bromobenzofuran-2-yl)methanol is not widely published, its properties can be predicted based on its structure and related compounds.

PropertyPredicted Value/Information
CAS Number 1245563-18-1
Molecular Formula C₉H₇BrO₂
Molecular Weight 227.05 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Storage Should be stored in a cool, dry place, protected from light.

Synthesis of (6-Bromobenzofuran-2-yl)methanol

The most direct and logical synthetic route to (6-Bromobenzofuran-2-yl)methanol involves the reduction of its corresponding carboxylic acid, 6-bromobenzofuran-2-carboxylic acid. This two-step process starts with the synthesis of the benzofuran core followed by the reduction of the carboxylic acid.

Diagram of the Synthetic Pathway

Synthesis Starting_Materials Substituted Phenol and α-Halo Ester/Ketone Benzofuran_Formation Benzofuran Ring Synthesis Starting_Materials->Benzofuran_Formation Cyclization Carboxylic_Acid 6-Bromobenzofuran-2-carboxylic acid (CAS 439107-94-5) Benzofuran_Formation->Carboxylic_Acid Reduction Reduction Carboxylic_Acid->Reduction e.g., LiAlH4, BH3-THF Final_Product (6-Bromobenzofuran-2-yl)methanol Reduction->Final_Product

Caption: Synthetic pathway to (6-Bromobenzofuran-2-yl)methanol.

Step 1: Synthesis of 6-Bromobenzofuran-2-carboxylic acid

The synthesis of the benzofuran ring system can be achieved through various methods. A common approach is the reaction of a substituted salicylaldehyde with a suitable reagent to form the furan ring.[4][5]

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromosalicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (2-3 equivalents).

  • Addition of Reagent: Add diethyl bromomalonate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Hydrolysis: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude ester is then hydrolyzed using a base like sodium hydroxide in an ethanol/water mixture.

  • Acidification and Isolation: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product, 6-bromobenzofuran-2-carboxylic acid, is then collected by filtration, washed with water, and dried.[6][7]

Step 2: Reduction to (6-Bromobenzofuran-2-yl)methanol

The reduction of the carboxylic acid to the primary alcohol is a standard transformation in organic synthesis. Strong reducing agents are typically required for this conversion.[8]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Carboxylic Acid: Cool the suspension to 0 °C in an ice bath. Add a solution of 6-bromobenzofuran-2-carboxylic acid (1 equivalent) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure (6-bromobenzofuran-2-yl)methanol.

Key Reactions and Applications

(6-Bromobenzofuran-2-yl)methanol is a versatile intermediate for the synthesis of more complex molecules, primarily through reactions at the hydroxyl group and the bromo substituent.

Reactions at the Hydroxymethyl Group

The primary alcohol functionality can undergo a variety of transformations:

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

  • Esterification/Etherification: Formation of esters and ethers.

  • Conversion to Halide: Substitution of the hydroxyl group with a halogen (e.g., using SOCl₂ or PBr₃) to facilitate further nucleophilic substitution reactions.

Reactions at the 6-Bromo Position: Sonogashira Coupling

The bromo substituent at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[9][10][11] This reaction is a powerful tool for elaborating the benzofuran core.[12][13][14]

Experimental Protocol for a Typical Sonogashira Coupling:

  • Reaction Setup: To a solution of (6-bromobenzofuran-2-yl)methanol (1 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent system (e.g., THF/amine or DMF/amine), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Reaction: Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC).

  • Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water or ammonium chloride solution to remove the amine and inorganic salts. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the 6-alkynylbenzofuran derivative.

Diagram of a Sonogashira Coupling Reaction

Sonogashira Reactants (6-Bromobenzofuran-2-yl)methanol + Terminal Alkyne Catalysts Pd Catalyst Cu(I) Co-catalyst Base Reactants->Catalysts Product 6-Alkynylbenzofuran Derivative Catalysts->Product

Caption: Sonogashira coupling of (6-Bromobenzofuran-2-yl)methanol.

Applications in Drug Discovery

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][3][4] (6-Bromobenzofuran-2-yl)methanol serves as a key intermediate for the synthesis of novel benzofuran-containing compounds that can be screened for various pharmacological activities. The ability to functionalize both the 2- and 6-positions allows for the creation of diverse molecular libraries for high-throughput screening. For instance, the products of Sonogashira coupling can be further cyclized to generate more complex heterocyclic systems.[13]

Conclusion

(6-Bromobenzofuran-2-yl)methanol is a strategically important building block for organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials and its potential for diverse chemical transformations make it a valuable tool for the development of novel compounds with potential therapeutic applications. The protocols and information provided in this guide are intended to facilitate further research and exploration of the chemistry and biological potential of this versatile molecule.

References

  • Al-Harbi, K. A., et al. (2015).
  • Reddy, K. S., et al. (2018). Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives. RSC Advances, 8(41), 23163-23174.
  • Reddy, B. V. S., et al. (2019). One-Pot Synthesis of Benzofurans via Cu-Catalyzed Tandem Sonogashira Coupling-Cyclization Reactions. ChemistrySelect, 4(19), 5693-5697.
  • El-Boraey, H. A., et al. (2016). Microwave-accelerated Mizoroki-Heck and Sonogashira cross-coupling reactions in water using a heterogeneous palladium(II)-precatalyst. Journal of the Iranian Chemical Society, 13(10), 1835-1847.
  • de Sousa, J. S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265.
  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.
  • J&K Scientific. (n.d.). 6-Bromobenzofuran-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Mondal, B., et al. (2018). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions, 47(4), 1145-1154.
  • Chen, Y.-J., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Tetrahedron Letters, 52(17), 2023-2027.
  • Ersan, S., et al. (2005).
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Al-Harbi, K. A., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives.
  • Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28432-28456.
  • Stanetty, P., & Schnürch, M. (2017). Total synthesis of natural products containing benzofuran rings.
  • Nawrot-Modranka, J., et al. (2010).
  • Chemistry LibreTexts. (2019). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

Sources

Foundational

Thermodynamic properties of halogenated benzofuran alcohols

An In-depth Technical Guide to the Thermodynamic Properties of Halogenated Benzofuran Alcohols Executive Summary Halogenated benzofuran alcohols are a class of organic molecules with significant potential in the field of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Properties of Halogenated Benzofuran Alcohols

Executive Summary

Halogenated benzofuran alcohols are a class of organic molecules with significant potential in the field of medicinal chemistry. Their unique structural features, combining the biologically active benzofuran scaffold, the modulating effects of halogenation, and the hydrogen-bonding capabilities of an alcohol group, make them attractive candidates for drug development.[1] Understanding the thermodynamic properties of these compounds is paramount for predicting their stability, solubility, and binding affinity to biological targets. This guide provides a comprehensive overview of the core thermodynamic principles—Gibbs free energy, enthalpy, entropy, and heat capacity—and their relevance to drug discovery. It details both experimental and computational methodologies for determining these properties, offering step-by-step protocols and field-proven insights for researchers, scientists, and drug development professionals. By integrating established principles with practical workflows, this document serves as a technical resource for the rational design and optimization of novel therapeutic agents based on the halogenated benzofuran alcohol framework.

Introduction: The Significance of Halogenated Benzofuran Alcohols in Medicinal Chemistry

The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold is a well-established method for modulating a molecule's physicochemical properties. Halogenation can influence metabolic stability, lipophilicity, and binding affinity, often through specific interactions such as halogen bonding.[5] The addition of an alcohol functional group further enhances the potential for specific, high-affinity interactions with biological targets through hydrogen bonding.

Despite their potential, a comprehensive understanding of the thermodynamic properties of halogenated benzofuran alcohols is not widely documented in publicly available literature. This guide, therefore, aims to bridge this gap by providing a foundational understanding based on established thermodynamic principles and methodologies applied to closely related chemical classes. The insights provided herein are intended to empower researchers to systematically investigate and engineer the thermodynamic profiles of these promising compounds for optimal therapeutic performance.

Core Thermodynamic Principles in the Context of Drug Development

The interaction of a drug molecule with its biological target is governed by the fundamental laws of thermodynamics. A thorough understanding of these principles is essential for rational drug design.

Gibbs Free Energy (ΔG)

The Gibbs free energy change (ΔG) is the ultimate measure of the spontaneity and extent of a reaction, such as a drug binding to its receptor.[6] It is defined by the equation:

ΔG = ΔH - TΔS

where ΔH is the change in enthalpy, T is the temperature in Kelvin, and ΔS is the change in entropy. A negative ΔG indicates a spontaneous binding event. The magnitude of ΔG is related to the binding affinity (Kd) of the drug.

Enthalpy (ΔH)

The enthalpy change (ΔH) represents the heat absorbed or released during a process at constant pressure. In the context of drug binding, it reflects the net change in the energy of chemical bonds and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, halogen bonds) formed and broken upon complex formation. Enthalpically driven binding is often associated with strong, specific interactions.

Entropy (ΔS)

The entropy change (ΔS) is a measure of the change in disorder or randomness of a system. In drug binding, the total entropy change includes contributions from the conformational changes in the drug and the receptor, as well as the release of ordered solvent molecules (typically water) from the binding interface. This release of solvent is often a major favorable contributor to the entropy of binding.

Heat Capacity (ΔCp)

The change in heat capacity (ΔCp) upon binding is determined by measuring the temperature dependence of the enthalpy change. It is primarily associated with changes in the solvation of the interacting molecules. A negative ΔCp, commonly observed in drug-protein interactions, is often interpreted as a consequence of the burial of nonpolar surface area upon binding.

Experimental Determination of Thermodynamic Properties

Precise experimental measurement is the cornerstone of understanding the thermodynamic profile of any compound. Several techniques are particularly well-suited for characterizing halogenated benzofuran alcohols.

Calorimetry

Calorimetry directly measures the heat changes associated with chemical and physical processes, providing a direct route to determining thermodynamic parameters.

4.1.1 Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed as one molecule is titrated into another, allowing for the simultaneous determination of the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction. From these, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.

Protocol: ITC Analysis of a Halogenated Benzofuran Alcohol Binding to a Target Protein

  • Preparation:

    • Dissolve the purified target protein and the synthesized halogenated benzofuran alcohol in the same buffer to a precisely known concentration. A common buffer is phosphate-buffered saline (PBS) at pH 7.4.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Loading the Calorimeter:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the halogenated benzofuran alcohol solution into the injection syringe.

  • Experimental Run:

    • Equilibrate the system to the desired temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the ligand (halogenated benzofuran alcohol) into the sample cell containing the protein.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-rate peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, ΔH, and n).

    • Calculate ΔG and ΔS using the equations:

      • ΔG = -RT ln(Ka), where Ka = 1/Kd

      • ΔS = (ΔH - ΔG) / T

4.1.2 Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It is particularly useful for determining the enthalpy of phase transitions, such as melting (enthalpy of fusion).[7][8][9] This information is valuable for understanding the stability and solubility of a solid compound.

Protocol: DSC for Thermal Stability Analysis

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the crystalline halogenated benzofuran alcohol into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent sublimation during the experiment.

  • Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analysis: The melting point is identified as the onset temperature of the endothermic peak, and the enthalpy of fusion (ΔHfus) is calculated by integrating the area of the peak.

Vapor Pressure Measurements

The determination of vapor pressure as a function of temperature allows for the calculation of the enthalpy of sublimation (ΔHsub), a key parameter for understanding the transition from the solid to the gaseous state.

4.2.1 Knudsen Effusion Method

The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of solid organic compounds.[8][9] The rate of mass loss from a heated cell with a small orifice is measured under high vacuum, and from this, the vapor pressure can be calculated. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

G cluster_0 Knudsen Effusion Workflow A Sample in Knudsen Cell B High Vacuum & Controlled Heating A->B C Mass Loss Measurement (Thermogravimetric Analysis) B->C D Calculate Vapor Pressure (P) at each Temperature (T) C->D E Plot ln(P) vs. 1/T D->E F Determine Slope E->F G Calculate Enthalpy of Sublimation (ΔH_sub) F->G

Caption: Workflow for determining the enthalpy of sublimation using the Knudsen effusion method.

Computational Modeling of Thermodynamic Properties

Computational methods provide a powerful complement to experimental studies, offering insights into the thermodynamic properties of molecules at an atomic level.

Quantum Mechanical (QM) Methods

QM methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

5.1.1 Density Functional Theory (DFT)

DFT is a widely used QM method that can accurately predict a range of molecular properties, including the gas-phase enthalpy of formation.[10] For halogenated compounds, the choice of the functional and basis set is critical to accurately describe the electronic effects of the halogens.[10][11]

Methodology: DFT Calculation of Enthalpy of Formation

  • Structure Optimization: Build the 3D structure of the halogenated benzofuran alcohol and perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation with a larger basis set on the optimized geometry.

  • Isodesmic Reaction: To improve accuracy and cancel systematic errors, employ an isodesmic reaction scheme. This involves constructing a hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of formation of the target molecule can then be calculated from the known enthalpies of formation of the other species in the reaction and the calculated reaction enthalpy.

Molecular Dynamics (MD) Simulations

MD simulations model the movements of atoms and molecules over time, allowing for the study of complex processes such as solvation and ligand binding.

5.2.1 Free Energy Calculations

Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous methods for calculating the free energy difference between two states (e.g., a ligand in solution versus in a protein binding site). These "alchemical" transformations involve gradually changing the identity of a molecule in the simulation and calculating the work required for this change, which corresponds to the free energy difference.

G cluster_1 Alchemical Free Energy Calculation StateA State A (e.g., Ligand in Water) Transformation λ (0 -> 1) StateA->Transformation ΔG_solvation StateB State B (e.g., Ligand in Protein) Transformation->StateB ΔG_binding

Sources

Exploratory

The Strategic Role of (6-Bromobenzofuran-2-yl)methanol in Advanced Pharmaceutical Synthesis

Executive Summary In the landscape of modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on versatile, bifunctional building blocks. (6-Bromobenzofuran-2-yl)methano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural design of active pharmaceutical ingredients (APIs) relies heavily on versatile, bifunctional building blocks. (6-Bromobenzofuran-2-yl)methanol has emerged as a critical pharmaceutical intermediate, serving as the foundational scaffold for a diverse array of therapeutic agents, ranging from oncology drugs targeting Myc transcription factors to novel antiviral compounds against SARS-CoV-2.

This technical guide provides an in-depth analysis of the physicochemical properties, dual-axis reactivity, and self-validating synthetic workflows associated with this intermediate. By understanding the mechanistic causality behind its functionalization, researchers can leverage this compound for late-stage pharmacophore expansion and rapid structure-activity relationship (SAR) library generation.

Physicochemical Profiling & Structural Rationale

The utility of (6-Bromobenzofuran-2-yl)methanol stems from its unique structural topology. The benzofuran core provides a rigid, planar, and lipophilic framework that frequently acts as a bioisostere for indole or naphthalene rings in target binding pockets.

Table 1: Physicochemical Profile of the Intermediate
PropertyValue
IUPAC Name (6-Bromobenzofuran-2-yl)methanol
CAS Registry Number
Molecular Formula C9H7BrO2
Molecular Weight 227.06 g/mol [1]
SMILES OCC1=CC2=CC(Br)=CC=C2O1
Storage Conditions Sealed in dry, 2-8°C[2]

Dual-Axis Reactivity & Mechanistic Causality

The strategic value of (6-Bromobenzofuran-2-yl)methanol lies in its dual-axis reactivity , which allows for orthogonal functionalization without cross-interference.

  • The C2-Hydroxymethyl Axis (Early-Stage Elaboration): The primary alcohol at the C2 position is highly reactive. It can be selectively oxidized to an aldehyde or carboxylic acid, serving as the anchor point for the condensation and cyclization of complex heterocyclic rings (e.g., azoles, triazoles, and pyrazoles).

  • The C6-Bromo Axis (Late-Stage Functionalization): The bromine atom at the C6 position is electronically modulated by the fused aromatic system, making it highly stable during early C2 manipulations. Once the sensitive C2-pharmacophore is assembled, the C6-bromide acts as an electrophilic handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Stille reactions), enabling the modular addition of aryl or heteroaryl groups.

ReactivityMapping N1 C6-Bromo Handle (Electrophilic Site) N3 Pd-Catalyzed Cross-Coupling (Suzuki/Stille) N1->N3 N2 C2-Hydroxymethyl (Nucleophilic/Oxidizable Site) N4 Oxidation to Aldehyde/Acid (PCC/KMnO4) N2->N4 N5 Pharmacophore Expansion (Aryl/Heteroaryl Addition) N3->N5 N6 Azole/Triazole Core Assembly (Target Binding Site) N4->N6

Caption: Dual-axis reactivity mapping of the intermediate for late-stage functionalization.

Key Synthetic Workflows & Pharmacological Applications

The synthetic divergence of this intermediate allows it to be channeled into multiple therapeutic pipelines.

Oncology: Fused 1,3-Azole Derivatives (Myc Inhibitors)

The Myc family of transcription factors (c-Myc, L-Myc, N-Myc) are master regulators of cellular proliferation and are frequently dysregulated in human cancers. To synthesize potent Myc inhibitors, (6-Bromobenzofuran-2-yl)methanol is first oxidized to 6-bromobenzofuran-2-carbaldehyde. This aldehyde is subsequently condensed to form fused 1,3-azole derivatives, which induce apoptosis in rapidly proliferating tumor cells 3[3].

Virology: Benzofuran-1,2,4-Triazoles (Anti-SARS-CoV-2)

In the pursuit of antiviral agents, the intermediate is converted into a carboxylic acid derivative, which undergoes hydrazide formation and subsequent cyclization to form benzofuran-1,2,4-triazole hybrids. These compounds have demonstrated significant inhibitory potency against SARS-CoV-2 by targeting its main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp) 4[4].

Antimicrobials: Benzofuran-Pyrazole Hybrids

By leveraging green chemistry principles, the intermediate can be coupled to form benzofuran-pyrazole hybrids. The use of phase-transfer catalysts like Benzyltriethylammonium chloride (BTEAC) allows for rapid, high-yield assembly of these broad-spectrum antimicrobial agents without the need for heavy metal transition catalysts 5[5].

SyntheticDivergence A (6-Bromobenzofuran-2-yl)methanol B 6-Bromobenzofuran-2-carbaldehyde A->B PCC, DCM, 0°C C Benzofuran-2-carboxylic Acid A->C Strong Oxidation D Myc Inhibitors (Fused Azoles) B->D Condensation & Cyclization E Anti-SARS-CoV-2 Agents (Triazoles) C->E Hydrazide Formation & Cyclization

Caption: Synthetic divergence of (6-Bromobenzofuran-2-yl)methanol into key pharmaceutical agents.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into every step to explain why specific reagents and conditions are chosen.

Protocol A: Controlled Oxidation to 6-Bromobenzofuran-2-carbaldehyde

Primary alcohols on electron-rich heteroaromatic rings are prone to over-oxidation to carboxylic acids or ring-opening degradation if harsh oxidants (like Jones reagent) are used. This protocol utilizes Pyridinium chlorochromate (PCC) to arrest oxidation precisely at the aldehyde stage.

Step-by-Step Methodology:

  • Solvation: Dissolve (6-bromobenzofuran-2-yl)methanol (1 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.05 M concentration 3[3].

    • Causality: Anhydrous DCM prevents the formation of hydrate intermediates that facilitate over-oxidation.

  • Thermal Control: Cool the reaction mixture to 0°C using an ice bath.

    • Causality: The oxidation is exothermic; maintaining 0°C suppresses the thermal degradation of the benzofuran core.

  • Oxidation: Add PCC (1.3 eq) portion-wise to the chilled solution 3[3].

    • Causality: The slight 0.3 eq excess ensures complete conversion without providing enough oxidative power to force unwanted side reactions.

  • Incubation: Stir the mixture for exactly 5 hours at 0°C.

  • Filtration: Filter the dark mixture over a tightly packed pad of Celite.

  • Purification: Concentrate the filtrate and purify via column chromatography on silica gel (0 to 30% AcOEt in hexanes) to afford the pure carbaldehyde 3[3].

Self-Validation Checkpoints:

  • Visual Validation (Step 5): The Celite filtrate must be a clear organic solution. If a black/brown sludge passes through, reduced chromium salts are still present. Failure to re-filter will lead to severe silica column fouling and product entrapment.

  • Analytical Validation: 1 H-NMR must show the disappearance of the hydroxymethyl protons (~4.7 ppm) and the emergence of a sharp, downfield aldehydic proton signal (~9.5–10.0 ppm).

Protocol B: BTEAC-Catalyzed Pyrazole Hybridization

This protocol bypasses traditional transition-metal catalysis by utilizing a phase-transfer catalyst, making it highly scalable and environmentally benign.

Step-by-Step Methodology:

  • Reagent Mixing: Combine the benzofuran derivative and the pyrazole precursor under neat conditions (or in methanol if solubility is an issue).

  • Catalysis: Introduce Benzyltriethylammonium chloride (BTEAC) to the mixture.

    • Causality: BTEAC increases the effective concentration of reacting anions in the organic phase, drastically accelerating nucleophilic attack without heavy metals.

  • Reaction: Stir the mixture at room temperature to 80°C for 20-25 minutes 5[5].

Self-Validation Checkpoints:

  • Kinetic Validation: The reaction is highly efficient; TLC monitoring should confirm the complete consumption of starting materials within 25 minutes.

  • Yield Confirmation: Under neat conditions, this method reliably yields up to 88% of the target molecule 5[5].

Quantitative Reaction Metrics

The following table summarizes the comparative reaction metrics for the primary downstream intermediates derived from (6-Bromobenzofuran-2-yl)methanol.

Table 2: Comparative Reaction Metrics for Downstream Intermediates
Target IntermediateReagents / CatalystSolventTempYieldPrimary Application
6-Bromobenzofuran-2-carbaldehyde PCC (1.3 eq)DCM (0.05 M)0°C>85%Precursor to Myc Inhibitors
Benzofuran-1,2,4-triazoles Phenyl isothiocyanate, BaseMethanol / DCMReflux78–90%SARS-CoV-2 Mpro Inhibitors
Benzofuran-pyrazole hybrids BTEACNeat / MethanolRT to 80°C70–88%Broad-spectrum Antimicrobials

References

  • Google Patents (WO2016094688A1) - Fused 1,3-azole derivatives useful for the treatment of proliferative diseases.3

  • MDPI (Molecules) - Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents.4

  • Arkivoc - Benzyltriethylammonium chloride (BTEAC) catalyzed efficient synthesis of novel benzofuran-pyrazole hybrids.5

  • BLD Pharm / Sigma-Aldrich - Product Data: (6-bromo-1-benzofuran-2-yl)methanol | 1089682-06-3.

Sources

Foundational

The Electronic and Reactivity Profile of 6-Bromobenzofuran: A Privileged Scaffold in Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the benzofuran ring as a foundational pharmacophore. When functionalized at the 6-position...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the benzofuran ring as a foundational pharmacophore. When functionalized at the 6-position with a bromine atom, this bicyclic system undergoes a profound transformation in both its electronic architecture and synthetic utility. This technical guide provides an in-depth analysis of the electronic effects of 6-bromo substitution, its impact on regioselective reactivity, and its strategic application in fragment-based drug discovery (FBDD).

Electronic Architecture and Charge Distribution

Benzofuran is a fused bicyclic heteroaromatic system consisting of an electron-rich furan ring and a relatively neutral benzene ring. The introduction of a bromine atom at the C-6 position (on the carbocyclic periphery) fundamentally alters the molecule's electron density through two competing electronic phenomena:

  • Inductive Effect (-I) : Bromine is highly electronegative, exerting a strong electron-withdrawing effect through the σ -bond framework.

  • Resonance Effect (+R) : The lone pairs on the bromine atom can participate in π -donation into the aromatic system.

In the context of halogenated aromatics, the inductive withdrawal (-I) generally dominates the resonance donation (+R). Consequently, the 6-bromo substitution results in a net decrease in electron density across the benzene ring, rendering it less susceptible to electrophilic aromatic substitution (EAS) compared to the unsubstituted parent compound[1].

Despite this localized deactivation, the furan ring—specifically the C-2 and C-3 positions—retains its nucleophilic character due to the strong +R effect of the endocyclic oxygen atom. Therefore, electrophilic attacks (such as nitration or formylation) will still preferentially occur at the furan moiety, leaving the 6-bromo group intact as an orthogonal synthetic handle[1].

G A 6-Bromobenzofuran Core B Inductive Effect (-I) Electron Withdrawing A->B C Resonance Effect (+R) Electron Donating A->C F Pd-Catalyzed Cross-Coupling Handle A->F D Net Deactivation of Benzene Ring B->D C->D E Preserved Furan Reactivity (C-2/C-3) D->E

Caption: Logic flow of electronic effects in 6-bromobenzofuran.

Reactivity Profile: The C-6 Position as a Synthetic Handle

From a practical synthetic standpoint, the highly polarized C(sp2)-Br bond at the 6-position is an ideal electrophile for transition-metal-catalyzed cross-coupling reactions. The electronic withdrawal by the bromine atom lowers the energy of the C-Br antibonding orbital ( σ∗ ), facilitating rapid oxidative addition by low-valent palladium or copper catalysts[2].

This makes 6-bromobenzofuran an exceptional substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, allowing researchers to rapidly expand chemical space during lead optimization[3].

Causality in Catalyst and Protecting Group Selection

When performing a Buchwald-Hartwig amination on a 6-bromobenzofuran derivative that contains a carboxylic acid moiety (e.g., at the C-3 position), direct coupling is highly inefficient. Why? Unprotected carboxylic acids will deprotonate under the basic conditions (e.g., K2CO3 or NaOtBu) required for the catalytic cycle. The resulting carboxylate salt is insoluble in organic solvents and forms stable, unreactive complexes with the palladium catalyst, effectively poisoning the reaction[2].

To circumvent this, the carboxylic acid must first be masked as a methyl ester. Furthermore, the use of bulky, electron-rich phosphine ligands (like XPhos) is critical. The electron-rich nature of XPhos accelerates oxidative addition into the C-Br bond, while its immense steric bulk forces the subsequent reductive elimination of the sterically hindered C-N bond, preventing catalyst trapping[3].

Applications in Fragment-Based Drug Discovery (FBDD)

6-Bromobenzofurans are privileged scaffolds in FBDD. The bromine atom not only enables rapid library generation via late-stage functionalization but also directly participates in target binding through halogen bonding and hydrophobic interactions.

Case Study: Targeting Bacterial Virulence (EcDsbA)

In the development of anti-virulence compounds targeting Escherichia coli thiol-disulfide oxidoreductase (EcDsbA), biophysical screening identified 2-(6-bromobenzofuran-3-yl)acetic acid as a primary fragment hit[3]. The benzofuran core anchors the molecule in the hydrophobic binding groove adjacent to the catalytic disulfide bond. By utilizing the 6-bromo position as a synthetic handle, researchers successfully elaborated the fragment into higher-affinity binders[4].

Table 1: Binding Affinities of 6-Substituted Benzofuran Derivatives against EcDsbA

CompoundC-6 SubstituentLinker TypeKD (µM)Primary Binding Interaction
Hit (6) Bromo (-Br)NoneHigh mMHydrophobic groove anchoring
Analog 15 Anilino (-NH-Ph)AmineN/ASub-optimal trajectory
Analog 25 Phenoxy (-O-Ph)Ether326 ± 25 π -stacking with His32
Analog 28 Benzyl (-CH2-Ph)Methylene341 ± 57Deep hydrophobic groove insertion

Data summarized from Duncan et al., 2019[3],[4].

Workflow Step1 1. Fragment Hit (6-Bromo) Step2 2. Acid Protection (Esterification) Step1->Step2 Step3 3. Pd-Coupling (Buchwald-Hartwig) Step2->Step3 Step4 4. Deprotection (Base Hydrolysis) Step3->Step4 Step5 5. Lead Compound (Target Binding) Step4->Step5

Caption: Fragment-based elaboration workflow of a 6-bromobenzofuran hit.

Experimental Methodology: Self-Validating Protocol

The following is a field-proven, step-by-step methodology for the Buchwald-Hartwig amination of a 6-bromobenzofuran scaffold, designed to ensure high yields and prevent catalyst degradation[3].

Protocol: Buchwald-Hartwig Amination of 2-(6-bromobenzofuran-3-yl)acetic acid

Step 1: Carboxylic Acid Protection

  • Dissolve 2-(6-bromobenzofuran-3-yl)acetic acid (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C and add catalytic thionyl chloride (SOCl2) dropwise to generate HCl in situ.

  • Reflux the mixture for 16 h. Concentrate in vacuo to yield the protected methyl ester. Self-validation: TLC should show complete consumption of the highly polar baseline starting material.

Step 2: Reagent Preparation and Degassing

  • In an oven-dried Schlenk flask, combine the 6-bromobenzofuran methyl ester (1.0 eq), the desired aryl amine (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and anhydrous K2CO3 (2.0 eq) in tert-butanol.

  • Critical Step : Degas the mixture via three consecutive freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand and the active Pd(0) catalytic species.

Step 3: Catalytic Coupling

  • Backfill the Schlenk flask with nitrogen and heat the reaction mixture to reflux for 16 h.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

Step 4: Deprotection (Base Hydrolysis)

  • Dissolve the crude coupled intermediate in a 1:1 mixture of THF and methanol.

  • Add 2 M aqueous NaOH (3.0 eq) and heat to 80 °C for 16 h to hydrolyze the methyl ester.

  • Cool the mixture, acidify to pH 2 using 1 M HCl, and extract with ethyl acetate. Dry the organic layer over Na2SO4 and purify via flash chromatography to isolate the final elaborated compound[3].

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Suzuki-Miyaura Cross-Coupling of (6-Bromobenzofuran-2-yl)methanol

Introduction & Strategic Importance (6-Bromobenzofuran-2-yl)methanol is a highly versatile bifunctional building block in medicinal chemistry. It is frequently utilized in the synthesis of biologically active molecules,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

(6-Bromobenzofuran-2-yl)methanol is a highly versatile bifunctional building block in medicinal chemistry. It is frequently utilized in the synthesis of biologically active molecules, including 1[1] and 2[2]. The molecule presents a unique chemoselectivity challenge: it contains both a reactive aryl bromide for cross-coupling and a free primary alcohol that is susceptible to oxidation or unwanted etherification. This application note details a robust, high-yielding Suzuki-Miyaura cross-coupling protocol that selectively functionalizes the C6 position while preserving the sensitive hydroxymethyl group.

Mechanistic Causality & Reaction Design

The 3[3] relies on a Pd(0)/Pd(II) catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination[4].

Every reagent in this protocol is chosen based on strict mechanistic causality:

  • Catalyst Selection (Pd(dppf)Cl₂): The oxidative addition of the benzofuran bromide to Pd(0) is generally fast. However, to prevent premature catalyst decomposition and handle steric bulk, we employ Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-determining reductive elimination step.

  • Base Selection (Cs₂CO₃): Transmetalation requires the activation of the boronic acid into an electron-rich boronate species[4]. While strong bases (e.g., NaOH) can achieve this, they risk deprotonating the primary alcohol of (6-Bromobenzofuran-2-yl)methanol, altering its solubility and potentially leading to side-reactions. Therefore, mild carbonate bases like Cs₂CO₃ are strictly recommended to maintain chemoselectivity[1].

  • Solvent System (1,4-Dioxane/H₂O): A biphasic system of 1,4-dioxane and water (1:1 v/v) ensures optimal solubility for both the hydrophobic benzofuran substrate and the inorganic base, facilitating the interfacial transmetalation step[1].

Quantitative Data: Condition Optimization

To establish the most reliable protocol, various conditions were evaluated. The data below demonstrates why the specific combination of Pd(dppf)Cl₂ and Cs₂CO₃ in aqueous dioxane was selected as the standard.

Table 1: Optimization of Suzuki Coupling Conditions for (6-Bromobenzofuran-2-yl)methanol (0.2 M scale)

EntryCatalyst (5 mol %)Base (2.0 Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8065Moderate yield; significant boronic acid homocoupling observed.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O (4:1)9082Clean conversion; slightly slower transmetalation rate.
3 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O (1:1) 82 88 Optimal conditions; rapid transmetalation, minimal side products.
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)10075Good yield, but elevated temperature led to trace alcohol oxidation.

Workflow Visualization

G N1 1. Reagent Assembly Substrate + Boronic Acid + Solvent N2 2. Deoxygenation Argon Purge (10-15 min) N1->N2 Prevent homocoupling N3 3. Catalyst & Base Addition Pd(dppf)Cl2 + Cs2CO3 N2->N3 Maintain inert atmosphere N4 4. Thermal Activation Reflux (82 °C) N3->N4 Drive transmetalation N5 5. Work-up & Filtration Celite Pad + EtOAc N4->N5 Confirm via TLC/LC-MS N6 6. Chromatographic Purification Silica Gel (Hexanes/EtOAc) N5->N6 Remove Pd black N7 7. Self-Validation (QC) LC-MS & 1H NMR N6->N7 Isolate target compound

Fig 1. Step-by-step workflow for the Suzuki coupling of (6-Bromobenzofuran-2-yl)methanol.

Detailed Experimental Protocol

This methodology is designed as a self-validating system, ensuring that researchers can verify the success of each step before proceeding.

Reagents Required:

  • (6-Bromobenzofuran-2-yl)methanol (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid or Potassium Trifluoroborate (1.5 - 2.0 equiv)[1]

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane / HPLC-grade H₂O (1:1 v/v, to achieve 0.2 M concentration)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask or sealed microwave vial, add (6-Bromobenzofuran-2-yl)methanol, the boronic acid, and Cs₂CO₃. Add the 1,4-dioxane/H₂O solvent mixture.

    • Causality: Oxygen is a potent poison for Pd(0) and promotes the oxidative homocoupling of boronic acids. Degas the mixture by bubbling Argon directly through the solution for 10-15 minutes, or perform 3 freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive and continuous stream of Argon, quickly add Pd(dppf)Cl₂. Immediately seal the vessel.

  • Thermal Activation: Heat the reaction mixture to 82 °C (reflux) in an oil bath or heating block with vigorous stirring overnight[1].

  • In-Process Monitoring (Self-Validation): After 4–12 hours, sample the organic layer. Perform TLC (Hexanes:Ethyl Acetate 3:1) and LC-MS.

    • Validation Check: The reaction is complete when the starting material is fully consumed. The appearance of a black palladium precipitate is a visual macroscopic indicator that the catalytic cycle has terminated[1].

  • Aqueous Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter the entire mixture through a short pad of Celite to remove the black palladium precipitate. Wash the filtrate with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient elution (typically 0% to 30% EtOAc in Hexanes, depending on the polarity of the coupled aryl group).

Troubleshooting & Quality Control

To maintain trustworthiness and scientific integrity, adhere to the following troubleshooting and QC guidelines:

  • Issue: High levels of Boronic Acid Homocoupling.

    • Cause/Solution: Insufficient degassing or trace oxygen in the solvent. Ensure strict Argon atmosphere. If the issue persists, switch to a slow addition of the boronic acid via a syringe pump.

  • Issue: Oxidation of the Hydroxymethyl Group to an Aldehyde.

    • Cause/Solution: Pd-catalyzed oxidation of the primary alcohol can occur if the reaction is left at elevated temperatures for extended periods after the aryl bromide is consumed. Monitor strictly via LC-MS and quench immediately upon completion.

  • QC Validation (NMR): Structural integrity must be confirmed post-purification. ¹H NMR should confirm the retention of the -CH₂OH singlet (typically ~4.6–4.8 ppm in CDCl₃) and the disappearance of the characteristic C6-bromide aromatic splitting pattern.

References

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

Sources

Application

Application Note: Advanced Functionalization of (6-Bromobenzofuran-2-yl)methanol for Next-Generation Antibody-Drug Conjugate (ADC) Linkers

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Context The clinical success of Anti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Bioconjugation Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Context

The clinical success of Antibody-Drug Conjugates (ADCs) relies heavily on the structural integrity, stability, and release kinetics of their linker systems[1]. While early-generation ADCs predominantly utilized flexible aliphatic or PEGylated linkers, modern bioconjugation strategies are increasingly incorporating rigid heterocyclic scaffolds. These rigid spacers can prevent premature payload cleavage in circulation, modulate the hydrophobicity of the ADC, and fine-tune the bystander effect of the released payload[2].

(6-Bromobenzofuran-2-yl)methanol (CAS: 1089682-06-3) has emerged as a highly versatile, heterobifunctional building block for ADC linker-payload synthesis. Benzofuran derivatives are privileged scaffolds in medicinal chemistry, offering unique structural rigidity and biological compatibility[3]. By leveraging the orthogonal reactivity of its two functional groups—a primary allylic-like alcohol at the C2 position and an aryl bromide at the C6 position—scientists can construct sophisticated, non-cleavable rigid linkers or integrate the scaffold into novel self-immolative electron-cascade systems[4].

Mechanistic Rationale & Design Strategy

The functionalization of (6-Bromobenzofuran-2-yl)methanol requires a precise, orthogonal synthetic strategy to prevent cross-reactivity:

  • C6-Bromide (Linker Attachment): The sp2 -hybridized carbon-bromine bond is highly susceptible to palladium-catalyzed oxidative addition. We utilize a Suzuki-Miyaura cross-coupling to install a protected amine or PEGylated spacer. This provides the eventual bioconjugation handle (e.g., a maleimide group) for monoclonal antibody attachment.

  • C2-Hydroxymethyl (Payload Attachment): The primary alcohol is activated to a mixed carbonate using bis(4-nitrophenyl) carbonate (Bis-PNP). This activated intermediate is subsequently reacted with the secondary amine of a cytotoxic payload, such as Monomethyl Auristatin E (MMAE), forming a highly stable carbamate linkage.

G A (6-Bromobenzofuran-2-yl)methanol Bifunctional Scaffold B Suzuki-Miyaura Cross-Coupling A->B Boronic Acid/Pd C Intermediate 1 (Linker-Benzofuran-OH) B->C D Bis-PNP Activation C->D Bis-PNP, DIPEA E Intermediate 2 (Activated Carbonate) D->E F MMAE Payload Conjugation E->F MMAE, HOBt G Final Linker-Payload Construct F->G

Workflow for the orthogonal functionalization of (6-Bromobenzofuran-2-yl)methanol in ADC synthesis.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a fume hood using anhydrous solvents and inert atmosphere (N₂) techniques unless otherwise specified.

Protocol A: Linker Installation via Suzuki-Miyaura Cross-Coupling

Objective: Install a Boc-protected amine spacer at the C6 position.

  • Preparation: Charge an oven-dried Schlenk flask with (6-Bromobenzofuran-2-yl)methanol (1.0 eq, 1.0 mmol) and 4-(N-Boc-aminomethyl)phenylboronic acid (1.2 eq, 1.2 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 eq, 5 mol%) and anhydrous K2​CO3​ (2.0 eq, 2.0 mmol).

    • Causality: Pd(dppf)Cl2​ is selected because its bidentate ligand structure provides excellent stability and high turnover rates for bulky aryl bromides, minimizing undesired protodeboronation of the boronic acid.

  • Solvent Introduction: Degas a mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 10 mL) by sparging with N₂ for 15 minutes. Add the solvent to the flask.

  • Reaction: Heat the mixture to 80 °C and stir for 4 hours. Monitor consumption of the starting material via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (20 mL), and wash with saturated aqueous NH4​Cl (2 × 15 mL). Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield Intermediate 1 .

Protocol B: Activation of the Hydroxymethyl Group

Objective: Convert the C2-alcohol into a highly reactive, yet bench-stable, PNP-carbonate.

  • Preparation: Dissolve Intermediate 1 (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under N₂.

  • Reagent Addition: Add Bis(4-nitrophenyl) carbonate (Bis-PNP) (1.5 eq, 0.75 mmol) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol).

    • Causality: Bis-PNP is chosen over phosgene derivatives for its superior safety profile and its ability to form a stable, isolable intermediate. DIPEA is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive carbonate center.

  • Reaction: Stir at room temperature for 2 hours. The solution will turn distinctively yellow as p-nitrophenol is released.

  • Workup: Wash the reaction mixture with cold 0.5 M HCl (10 mL) to remove DIPEA, followed by brine. Dry over Na2​SO4​ and concentrate. Purify rapidly via short-pad silica chromatography to yield Intermediate 2 .

Protocol C: Payload Conjugation (MMAE Attachment)

Objective: Attach the cytotoxic payload to the activated benzofuran scaffold.

  • Preparation: Dissolve Intermediate 2 (1.0 eq, 0.2 mmol) and Monomethyl Auristatin E (MMAE) (0.95 eq, 0.19 mmol) in anhydrous N,N-Dimethylformamide (DMF, 2 mL).

    • Causality: MMAE is used as the limiting reagent (0.95 eq) due to its high cost, ensuring its complete consumption and simplifying downstream reverse-phase HPLC purification.

  • Catalysis: Add 1-Hydroxybenzotriazole (HOBt) (0.2 eq, 0.04 mmol) and DIPEA (1.5 eq, 0.3 mmol).

    • Causality: The secondary amine of MMAE is sterically hindered. HOBt acts as a nucleophilic catalyst, forming a transient active ester that accelerates the carbamate formation and suppresses side reactions.

  • Reaction: Stir at room temperature for 16 hours. Confirm complete conversion of MMAE via LC-MS.

  • Purification: Purify the crude mixture directly via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the Final Linker-Payload Construct .

Quantitative Data & Optimization

The efficiency of the payload attachment relies heavily on the success of the initial C6 functionalization. Table 1 summarizes the optimization of the Suzuki-Miyaura cross-coupling step, demonstrating the necessity of specific catalytic systems for this heterocyclic scaffold.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for (6-Bromobenzofuran-2-yl)methanol

EntryCatalyst System (5 mol%)Solvent System (4:1 v/v)Temp (°C)Time (h)LC-MS Conversion (%)
1 Pd(PPh3​)4​ Toluene / H2​O 901265%
2 Pd(dppf)Cl2​ Dioxane / H2​O 80488%
3 Pd(OAc)2​ / SPhosTHF / H2​O 70672%
4 Pd(dppf)Cl2​ DMF / H2​O 80481%

Data Summary: The use of Pd(dppf)Cl2​ in a Dioxane/Water mixture (Entry 2) provides the optimal balance of substrate solubility and catalytic turnover, achieving 88% conversion in just 4 hours.

Conclusion

(6-Bromobenzofuran-2-yl)methanol is a highly robust and versatile scaffold for ADC linker synthesis. By carefully controlling the orthogonal reactivity of its C6-bromide and C2-hydroxymethyl groups, scientists can efficiently synthesize complex, rigid linker-payload constructs. The protocols detailed above provide a self-validating, scalable pathway for integrating this benzofuran core into next-generation targeted therapeutics, ultimately allowing for tighter control over payload pharmacokinetics and tumor-site delivery.

References

  • The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations.wuxiapptec.com.
  • Linkers for ADCs.njbio.com.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.mdpi.com.
  • Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment.otago.ac.nz.

Sources

Method

Buchwald-Hartwig amination conditions for (6-Bromobenzofuran-2-yl)methanol

Application Note: Chemoselective Buchwald-Hartwig Amination of (6-Bromobenzofuran-2-yl)methanol Context & Strategic Rationale The functionalization of halogenated benzofurans is a critical transformation in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of (6-Bromobenzofuran-2-yl)methanol

Context & Strategic Rationale

The functionalization of halogenated benzofurans is a critical transformation in medicinal chemistry, particularly for synthesizing bioactive heterocycles and pharmaceutical intermediates. When executing a palladium-catalyzed Buchwald-Hartwig amination on (6-Bromobenzofuran-2-yl)methanol , chemists face a dual challenge:

  • Chemoselectivity : The substrate possesses an unprotected primary alcohol (-CH₂OH) at the C2 position. Under standard cross-coupling conditions, this alcohol can act as a competitive nucleophile, leading to undesired intermolecular O-arylation (etherification).

  • Heterocycle Stability : The benzofuran core can be sensitive to the highly basic, harsh conditions typically employed in early-generation amination protocols.

This application note details a robust, self-validating protocol designed to achieve strict N-arylation over O-arylation without the need for transient protecting groups (e.g., TBS or THP ethers), saving synthetic steps and improving overall atom economy.

Mechanistic Causality & Reaction Design

Achieving high chemoselectivity requires precise tuning of the catalytic system[1]. The causality behind the selected reaction parameters is as follows:

  • Base Selection (The Critical Vector): The primary aliphatic alcohol of the substrate has a pKa of ~15.5. Standard Buchwald-Hartwig bases like Sodium tert-butoxide (NaOt-Bu, pKa of conjugate acid ~17) will quantitatively deprotonate this alcohol. The resulting alkoxide is highly nucleophilic and readily coordinates to the Pd(II) intermediate, driving O-arylation. By substituting strong alkoxides with a weaker, insoluble inorganic base like K₂CO₃ (or utilizing mild silanolates like NaOTMS[2]), the alcohol remains protonated. This kinetically favors the more nucleophilic amine for C-N bond formation.

  • Ligand Architecture: The use of bulky, electron-rich biaryl monophosphine ligands, specifically XPhos , is mandatory[3]. The immense steric profile of XPhos serves two purposes: it accelerates the rate-limiting reductive elimination step, and it sterically crowds the Pd(II) coordination sphere, heavily disfavoring the approach of any transiently formed, bulky alkoxides[4].

  • Solvent Matrix: tert-Amyl alcohol (t-AmOH) or tert-Butanol (t-BuOH) is utilized as the solvent. As sterically hindered, protic solvents, they provide excellent solubility for the organic components while engaging in hydrogen-bonding with the substrate's primary alcohol, further dampening its nucleophilicity.

Catalytic Pathway Visualization

Chemoselectivity Pd0 Pd(0)L Active Catalyst PdII_Br L-Pd(II)(Ar)Br Oxidative Addition Complex Pd0->PdII_Br Ar-Br Oxidative Addition PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex PdII_Br->PdII_Amido Amine + Weak Base (K2CO3) Maintains -OH protonation PdII_Alkoxo L-Pd(II)(Ar)(OR) Alkoxo Complex PdII_Br->PdII_Alkoxo Strong Base (NaOtBu) Deprotonates -OH (pKa ~15.5) Product N-Aryl Product (Desired Pathway) PdII_Amido->Product Fast Reductive Elimination (XPhos) Byproduct O-Aryl Product (Undesired Pathway) PdII_Alkoxo->Byproduct Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Divergent catalytic pathways in the Buchwald-Hartwig amination of amino alcohols.

Quantitative Optimization Data

To validate the necessity of these specific conditions, a matrix of reaction parameters was evaluated. The data below demonstrates the stark impact of base and ligand selection on the N:O chemoselectivity ratio.

EntryCatalyst / LigandBaseSolventTemp (°C)ConversionN:O RatioIsolated Yield (N-Aryl)
1Pd₂(dba)₃ / BINAPNaOt-BuToluene100>95%15 : 8512%
2Pd₂(dba)₃ / XPhosNaOt-BuToluene100>95%45 : 5538%
3Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10085%90 : 1072%
4 Pd₂(dba)₃ / XPhos K₂CO₃ t-AmOH 90 >95% >99 : 1 88%
5Pd₂(dba)₃ / tBuBrettPhosNaOTMSTHF80>95%>99 : 191%

Table 1: Optimization of reaction conditions highlighting the suppression of O-arylation. Entry 4 represents the optimal balance of cost, scalability, and selectivity.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints (In-Process Controls, IPC) are embedded to ensure reproducibility and trust in the experimental outcome.

Workflow Step1 1. Inert Atmosphere Setup Flame-dry Schlenk tube, backfill with Ar (3x) Step2 2. Reagent Loading Add (6-Bromobenzofuran-2-yl)methanol, Amine, K2CO3 Step1->Step2 Step3 3. Catalyst Addition Add Pd2(dba)3 (5 mol%) and XPhos (10 mol%) Step2->Step3 Step4 4. Solvent & Reaction Inject degassed t-AmOH, heat at 90 °C for 16 h Step3->Step4 Step5 5. In-Process Control (IPC) Monitor via LC-MS for N-aryl vs O-aryl formation Step4->Step5 Step6 6. Workup & Isolation Filter through Celite, concentrate, purify via SiO2 Step5->Step6

Figure 2: Standard operating procedure for the chemoselective cross-coupling workflow.

Step-by-Step Methodology:
  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add (6-Bromobenzofuran-2-yl)methanol (1.0 equiv, 1.0 mmol) and the desired secondary amine (e.g., morpholine, piperidine, or an aniline derivative; 1.2 equiv, 1.2 mmol).

  • Base & Catalyst Loading: Add anhydrous K₂CO₃ (2.3 equiv, 2.3 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), and XPhos (0.10 equiv, 10 mol%).

    • Self-Validation Check: The solid mixture should appear as a dark purple/brown powder due to the presence of the unactivated Pd₂(dba)₃ complex.

  • Atmospheric Exchange: Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-high purity Argon. Repeat this evacuation/backfill cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Syringe in 4.0 mL of anhydrous, thoroughly degassed t-AmOH.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800 rpm) for 16 hours.

    • Self-Validation Check: Upon heating, the reaction mixture will transition from dark purple to a reddish-brown homogeneous solution (indicating active Pd(0)L formation), eventually becoming a cloudy suspension as the inorganic KBr byproduct precipitates.

  • In-Process Control (IPC): After 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Expected Result: Complete consumption of the starting material (Isotopic mass M+H: 227/229). A single major product peak corresponding to the exact mass of the N-arylated target. Absence of dimeric ether byproducts confirms chemoselectivity.

  • Workup & Isolation: Dilute the mixture with Ethyl Acetate (15 mL) and filter through a tightly packed pad of Celite to remove inorganic salts and precipitated palladium black. Wash the filter cake with additional Ethyl Acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂; Hexanes/Ethyl Acetate gradient) to afford the pure (6-Aminobenzofuran-2-yl)methanol derivative.

References

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116 (19), 12564–12649. URL:[Link]

  • Strauss, M. J. et al. "Anionic N1,N2-diarylbenzene-1,2-diamine ligands promote the Cu-catalyzed amination of aryl bromides at room temperature." Journal of the American Chemical Society, 2024, 146, 18616-18625. URL:[Link]

  • Premkumar, L. et al. "The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors." PubMed Central, 2018. URL:[Link]

  • Ingoglia, B. T.; Wagen, C. C.; Buchwald, S. L. "Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide." Tetrahedron, 2019, 75 (32), 4199–4211. URL:[Link]

Application

Application Note: Synthesis of Alkyl Halides from (6-Bromobenzofuran-2-yl)methanol

Introduction & Scientific Rationale In medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a foundational exercise. The conversion of (6-bromobenzofuran-2-yl)methanol to its corre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a foundational exercise. The conversion of (6-bromobenzofuran-2-yl)methanol to its corresponding 2-methyl halide (chloride or bromide) generates a highly versatile, bifunctional building block.

This intermediate possesses two orthogonal reactive sites:

  • The 2-Methyl Halide : A highly reactive electrophile primed for SN​2 displacements by amines, thiols, or alkoxides to build complex side chains.

  • The 6-Bromo Substituent : A stable, electron-deficient handle reserved for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions).

Because the benzofuran core is electron-rich, it is susceptible to acid-catalyzed polymerization or ether cleavage under harsh conditions (such as extended heating in concentrated aqueous HX)[1]. Therefore, as an Application Scientist, one must select mild, anhydrous halogenation protocols that ensure high yields while preserving the integrity of the heterocyclic core.

Mechanistic Causality & Reagent Selection

The choice of halogenation reagent dictates the purity profile, scalability, and downstream purification requirements of the workflow.

  • Bromination via the Appel Reaction ( CBr4​ / PPh3​ ) : The Appel reaction is the premier choice for brominating sensitive benzylic-like alcohols[2]. The reaction is thermodynamically driven by the formation of the strong P=O bond in triphenylphosphine oxide ( Ph3​P=O ). Because it operates under essentially neutral conditions, it completely avoids the generation of free hydrobromic acid (HBr), preventing the degradation of the benzofuran ring.

  • Chlorination via Thionyl Chloride ( SOCl2​ ) with Catalytic DMF : While SOCl2​ alone can chlorinate primary alcohols, the addition of catalytic N,N-dimethylformamide (DMF) fundamentally alters the kinetic pathway. DMF reacts with SOCl2​ to form the Vilsmeier-Haack intermediate (a highly electrophilic chloroiminium ion)[3]. This intermediate reacts rapidly with the alcohol, accelerating the conversion and minimizing the residence time of the substrate in the acidic environment.

Synthetic Workflow

G cluster_bromo Bromination Pathways cluster_chloro Chlorination Pathways Substrate (6-Bromobenzofuran-2-yl)methanol AppelBr Appel Reaction (CBr4, PPh3, DCM) Substrate->AppelBr PBr3 Direct Bromination (PBr3, DCM, 0°C) Substrate->PBr3 AppelCl Appel Reaction (CCl4, PPh3, DCM) Substrate->AppelCl SOCl2 Catalytic Chlorination (SOCl2, cat. DMF, DCM) Substrate->SOCl2 ProductBr 2-(Bromomethyl)-6-bromobenzofuran AppelBr->ProductBr PBr3->ProductBr ProductCl 2-(Chloromethyl)-6-bromobenzofuran AppelCl->ProductCl SOCl2->ProductCl

Pathways for the halogenation of (6-Bromobenzofuran-2-yl)methanol.

Experimental Protocols

Protocol A: Mild Bromination via the Appel Reaction

This protocol is ideal when preserving acid-sensitive functional groups is paramount.

  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere ( N2​ or Ar), dissolve (6-Bromobenzofuran-2-yl)methanol (1.0 eq) and carbon tetrabromide ( CBr4​ , 1.1 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling : Chill the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling is critical to control the highly exothermic formation of the active bromophosphonium intermediate and suppress the formation of dibrominated side products.

  • Activation : Add triphenylphosphine ( PPh3​ , 1.1 eq) portionwise over 10 minutes.

    • Self-Validation: The solution will transition from colorless to a pale yellow/orange tint, visually confirming the generation of the active brominating species[2].

  • Reaction Monitoring : Stir for 1–2 hours, allowing the reaction to slowly warm to room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 4:1).

    • Self-Validation: The product spot (2-(bromomethyl)-6-bromobenzofuran) will run significantly higher (less polar) than the starting alcohol.

  • Workup & Precipitation : Concentrate the mixture under reduced pressure. To the crude residue, add cold diethyl ether or a hexane/ether (1:1) mixture.

    • Causality: Triphenylphosphine oxide ( Ph3​P=O ) is highly insoluble in cold, non-polar solvents and will crash out as a voluminous white precipitate, vastly simplifying chromatography.

  • Isolation : Filter the suspension through a pad of Celite to remove the Ph3​P=O . Concentrate the filtrate and purify via short-plug flash column chromatography (silica gel, 100% hexanes) to afford the pure bromide.

Protocol B: Catalytic Chlorination via Thionyl Chloride

This protocol is highly scalable and often yields a product pure enough to bypass column chromatography.

  • Preparation : In an oven-dried flask under N2​ , dissolve (6-Bromobenzofuran-2-yl)methanol (1.0 eq) in anhydrous DCM (0.3 M). Add catalytic anhydrous DMF (0.05 eq).

  • Cooling : Cool the solution strictly to 0 °C.

  • Activation : Add thionyl chloride ( SOCl2​ , 1.5 eq) dropwise via syringe over 15 minutes.

    • Causality: Dropwise addition safely manages the evolution of SO2​ and HCl gases. The DMF catalyst immediately reacts with SOCl2​ to form the Vilsmeier-Haack reagent, accelerating the reaction and preventing prolonged exposure to acidic byproducts[3].

  • Reaction Monitoring : Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Self-Validation: The cessation of gas evolution indicates the completion of the activation step. Confirm complete consumption of the starting material via TLC.

  • Workup : Carefully quench the reaction by pouring it into a vigorously stirred biphasic mixture of DCM and saturated aqueous NaHCO3​ at 0 °C.

    • Causality: The weak base neutralizes dissolved HCl and unreacted SOCl2​ without hydrolyzing the newly formed, highly reactive alkyl chloride.

  • Isolation : Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum. The resulting 2-(chloromethyl)-6-bromobenzofuran is typically obtained in excellent purity.

Quantitative Data Presentation

The following table summarizes the operational metrics for the standard halogenation methods applied to benzofuran-2-ylmethanols.

MethodReagentsTemp ProfileReaction TimeTypical YieldAtom EconomyPrimary Byproducts
Appel Bromination CBr4​ , PPh3​ 0 °C → RT1–2 h85–95%Low Ph3​P=O , CHBr3​
Direct Bromination PBr3​ 0 °C2–4 h75–85%High H3​PO3​ , HBr
Appel Chlorination CCl4​ , PPh3​ Reflux4–6 h80–90%Low Ph3​P=O , CHCl3​
Catalytic Chlorination SOCl2​ , cat. DMF0 °C → RT1–2 h90–98%Medium SO2​ , HCl

References

  • [2] US9242970B2 - Lactam derivatives useful as orexin receptor antagonists. Google Patents. URL:

  • [1] Making Alkyl Halides From Alcohols. Master Organic Chemistry. URL:

  • [3] SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. The Royal Society of Chemistry. URL:

Sources

Method

Application Notes and Protocols: One-Pot Synthesis Methods Involving 6-Bromobenzofuran Building Blocks

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 6-Bromobenzofuran in Medicinal Chemistry The benzofuran nucleus is a privileged scaffold in medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Bromobenzofuran in Medicinal Chemistry

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic incorporation of a bromine atom at the 6-position of the benzofuran ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions. This allows for the late-stage introduction of diverse functional groups, making 6-bromobenzofuran a highly valuable building block in the synthesis of complex molecules and the exploration of structure-activity relationships (SAR) in drug discovery programs. One-pot synthesis methodologies, which combine multiple reaction steps into a single operation without the isolation of intermediates, provide a streamlined, efficient, and often more sustainable approach to constructing and functionalizing these important heterocyclic systems.[2][3]

This guide provides detailed application notes and protocols for two powerful one-pot synthesis strategies involving 6-bromobenzofuran building blocks: Palladium-Catalyzed Enolate Arylation and Palladium-Copper Catalyzed Sonogashira Coupling-Cyclization.

Method 1: One-Pot Synthesis of 6-Bromobenzofurans via Palladium-Catalyzed Enolate Arylation

This method provides a direct route to substituted benzofurans by coupling an o-bromophenol with a ketone, followed by an in-situ acid-catalyzed cyclization.[3][4] For the synthesis of 6-bromobenzofuran derivatives, a 2,4-dibromophenol or a 4-bromo-2-iodophenol would be a suitable starting material. The reaction demonstrates broad substrate scope and good functional group tolerance.[4]

Causality of Experimental Choices

The choice of a palladium catalyst, a bulky phosphine ligand, and a strong base are critical for the success of this one-pot reaction. The palladium catalyst facilitates the oxidative addition to the C-Br bond of the phenol. The bulky phosphine ligand, such as rac-DTBPB, promotes the reductive elimination step and prevents catalyst deactivation. A strong, non-nucleophilic base like sodium tert-butoxide is required to generate the ketone enolate for the cross-coupling reaction without competing in other side reactions. The final acid-catalyzed cyclization step efficiently forms the furan ring.

Experimental Workflow and Mechanism

The one-pot synthesis proceeds through a tandem sequence of a palladium-catalyzed α-arylation of a ketone followed by an acid-mediated cyclization.

G cluster_0 Palladium-Catalyzed α-Arylation cluster_1 Acid-Catalyzed Cyclization A o-Bromophenol Derivative (e.g., 2,4-Dibromophenol) C Pd(0) Catalyst + Ligand A->C Oxidative Addition B Ketone D Base (e.g., NaOtBu) B->D Enolate Formation E α-Aryl Ketone Intermediate C->E Transmetalation & Reductive Elimination F Acid (e.g., HCl) E->F Protonation & Dehydration G Substituted 6-Bromobenzofuran F->G

Caption: Workflow for the one-pot synthesis of 6-bromobenzofurans via enolate arylation.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methyl-6-bromobenzofuran (A Eupomatenoid 6 Analog Precursor)

This protocol is adapted from the synthesis of eupomatenoid 6.[4]

Materials:

  • 2,4-Dibromophenol

  • 1-(4-methoxyphenyl)propan-1-one

  • Palladium(II) acetate (Pd(OAc)₂)

  • rac-1,2-Bis(di-tert-butylphosphino)propane (rac-DTBPB)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2,4-dibromophenol (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and rac-DTBPB (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture for 5 minutes at room temperature.

  • Add sodium tert-butoxide (2.2 mmol) and 1-(4-methoxyphenyl)propan-1-one (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and add 1 M hydrochloric acid (5 mL).

  • Stir the mixture vigorously for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxyphenyl)-3-methyl-6-bromobenzofuran.

Quantitative Data Summary
o-Bromophenol SubstrateKetone SubstrateProductYield (%)Reference
2,4-DibromophenolPropiophenone6-Bromo-3-methyl-2-phenylbenzofuran75[4]
2-Bromo-4-methylphenolAcetophenone2-Phenyl-6-methylbenzofuran82[4]
2-Bromo-4-chlorophenol1-(Thiophen-2-yl)ethan-1-one6-Chloro-2-(thiophen-2-yl)benzofuran68[4]

Method 2: One-Pot Synthesis of 6-Bromobenzofurans via Sonogashira Coupling and Cyclization

This powerful one-pot reaction constructs the benzofuran core through a palladium- and copper-catalyzed Sonogashira cross-coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[1][5] The use of a 4-bromo-2-iodophenol substrate allows for regioselective coupling at the more reactive C-I bond, preserving the C-Br bond for subsequent functionalization.[6]

Causality of Experimental Choices

The success of this one-pot procedure hinges on the differential reactivity of the aryl halides and the specific roles of the two catalysts. The palladium catalyst is primarily responsible for the Sonogashira cross-coupling, while the copper(I) co-catalyst facilitates the formation of the copper acetylide intermediate and promotes the subsequent cyclization. An amine base, such as triethylamine, is crucial as both a base and a solvent to facilitate the reaction. The higher reactivity of the C-I bond compared to the C-Br bond in the palladium-catalyzed oxidative addition step ensures high regioselectivity.[7]

Experimental Workflow and Mechanism

The reaction proceeds through a palladium-catalyzed Sonogashira coupling to form an o-alkynylphenol intermediate, which then undergoes an intramolecular 5-exo-dig cyclization to furnish the benzofuran ring.

G cluster_0 Sonogashira Coupling cluster_1 Intramolecular Cyclization A 4-Bromo-2-iodophenol C Pd(PPh₃)₂Cl₂ + CuI A->C Oxidative Addition B Terminal Alkyne B->C Copper Acetylide Formation E 4-Bromo-2-(alkynyl)phenol Intermediate C->E Transmetalation & Reductive Elimination D Base (e.g., Et₃N) F Heat E->F 5-exo-dig Cyclization G Substituted 6-Bromobenzofuran F->G

Caption: Workflow for the one-pot synthesis of 6-bromobenzofurans via Sonogashira coupling.

Detailed Protocol: Synthesis of 6-Bromo-2-phenylbenzofuran

This protocol is based on general procedures for Sonogashira coupling-cyclization reactions.[5][6]

Materials:

  • 4-Bromo-2-iodophenol

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-bromo-2-iodophenol (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Add anhydrous tetrahydrofuran (5 mL) and anhydrous triethylamine (2.0 mmol).

  • Degas the solution by bubbling argon through it for 10 minutes.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-bromo-2-phenylbenzofuran.

Quantitative Data Summary
o-Halophenol SubstrateTerminal Alkyne SubstrateProductYield (%)Reference
4-Bromo-2-iodophenolPhenylacetylene6-Bromo-2-phenylbenzofuran~85 (estimated)[6]
4-Bromo-2-iodophenol1-Hexyne6-Bromo-2-butylbenzofuran~80 (estimated)[6]
2-Iodophenol1-Octyne2-Hexylbenzofuran91[5]

Conclusion

The one-pot synthesis methodologies presented herein offer efficient and versatile strategies for the construction and elaboration of 6-bromobenzofuran derivatives. The palladium-catalyzed enolate arylation provides a direct entry to 2,3,6-trisubstituted benzofurans from readily available starting materials. The Sonogashira coupling-cyclization approach allows for the regioselective synthesis of 2,6-disubstituted benzofurans, preserving the bromine atom for further diversification. These powerful one-pot procedures are invaluable tools for medicinal chemists and drug development professionals, enabling the rapid generation of novel benzofuran-based compounds for biological evaluation.

References

  • Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211–4214. [Link][3][4]

  • Palladium-Catalyzed Paraformaldehyde Insertion: A Three-Component Synthesis of Benzofurans. The Royal Society of Chemistry. (2016). [Link]

  • one pot synthesis of phthalide via domino Sonogashira coupling and 5-exo-dig cyclization. Royal Society of Chemistry. [Link]

  • Lin, Y.-W., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2187. [Link]

  • Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 24-31. [Link]

  • Eidamshaus, C., & Burch, J. D. (2008). One-pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation With O-Bromophenols. Organic Letters, 10(19), 4211-4. [Link][3]

  • Reddy, M. S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][5][8]

  • Catalyst-Free Synthesis of Benzofuran Derivatives from Cascade Reactions between Nitroepoxides and Salicylaldehydes. ResearchGate. [Link]

  • Pirouz, M., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Vrije Universiteit Brussel. [Link]

  • Synthesis of benzofurans using various 2,6-disubstituted phenols. See the ESI for details. ResearchGate. [Link]

  • Wang, X., et al. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 28(23), 7794. [Link]

  • S. M., Bonacorso, H. G., & Zanatta, N. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2356. [Link]

  • An efficient one-pot synthesis of benzofurans from functionalized tetrahydronaphtalenes. ResearchGate. [Link]

  • Debnath, S., & Mondal, S. (2015). One-Pot Sonogashira Coupling-Cyclization toward Regioselective Synthesis of Benzosultams. The Journal of Organic Chemistry, 80(8), 3940–3948. [Link][1]

  • Debnath, S., & Mondal, S. (2015). One-pot Sonogashira coupling-cyclization toward regioselective synthesis of benzosultams. The Journal of Organic Chemistry, 80(8), 3940-8. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Dibenzofurans Directly from Aryl Halides and ortho-Bromophenols via One-Pot Consecutive SNAr and Intramolecular Palladium-Catalyzed Aryl-Aryl Coupling Reactions. Scilit. [Link]

  • Coy, E. D., Jovanovic, L., & Sefkow, M. (2010). One-pot, Pd-catalyzed synthesis of trans-dihydrobenzofurans from o-aminophenols. Organic letters, 12(9), 1976-9. [Link]

  • Mondal, S., et al. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. (2024). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with 6-Bromobenzofuran Intermediates

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing persistent solubility and reactivity bottlenecks when functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing persistent solubility and reactivity bottlenecks when functionalizing 6-bromobenzofuran scaffolds.

Part 1: FAQ – The Chemical Physics of Benzofuran Insolubility

Q1: Why do 6-bromobenzofuran derivatives exhibit such notoriously poor solubility in standard organic solvents? A: The benzofuran core is a highly planar, rigid bicyclic aromatic system. This extreme planarity promotes strong intermolecular π−π stacking interactions, resulting in dense crystal packing and exceptionally high lattice energy. The addition of a bromine atom at the C6 position increases both the molecular weight and the lipophilicity (LogP) of the molecule[1]. Consequently, the thermodynamic energy required to disrupt the crystal lattice often exceeds the solvation energy provided by standard ethereal or hydrocarbon solvents, rendering the intermediate highly insoluble.

Q2: How does this poor solubility manifest as failure in palladium-catalyzed cross-coupling reactions? A: In cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the 6-bromobenzofuran must be fully solvated to undergo the critical oxidative addition step with the Pd(0) active catalyst. If the substrate remains trapped in the solid state:

  • Catalyst Deactivation: Unligated or waiting Pd(0) species rapidly aggregate into inactive nanoparticles (Pd black) because they lack an electrophilic partner[2].

  • Side Reactions: In Suzuki couplings, the boronic acid partner may undergo rapid protodeboronation before the 6-bromobenzofuran can dissolve and participate in transmetalation.

  • Isolation Failures: Unreacted starting materials co-precipitate with the product, requiring arduous reverse-phase HPLC for purification[3].

Part 2: Troubleshooting Guide & Advanced Strategies

Strategy 1: Overcoming Biphasic Mass Transfer Limitations

The Issue: Biphasic Suzuki couplings (e.g., Toluene/H₂O) show <10% conversion. The Causality: The activated boronate anion resides in the aqueous phase, while the poorly soluble 6-bromobenzofuran and the Pd catalyst are trapped in the organic phase. The lack of substrate solubility prevents it from reaching the phase boundary, starving the catalytic cycle at the transmetalation step. The Solution: Introduce a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or Aliquat 336. The lipophilic quaternary ammonium cation forms an ion pair with the boronate, actively transporting it into the organic phase to meet the solvated fraction of the electrophile[4].

Strategy 2: Pre-Catalyst Design for Sluggish Systems

The Issue: Rapid formation of black precipitate (Pd black) within 30 minutes of heating. The Causality: The slow dissolution of 6-bromobenzofuran leaves the generated Pd(0) vulnerable to oxidation or agglomeration. The Solution: Utilize well-defined Pd(II) pre-catalysts paired with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos or XPhos). These ligands stabilize the low-coordinate Pd(0) intermediate, keeping it active in solution until the substrate slowly dissolves and oxidative addition can occur[2].

Strategy 3: Mechanochemistry (Solid-State Cross-Coupling)

The Issue: The intermediate is completely insoluble in all standard solvents (THF, Dioxane, Toluene), even at reflux. The Causality: The crystal lattice energy is insurmountable by traditional solvation thermodynamics. The Solution: Abandon solvents entirely. Mechanochemical grinding (ball-milling) continuously generates fresh reactive surfaces and mechanically forces the solid-state molecules into contact, circumventing the need for bulk solvent dissolution[5].

Part 3: Data Presentation & Solvent Selection

Table 1: Solvent Screening Matrix for 6-Bromobenzofuran Derivatives

Solvent SystemRatio / Co-solventDielectric Constant (ε)Boiling Point (°C)Solubilizing PowerRecommended Application
Toluene / H₂O 4:1~2.4 (Org)110Low-ModerateStandard biphasic Suzuki; strictly requires PTC for highly insoluble substrates[4].
1,4-Dioxane / H₂O 4:1~2.2 (Org)101ModerateGood balance of boiling point and solubility; standard for Buchwald-Hartwig[3].
DMF / H₂O 9:1~36.7 (Org)153HighHighly polar/insoluble substrates; high boiling point complicates aqueous workup.
2-MeTHF / H₂O 4:16.2 (Org)80ModerateGreen chemistry alternative to Dioxane; excellent phase separation.
THF Neat7.566ModerateBase-sensitive substrates; low temperature limits reaction kinetics.

Part 4: Visualizing the Workflows

G start 6-Bromobenzofuran Solubility Issue check_solv Screen Solvents (Table 1) start->check_solv is_soluble Soluble at elevated temp? check_solv->is_soluble biphasic Biphasic System (Toluene/H2O) is_soluble->biphasic Yes mech Mechanochemistry (Ball-Milling) is_soluble->mech No ptc Add PTC (TBAB/Aliquat 336) biphasic->ptc Slow Rate success Proceed to Cross-Coupling ptc->success mech->success

Workflow for resolving 6-bromobenzofuran solubility issues in cross-coupling reactions.

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase boronate Aryl-B(OH)3⁻ (Active Nucleophile) ptc_node Phase-Transfer Catalyst (Q⁺) boronate->ptc_node Ion Pair Formation base Inorganic Base (K2CO3) base->boronate Activates bromo 6-Bromobenzofuran (Electrophile) pd Pd(0) Catalyst bromo->pd Oxidative Addition product Coupled Product pd->product Reductive Elimination ptc_node->pd Transports to Organic Phase

Phase-transfer catalysis mechanism facilitating biphasic Suzuki-Miyaura coupling.

Part 5: Self-Validating Experimental Protocols

Protocol A: Biphasic Suzuki-Miyaura Coupling with PTC

This protocol utilizes phase-transfer catalysis to overcome mass-transfer limitations caused by poor organic solubility.

  • Preparation: In an oven-dried Schlenk flask, add 6-bromobenzofuran (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and TBAB (10 mol%)[4].

  • Degassing: Evacuate and backfill the flask with Argon (3 cycles) to prevent oxidative degradation of the catalyst.

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration of the bromide.

  • Catalyst Initiation: Add Pd(dppf)Cl₂ (5 mol%). Causality Note: The bulky bidentate dppf ligand prevents rapid Pd black formation while the substrate slowly dissolves.

  • Execution: Heat the reaction to 90°C under vigorous stirring (800+ rpm) to maximize the interfacial area between the aqueous and organic phases.

  • Validation Checkpoint: The reaction is self-validating through phase behavior and LC-MS kinetics. Upon reaching 90°C and 800 rpm, the biphasic mixture must transition into a milky, homogenous emulsion. If two distinct, clear layers persist, interfacial mass transfer is failing. Kinetically, LC-MS must show the emergence of the coupled product mass before the disappearance of the boronic acid mass; if the boronic acid is consumed without product formation, protodeboronation is outcompeting transmetalation.

Protocol B: Mechanochemical Solid-State Cross-Coupling

This protocol is reserved for 6-bromobenzofuran derivatives that exhibit absolute insolubility in standard organic solvents.

  • Loading: To a 10 mL stainless steel milling jar, add 6-bromobenzofuran (1.0 equiv), arylboronic acid (1.5 equiv), solid K₃PO₄ (3.0 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%)[5].

  • Grinding Auxiliary: Add anhydrous NaCl (100 mg per mmol of substrate). Causality Note: NaCl acts as an inert grinding auxiliary to prevent the solid mixture from caking against the walls of the jar, ensuring continuous generation of fresh reactive surfaces.

  • Milling: Add a single 10 mm stainless steel grinding ball. Seal the jar securely under ambient atmosphere (or in a glovebox if highly sensitive).

  • Execution: Mill at 30 Hz for 90 minutes.

  • Validation Checkpoint: This solid-state protocol self-validates through physical transformation. After 90 minutes of milling, the internal mixture must appear as a fine, uniformly dark-grey powder. The dark color confirms the uniform dispersion of the active Pd catalyst throughout the solid matrix. If large, uncolored crystalline chunks remain, the grinding auxiliary ratio is too low. Chemical validation is achieved via TLC (Hexanes/EtOAc 9:1), which must show complete consumption of the highly UV-active 6-bromobenzofuran spot[1].

  • Workup: Extract the resulting solid with EtOAc, wash with water to remove NaCl and inorganic salts, dry over MgSO₄, and concentrate.

References

  • Title: Strategy for the solid-state cross-coupling of insoluble substrates... - Source: ResearchGate - URL: [5]

  • Title: The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors - Source: PubMed Central - URL: [3]

  • Title: Managing solubility issues of reactants in Suzuki coupling - Source: Benchchem - URL: [4]

  • Title: 6-Bromobenzofuran | 128851-73-0 - Source: ChemicalBook - URL: [1]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Source: Organic Chemistry Frontiers (RSC Publishing) - URL: [2]

Sources

Optimization

Technical Support Center: Minimizing Debromination in Benzofuran Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the common and often frustrating side reaction of debromination (hydrodebromination) during palladium-catalyzed cross-coupling of bromo-benzofurans. Our goal is to equip you with the mechanistic understanding and practical solutions needed to optimize your synthetic routes and maximize yields of your desired coupled products.

Troubleshooting Guide: Significant Debromination Observed

You've meticulously set up your Suzuki, Heck, Sonogashira, or Buchwald-Hartwig coupling with a bromo-benzofuran substrate, but upon workup and analysis (TLC, LC-MS, NMR), you observe a significant amount of the simple benzofuran byproduct. This indicates the bromine atom is being prematurely replaced by a hydrogen atom—a process known as hydrodebromination or, more simply, debromination. This guide provides a systematic approach to diagnose and solve the problem.

Initial Diagnosis: Confirming the Side Product

Before extensive optimization, confirm the identity of the byproduct.

  • LC-MS: Look for a peak with a mass corresponding to the benzofuran core (M-Br+H).

  • ¹H NMR: Compare the crude spectrum to a known spectrum of the unsubstituted benzofuran. The disappearance of the characteristic splitting pattern of the bromo-substituted ring and the appearance of a new aromatic proton signal are key indicators.

Systematic Troubleshooting Workflow

Debromination typically arises from the formation of a palladium-hydride (Pd-H) species that intercepts the catalytic cycle.[1] The source of the hydride can be the base, solvent, or impurities.[1] Follow this workflow to systematically eliminate potential causes.

Troubleshooting_Workflow cluster_base cluster_ligand cluster_conditions cluster_reagents start Problem: Significant Debromination Observed check_base Step 1: Evaluate the Base start->check_base check_ligand Step 2: Optimize Catalyst/Ligand System check_base->check_ligand Issue persists base_cause Cause: Strong bases (e.g., NaOtBu, KOtBu) can act as hydride sources or promote deprotonation of protic impurities. check_base->base_cause check_conditions Step 3: Adjust Reaction Conditions (Solvent & Temperature) check_ligand->check_conditions Issue persists ligand_cause Cause: Slow reductive elimination allows the Pd(II)-Aryl intermediate to be intercepted by a hydride source. check_ligand->ligand_cause check_reagents Step 4: Verify Reagent Purity check_conditions->check_reagents Issue persists cond_cause Cause: Protic solvents (alcohols) or water can be hydride sources. High temperatures can accelerate side reactions. check_conditions->cond_cause solution Solution: Minimized Debromination, Maximized Yield check_reagents->solution Optimized reagent_cause Cause: Hydride impurities in starting materials, solvents, or coupling partners. check_reagents->reagent_cause base_solution Solution: Switch to milder, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or KF. base_cause->base_solution ligand_solution Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) to accelerate reductive elimination. ligand_cause->ligand_solution cond_solution Solution: Use anhydrous, aprotic solvents (Toluene, Dioxane, THF). Attempt reaction at a lower temperature for a longer duration. cond_cause->cond_solution reagent_solution Solution: Use freshly purified or high-purity reagents and anhydrous solvents. Ensure boronic acid/ester is of high quality. reagent_cause->reagent_solution

Caption: A systematic workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur in palladium-catalyzed coupling reactions?

A: Debromination, or hydrodebromination, is a side reaction where the C-Br bond of the aryl halide is cleaved and replaced with a C-H bond.[2] In palladium-catalyzed reactions, this occurs when a palladium-hydride (Pd-H) species intercepts the catalytic cycle. Instead of the desired transmetalation and reductive elimination of the coupled product, the aryl group and the hydride ligand undergo reductive elimination, yielding the debrominated arene and regenerating the Pd(0) catalyst.[2]

Catalytic_Cycles Competing Catalytic Cycles: Cross-Coupling vs. Debromination pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_aryl LₙPd(II)(Aryl)(Br) ox_add->pd_aryl transmetal Transmetalation (with R-M) pd_aryl->transmetal pd_hydride LₙPd(II)(Aryl)(H) pd_aryl->pd_hydride Halide Exchange pd_coupled LₙPd(II)(Aryl)(R) transmetal->pd_coupled red_elim Reductive Elimination (Desired) pd_coupled->red_elim red_elim->pd0 Regenerates Catalyst product Aryl-R (Coupled Product) red_elim->product hydride_source Hydride Source (Base, Solvent, Impurity) hydride_source->pd_aryl Hydride Transfer red_elim_debr Reductive Elimination (Undesired) pd_hydride->red_elim_debr red_elim_debr->pd0 Regenerates Catalyst debr_product Aryl-H (Debrominated Byproduct) red_elim_debr->debr_product

Caption: Competing catalytic pathways in cross-coupling reactions.

Q2: How do bulky, electron-rich phosphine ligands help minimize debromination?

A: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (often called Buchwald ligands) are highly effective at suppressing debromination for a key reason: they accelerate the rate of reductive elimination.[3][4] The reductive elimination step, which forms the desired C-C or C-N bond, is often the rate-limiting step of the catalytic cycle. By making this step faster, the palladium intermediate spends less time in the reaction mixture, reducing the probability of it being intercepted by a hydride source that would lead to debromination.

Table 1: Ligand Selection Guide for Suppressing Debromination

Ligand ClassExamplesKey CharacteristicsBest For
Bulky Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosHighly electron-rich and sterically demanding. Promote fast reductive elimination.General purpose for Suzuki, Buchwald-Hartwig, and other couplings, especially with challenging substrates.[3][5]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Provides good stability to the palladium center.A good starting point for many couplings, though more specialized ligands may be needed for difficult cases.[6]
Simple Trialkyl/Arylphosphines PPh₃, P(t-Bu)₃Less bulky and less electron-rich compared to biarylphosphines.Can be effective but are often more prone to allowing debromination, especially PPh₃.[7]
Q3: Which bases are best to avoid debromination?

A: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common in cross-coupling but can promote debromination, especially in the presence of trace water or alcohol. Milder inorganic bases are generally a safer choice.

Table 2: Comparison of Bases

BaseTypeCommon UseDebromination RiskRationale
NaOtBu, KOtBu Strong, OrganicBuchwald-HartwigHighCan act as a hydride source or deprotonate protic impurities.
K₃PO₄ Mild, InorganicSuzuki, SonogashiraLowLess prone to generating hydride species.[3]
Cs₂CO₃, K₂CO₃ Mild, InorganicSuzukiLow-MediumGenerally safe, but can be less effective for activating some boronic acids.[3]
CsF, KF Mild, InorganicSuzuki (especially with boronic esters)LowEffective for promoting transmetalation without harsh basicity.[8]
Q4: I'm performing a Sonogashira coupling. Are there any special considerations?

A: Yes. In traditional Sonogashira couplings, the copper(I) co-catalyst can sometimes promote side reactions, including the homocoupling of the terminal alkyne (Glaser coupling).[9] More relevant to this topic, suboptimal conditions can still lead to debromination. To mitigate both issues, consider a "copper-free" Sonogashira protocol. These methods often rely on a carefully selected palladium catalyst, a phosphine ligand, and an amine base to facilitate the coupling without copper.[9][10][11]

Validated Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-benzofuran

This protocol incorporates best practices to minimize debromination. It should be used as a starting point for optimization with your specific substrates.

Reaction Scheme: (5-Bromo-benzofuran) + (Arylboronic Acid) --[Pd Catalyst, Ligand, Base]--> (5-Aryl-benzofuran)

Materials:

  • 5-Bromo-benzofuran (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base: Anhydrous, powdered Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent: Anhydrous, degassed Toluene or 1,4-Dioxane

  • Inert gas supply (Argon or Nitrogen)

Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere techniques

  • Heating mantle or oil bath with temperature control

Procedure:

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), add the 5-bromo-benzofuran, arylboronic acid, palladium precatalyst, and K₃PO₄ to the reaction flask.[6]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Degassing (if not in a glovebox): If working on a Schlenk line, subject the heterogeneous mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed. Oxygen can deactivate the Pd(0) catalyst.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 80-90 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the consumption of the bromo-benzofuran and the appearance of the product spot/peak. Note the presence or absence of the debrominated byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sources

Troubleshooting

Purification techniques for (6-Bromobenzofuran-2-yl)methanol crude mixtures

Welcome to the dedicated technical support guide for the purification of (6-Bromobenzofuran-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of (6-Bromobenzofuran-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with high purity. The synthesis of benzofuran derivatives can be a multi-step process, often resulting in complex crude mixtures containing byproducts and unreacted starting materials[1]. This guide provides practical, field-proven solutions in a direct question-and-answer format to streamline your purification workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of (6-Bromobenzofuran-2-yl)methanol.

Q1: What are the most likely impurities in my crude (6-Bromobenzofuran-2-yl)methanol mixture?

A1: The impurity profile is highly dependent on the synthetic route. A common method for synthesizing this alcohol is the reduction of a corresponding carbonyl compound. Therefore, typical impurities include:

  • Unreacted Starting Material: Such as 6-bromobenzofuran-2-carbaldehyde or a methyl/ethyl ester of 6-bromobenzofuran-2-carboxylic acid. These are generally less polar than the desired alcohol product.

  • Over-reduction Products: If harsh reducing agents are used, the bromine atom could potentially be cleaved, leading to (Benzofuran-2-yl)methanol.

  • Reagent-derived Byproducts: Salts (e.g., borates from a sodium borohydride reduction) which are typically removed during an aqueous workup.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction, such as DMF or DMSO.

Q2: What is the best general purification technique to start with for this compound?

A2: For most crude mixtures of (6-Bromobenzofuran-2-yl)methanol, flash column chromatography on silica gel is the most effective and versatile starting point. This technique is widely used for purifying a vast range of benzofuran derivatives due to its excellent resolving power for compounds of intermediate polarity[2][3][4]. It allows for the efficient separation of the polar alcohol product from less polar starting materials and non-polar byproducts.

Q3: How do I select an appropriate solvent system for flash column chromatography?

A3: The key is to perform preliminary analysis using Thin Layer Chromatography (TLC)[5][6]. The goal is to find a solvent system that provides a retention factor (Rf) for the desired product of approximately 0.25-0.35.

  • Start with a binary mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).

  • Test different ratios. Begin with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3).

  • Analyze the TLC plate under UV light (254 nm). Your product, (6-Bromobenzofuran-2-yl)methanol, contains a hydroxyl group, making it significantly more polar than its aldehyde or ester precursors. Expect the product spot to have a lower Rf value than these impurities. A good starting point for many benzofuran derivatives is a mixture of petroleum ether and ethyl acetate[7][8].

Q4: Is recrystallization a viable purification method for (6-Bromobenzofuran-2-yl)methanol?

A4: Yes, recrystallization can be an excellent method, particularly for removing minor impurities after chromatography or if the crude product is already of moderate purity (>85%).[6][9]. The success of this technique depends entirely on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Screening various solvents like ethanol, methanol, toluene, or mixed systems such as chloroform/n-hexane or ethyl acetate/hexanes is recommended[10].

Q5: My purified compound still shows minor impurities by ¹H NMR and LC-MS. What are my options?

A5: If trace impurities persist, consider these options:

  • Re-chromatograph: Perform a second column chromatography purification, but this time use a shallower solvent gradient to improve separation around the elution point of your compound.

  • Recrystallization: This is often the best method for removing trace amounts of structurally similar impurities.

  • Preparative HPLC: For obtaining material of very high purity (>99.5%), preparative reverse-phase HPLC is the gold standard, although it is more resource-intensive.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your purification experiments.

Scenario 1: Flash Column Chromatography Issues
ProblemProbable Cause(s)Recommended Solution(s)
Poor Separation (Overlapping spots on TLC of fractions)Inappropriate Solvent System: The polarity difference between your chosen eluent and the compounds is not optimal.Optimize the Eluent: Re-evaluate your TLC analysis. Select a less polar solvent system (lower % of ethyl acetate) to increase the separation between spots on the TLC plate. Run the column with this optimized, less polar system.
Column Overloading: Too much crude material was loaded onto the column relative to the amount of silica gel.Reduce the Load: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1. For difficult separations, this ratio may need to be increased to 100:1.
Product Won't Elute Eluent Polarity is Too Low: The solvent system is not strong enough to displace the polar alcohol from the silica gel.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system. If the product still does not elute with 100% ethyl acetate, consider adding a small amount (0.5-1%) of methanol to the eluent.
Cracked or Channeled Column Improper Packing: The silica gel was not packed uniformly, or the column ran dry at some point.Repack the Column: Ensure the silica is packed as a uniform, homogenous slurry without any air bubbles or cracks. Maintain a constant head of solvent above the silica bed at all times during the run.
Scenario 2: Recrystallization Issues
ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)Supersaturation Occurred Above Melting Point: The solution became saturated at a temperature higher than the melting point of your compound.Modify the Solvent System: Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to lower the saturation temperature. Alternatively, use a larger volume of the primary solvent.
High Impurity Content: Impurities can depress the melting point and interfere with lattice formation.Pre-purify with Chromatography: If the crude material is very impure, perform flash chromatography first to remove the bulk of impurities before attempting recrystallization.
Low Recovery Excessive Solvent Volume: Too much solvent was used, keeping a significant amount of the product dissolved even at low temperatures.Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the compound. After cooling, concentrate the mother liquor and cool again to obtain a second crop of crystals.
Premature Crystallization: Crystals formed during a hot filtration step.Keep it Hot: Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.
Colored Crystals Presence of Colored Impurities: Highly conjugated or polymeric byproducts can impart color.Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol assumes a crude mixture containing (6-Bromobenzofuran-2-yl)methanol and less polar impurities.

  • TLC Analysis:

    • Dissolve a small sample of the crude mixture in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 80:20 Hexanes:Ethyl Acetate).

    • Visualize the spots under UV light. The product should have an Rf of ~0.25-0.35. Adjust the solvent ratio if necessary.

  • Column Preparation:

    • Select an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no cracks or air bubbles form.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system, collecting fractions in test tubes.

    • Monitor the fractions by TLC.

    • Gradually increase the polarity of the eluent (e.g., to 80:20, then 70:30 Hexanes:Ethyl Acetate) to elute the desired product.

    • Once the product begins to elute, collect all fractions containing the pure compound.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified (6-Bromobenzofuran-2-yl)methanol.

Protocol 2: Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product into several test tubes.

    • Add a small amount of a different solvent (e.g., ethanol, isopropanol, toluene) to each tube.

    • Heat the tubes that do not show dissolution at room temperature. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, add a small spatula tip of activated charcoal and boil for a few minutes.

  • Filtration (Optional):

    • If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven.

Part 4: Visualization & Data

Workflow for Purification Method Selectiondot

Purification_Workflow cluster_complex Complex Mixture cluster_simple Relatively Simple start Start: Crude Mixture of (6-Bromobenzofuran-2-yl)methanol assess Assess Purity & Complexity (TLC, ¹H NMR) start->assess decision Impurity Profile? assess->decision chromatography Flash Column Chromatography decision->chromatography Multiple Spots / Significant Impurities direct_recrystallize Direct Recrystallization decision->direct_recrystallize Mainly Product / Minor Impurities check_purity_1 Check Purity (TLC, NMR) chromatography->check_purity_1 recrystallize Recrystallization check_purity_1->recrystallize Trace Impurities Remain end_product Pure Product (>98%) check_purity_1->end_product Purity OK recrystallize->end_product check_purity_2 Check Purity (TLC, NMR, MP) direct_recrystallize->check_purity_2 check_purity_2->chromatography Purity Not OK check_purity_2->end_product Purity OK

Sources

Optimization

Technical Support Center: Benzofuran Alcohol Crystallization &amp; Solvent Optimization

Welcome to the Advanced Crystallization Support Portal. This knowledge base is engineered for researchers and drug development professionals dealing with the unique thermodynamic and kinetic challenges of benzofuran alco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Portal. This knowledge base is engineered for researchers and drug development professionals dealing with the unique thermodynamic and kinetic challenges of benzofuran alcohol derivatives.

Benzofuran alcohols present a specific crystallization challenge: they possess a rigid, electron-rich, hydrophobic aromatic core (the benzofuran ring) coupled with a highly polar, hydrogen-bonding handle (the hydroxyl group). This structural dichotomy frequently leads to complex solvation dynamics, polymorphic instability, and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

This portal provides field-proven troubleshooting guides, causal explanations for solvent behaviors, and self-validating protocols to ensure robust, scalable Active Pharmaceutical Ingredient (API) isolation.

Part 1: Thermodynamic Profiling & Solvent Selection

The foundation of any scalable crystallization process is the solvent system. For benzofuran derivatives, solvent selection cannot be purely empirical; it must be driven by thermodynamic modeling (such as NRTL-SAC or machine-learning platforms like SolECOs) to predict solubility profiles and associated uncertainties[1].

The solvent environment directly dictates the desolvation energy at the growing crystal face, which in turn influences both the nucleation kinetics and the final crystal habit[2]. Proper solvent selection can even be leveraged to engineer crystal agglomeration and enhance the dissolution rate of poorly soluble drugs[3].

Quantitative Solvent Parameters for Benzofuran Alcohol Systems

Table 1: Physicochemical properties of common solvents and their mechanistic roles in benzofuran alcohol crystallization.

Solvent SystemDielectric Constant (ε)H-Bond DonorH-Bond AcceptorMechanistic Role in Benzofuran Crystallization
Methanol 32.7StrongStrongPrimary Solvent: Disrupts intermolecular API H-bonds; widens the metastable zone width (MSZW).
Ethyl Acetate 6.0NoneModeratePrimary Solvent: Excellent solvation of the hydrophobic benzofuran core; prevents premature aggregation.
Isopropanol (IPA) 19.9ModerateStrongCo-solvent / Modifier: Balances solubility; often used in reactive/neutralizing crystallization[4].
Toluene 2.4NoneVery WeakAntisolvent: Promotes π−π stacking of the benzofuran rings; requires careful supersaturation control.
Heptane 1.9NoneNoneStrong Antisolvent: Induces high supersaturation; prone to causing LLPS if added too rapidly.

Part 2: Troubleshooting Guides & FAQs

Q1: My benzofuran alcohol derivative is "oiling out" (Liquid-Liquid Phase Separation) instead of forming a crystal slurry. How do I fix this?

The Causality: Oiling out occurs when the system's supersaturation trajectory crosses the binodal curve before it crosses the spinodal decomposition or nucleation threshold. Because benzofuran alcohols have competing hydrophobic and hydrophilic domains, high supersaturation in a poor solvent causes the molecules to form a solute-rich liquid phase rather than an ordered crystal lattice. The Solution: You must bypass homogeneous nucleation by providing a low-energy surface for growth, or alter the thermodynamic landscape.

  • Implement a Seeding Strategy: Introduce 1-3 wt% of milled seed crystals within the Metastable Zone Width (MSZW). This eliminates the activation energy barrier for primary nucleation.

  • Adjust the Solvent/Antisolvent Ratio: Increase the volume fraction of the primary solvent (e.g., Ethyl Acetate) to increase the overall solubility and shift the binodal curve away from your operating temperature.

  • Reduce Supersaturation Generation Rate: Slow down the cooling ramp or the antisolvent addition rate.

G Issue Oiling Out (LLPS) Detected in Benzofuran API Check Analyze Metastable Zone Width (MSZW) Issue->Check Action1 Adjust Solvent Ratio (Increase Solubilizing Power) Check->Action1 Action2 Introduce Seed Crystals (Bypass Homogeneous Nucleation) Check->Action2 Action3 Lower Supersaturation Rate (Slower Cooling) Check->Action3 Result Stable Crystal Growth (High Purity API) Action1->Result Action2->Result Action3->Result

Fig 1: Troubleshooting workflow to resolve Liquid-Liquid Phase Separation (oiling out) in APIs.
Q2: I am seeing inconsistent particle size distributions (PSD) and polymorph mixtures during scale-up. Why?

The Causality: Crystallization kinetics are heavily solvent-dependent. Failing to account for how solvent composition influences nucleation and growth rates can result in suboptimal process design, especially in multistage cascades[2]. Furthermore, the hydroxyl group of the benzofuran alcohol can act as both a hydrogen-bond donor and acceptor, leading to multiple kinetically viable packing motifs (polymorphs). The Solution: Control the residual solvent environment and utilize Process Analytical Technology (PAT) like FBRM (Focused Beam Reflectance Measurement) to monitor chord length distributions in real-time. Ensure your cooling profile is non-linear (e.g., a cubic cooling curve) to maintain a constant supersaturation level, which promotes uniform crystal growth over secondary nucleation[5].

Q3: How should I handle reactive/neutralizing crystallization for benzofuran salts?

The Causality: In reactive crystallization (e.g., forming a salt from a benzofuran-carboxylic acid or neutralizing a basic derivative), the solubility of the compound changes instantaneously upon reaction. This creates massive localized supersaturation at the point of reagent addition, leading to uncontrolled nucleation, fines generation, and high residual solvent entrapment[4]. The Solution: Use a mixed solvent system (e.g., IPA/Water) where the product has moderate solubility. Add the neutralizing agent via a submerged dip-tube in a high-shear mixing zone to rapidly dissipate localized supersaturation, and maintain the bulk temperature strictly within the MSZW.

Part 3: Self-Validating Experimental Protocols

The following protocol outlines a self-validating workflow for optimizing a combined cooling/antisolvent crystallization process for benzofuran alcohols. Every step includes a built-in validation check to ensure data integrity before proceeding to scale-up[6].

G Start Determine Solubility Curve (NRTL-SAC / SolECOs) Decision Temperature Dependence? Start->Decision Cooling Cooling Crystallization (Steep Curve) Decision->Cooling High Antisolvent Antisolvent Addition (Flat Curve) Decision->Antisolvent Low Kinetics Evaluate Solvent-Dependent Nucleation Kinetics Cooling->Kinetics Antisolvent->Kinetics Optimize Optimize MSMPR Cascade & Isolate API Kinetics->Optimize

Fig 2: Decision matrix for selecting crystallization methods based on solubility thermodynamics.
Protocol: Seeded Combined Cooling/Antisolvent Crystallization

Step 1: Thermodynamic Mapping (MSZW Determination)

  • Prepare a 100 mg/mL solution of the crude benzofuran alcohol in the primary solvent (e.g., Ethyl Acetate) at 60°C.

  • Utilize an automated parallel crystallizer equipped with transmissivity probes.

  • Cool the solution at 0.5°C/min until transmissivity drops below 90% (Cloud Point / Nucleation).

  • Heat the suspension at 0.5°C/min until transmissivity returns to 100% (Clear Point / Solubility Limit).

  • Validation Check: The difference between the Clear Point and Cloud Point establishes your MSZW. If the MSZW is < 5°C, the system is highly sensitive; switch to a solvent with a higher dielectric constant to widen the MSZW.

Step 2: Seed Preparation and Introduction

  • Mill a batch of pure benzofuran alcohol crystals to a uniform size (e.g., D50​ of 20-30 μm ).

  • Cool the bulk API solution to a temperature exactly midway between the Clear Point and Cloud Point (the seeding temperature, Tseed​ ).

  • Add 2 wt% of the milled seeds as a slurry in the antisolvent (e.g., Heptane).

  • Hold the temperature isothermally for 60 minutes to allow the seeds to heal and relieve local supersaturation.

  • Validation Check: Monitor the system using an FBRM probe. If the total particle count spikes immediately before seed addition, spontaneous nucleation has occurred. The protocol is invalid; you must dissolve the batch and increase Tseed​ .

Step 3: Controlled Supersaturation Depletion

  • Initiate a cubic cooling ramp from Tseed​ down to 5°C over 6 hours. (A cubic curve starts slow to allow surface area to grow, then accelerates).

  • Once at 5°C, begin the linear addition of the antisolvent (Heptane) over 4 hours to drive the remaining API out of solution, maximizing yield.

  • Validation Check: Sample the supernatant liquid and analyze via HPLC. The API concentration must match the theoretical solubility limit at 5°C in the final solvent mixture. If it is higher, the growth kinetics are too slow; extend the hold time.

Step 4: Isolation and Washing

  • Filter the slurry using a zero-dead-volume filter dryer.

  • Wash the filter cake with a pre-chilled (5°C) mixture of the final solvent/antisolvent ratio to displace mother liquor without dissolving the product.

  • Dry under vacuum at 40°C until residual solvent limits meet ICH Q3C guidelines.

References

  • [3] Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [1] SolECOs: a data-driven platform for sustainable and comprehensive solvent selection in pharmaceutical manufacturing. Green Chemistry (RSC Publishing). Available at:[Link]

  • [2] Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • [4] Optimization of a Crystallization Process for Orantinib Active Pharmaceutical Ingredient by Design of Experiment To Control Residual Solvent Amount and Particle Size Distribution. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • [6] Early Process Development of CH7057288, a Benzofuran-Containing Selective NTRK Inhibitor. Organic Process Research & Development (ACS Publications). Available at:[Link]

  • [5] Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of 6-Bromobenzofuran Reactivity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a common yet challenging issue in synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a common yet challenging issue in synthetic chemistry: the low reactivity of the 6-bromo position in benzofurans, particularly in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern these reactions, empowering you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-bromobenzofuran unreactive in standard cross-coupling reactions?

A1: The low reactivity of 6-bromobenzofuran is primarily due to its electronic properties. The benzofuran ring system is inherently electron-rich due to the lone pairs on the furan oxygen atom, which are delocalized into the aromatic system. This increased electron density at the 6-position deactivates the carbon-bromine (C-Br) bond towards oxidative addition to a low-valent metal catalyst, such as Pd(0). Oxidative addition is the crucial first and often rate-limiting step in many cross-coupling catalytic cycles, including the Suzuki, Heck, and Sonogashira reactions.[1] In essence, the electron-rich nature of the aryl bromide makes it a poor electrophile for the electron-rich Pd(0) catalyst.

Q2: I'm observing a significant amount of dehalogenation of my 6-bromobenzofuran. What causes this and how can I prevent it?

A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the benzofuranyl group to yield the undesired benzofuran byproduct.[2][3]

Common Causes of Pd-H Formation:

  • Base: Certain bases, particularly alkoxides, can act as hydride sources.

  • Solvent: Protic solvents like alcohols can also be a source of hydrides.

  • Impurities: Trace amounts of water in the reaction can contribute to the formation of Pd-H species.

Strategies to Minimize Dehalogenation:

  • Choice of Base: Switch to a non-hydridic, weaker base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3]

  • Solvent System: Use anhydrous, aprotic solvents like 1,4-dioxane or toluene.[3] If a co-solvent is necessary, consider using a non-protic one.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway.[3]

Q3: My Sonogashira reaction is producing a lot of the homocoupled diyne byproduct (Glaser coupling). How can I avoid this?

A3: The homocoupling of terminal alkynes, known as Glaser coupling, is a frequent side reaction in Sonogashira couplings, especially when using a copper(I) co-catalyst. The copper acetylide intermediate can dimerize, particularly in the presence of oxygen.[4][5][6]

Effective Mitigation Strategies:

  • Utilize Copper-Free Conditions: This is the most direct way to prevent Glaser coupling. Many modern protocols for challenging substrates have eliminated the need for a copper co-catalyst.[4][6]

  • Rigorous Degassing: Thoroughly remove oxygen from your reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Slow Addition of Alkyne: Maintaining a low concentration of the terminal alkyne by adding it slowly to the reaction mixture can disfavor the bimolecular homocoupling reaction.

  • Choice of Amine Base: Use a high-purity amine base. The amine not only acts as a base but also helps to keep the copper(I) in its reduced, active state if you are using a copper-catalyzed system.[6]

Troubleshooting and Optimization Guides

Guide 1: Suzuki-Miyaura Coupling of 6-Bromobenzofuran

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. However, with an electron-rich substrate like 6-bromobenzofuran, the choice of catalyst system is critical.

Catalyst and Ligand Selection

Standard catalysts like Pd(PPh₃)₄ often fail with deactivated aryl bromides. The key is to use a catalyst system that is both highly active and promotes the challenging oxidative addition step.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands developed by the Buchwald group, such as SPhos and XPhos, are excellent choices.[7] These ligands are sterically demanding and electron-rich, which stabilizes the active monoligated Pd(0) species and facilitates oxidative addition.

  • N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium catalysts, such as PEPPSI-IPr, are known for their high stability and efficiency in coupling unreactive aryl halides.[7]

Comparative Catalyst Performance for Electron-Rich Aryl Bromides
Catalyst SystemLigand TypeTypical Loading (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄Arylphosphine3K₃PO₄Dioxane/H₂O9012< 50 (for deactivated substrates)[7]
SPhos-Pd PrecatalystBiarylphosphine1K₃PO₄Dioxane1004> 90[7]
PEPPSI-IPrNHC1K₂CO₃THF602> 95[7]
Experimental Protocol: Suzuki Coupling with SPhos-Pd Precatalyst

This protocol is a starting point and may require optimization for your specific benzofuran derivative and coupling partner.

Materials:

  • 6-Bromobenzofuran (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • SPhos-Pd G2 Precatalyst (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the 6-bromobenzofuran, arylboronic acid, SPhos-Pd G2 precatalyst, and potassium phosphate to an oven-dried Schlenk flask or reaction vial equipped with a stir bar.

  • Add the anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Rate-Limiting) Pd0->OA Ar-Br PdII Ar-Pd(II)-Br(L_n) OA->PdII Transmetalation Transmetalation PdII->Transmetalation Dehalogenation Dehalogenation (Side Reaction) PdII->Dehalogenation [H] source PdII_Ar Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Ar Boronate Ar'B(OH)₂ + Base Boronate->Transmetalation RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' RE->Product PdH L_nPd(H)Br Dehalogenation->PdH Dehal_Product Ar-H PdH->Dehal_Product Reductive Elimination Dehal_Product->Pd0

Caption: Catalytic cycle for Suzuki-Miyaura coupling, highlighting the rate-limiting oxidative addition and the dehalogenation side reaction.

Guide 2: Heck Coupling of 6-Bromobenzofuran

The Heck reaction couples the aryl bromide with an alkene. For electron-rich aryl bromides, preventing the formation of reduced Heck products and ensuring good regioselectivity can be challenging.

Optimizing Reaction Conditions
  • Catalyst/Ligand: Similar to the Suzuki coupling, bulky, electron-rich phosphine ligands (e.g., X-Phos) or NHC ligands are beneficial.[8]

  • Base: A non-nucleophilic inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is often a good choice to avoid side reactions.[8][9]

  • Solvent: Polar aprotic solvents like DMF or DMSO are commonly used.[8][9]

Experimental Protocol: Heck Coupling with an Alkene

Materials:

  • 6-Bromobenzofuran (1.0 mmol)

  • Alkene (e.g., styrene) (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • X-Phos (0.04 mmol, 4 mol%)

  • Na₂CO₃ (2.0 mmol)

  • Anhydrous, degassed DMF (5 mL)

  • Inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, X-Phos, and Na₂CO₃ under an inert atmosphere.

  • Add the degassed DMF, followed by 6-bromobenzofuran and the alkene.

  • Seal the tube and heat the mixture to 120-140 °C.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Guide 3: Sonogashira Coupling of 6-Bromobenzofuran

This reaction forms a C-C bond between the benzofuran and a terminal alkyne. As mentioned in the FAQs, the main challenge is often suppressing the Glaser homocoupling of the alkyne.

Key Considerations for a Successful Reaction
  • Copper-Free Conditions: To avoid Glaser coupling, it is highly recommended to use a copper-free protocol.[4][6]

  • Catalyst System: A combination of a palladium source like (AllylPdCl)₂ and a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ is effective for copper-free Sonogashira couplings of aryl bromides at room temperature.[5]

  • Base: An amine base like 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (Et₃N) is typically used.[5]

Experimental Protocol: Copper-Free Sonogashira Coupling

Materials:

  • 6-Bromobenzofuran (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • (AllylPdCl)₂ (0.025 mmol, 2.5 mol%)

  • P(t-Bu)₃ (0.1 mmol, 10 mol%)

  • DABCO (2.0 mmol)

  • Anhydrous, degassed acetonitrile (3 mL)

  • Inert atmosphere

Procedure:

  • In a glovebox, add 6-bromobenzofuran, DABCO, (AllylPdCl)₂, and P(t-Bu)₃ to a Schlenk flask.

  • Add the degassed acetonitrile, followed by the terminal alkyne.

  • Seal the flask and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, add water to the reaction mixture and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira_Troubleshooting cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues start Low Yield or No Reaction catalyst_check Is the catalyst active? (Pd(0) formation) start->catalyst_check temp_check Is the temperature high enough? start->temp_check dehalogenation_check Dehalogenation observed? start->dehalogenation_check ligand_check Is the ligand appropriate? (Bulky, electron-rich) catalyst_check->ligand_check Yes catalyst_solution Solution: - Use a precatalyst (e.g., SPhos-Pd G2) - Switch to a more active ligand (e.g., XPhos, P(t-Bu)₃) ligand_check->catalyst_solution No base_check Is the base suitable? temp_check->base_check Yes conditions_solution Solution: - Increase temperature cautiously - Screen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃) base_check->conditions_solution No homocoupling_check Homocoupling observed? dehalogenation_check->homocoupling_check No side_reactions_solution Solution: - Dehalogenation: Use anhydrous solvent, non-hydridic base - Homocoupling: Use copper-free conditions, degas thoroughly homocoupling_check->side_reactions_solution Yes

Sources

Optimization

Preventing oxidation byproducts in (6-Bromobenzofuran-2-yl)methanol storage

This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of (6-Bromobenzofuran-2-yl)methanol during storage. The following information provides troubles...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of (6-Bromobenzofuran-2-yl)methanol during storage. The following information provides troubleshooting advice and answers to frequently asked questions regarding the prevention of oxidation byproducts.

I. Core Concepts: Understanding the Instability of (6-Bromobenzofuran-2-yl)methanol

(6-Bromobenzofuran-2-yl)methanol, like many benzofuran derivatives and benzylic alcohols, is susceptible to degradation, primarily through oxidation.[1][2][3] The benzylic alcohol moiety is particularly prone to oxidation, which can be initiated by exposure to atmospheric oxygen (autoxidation), light (photooxidation), and elevated temperatures.[1][2][4] This degradation can lead to the formation of impurities, such as the corresponding aldehyde and carboxylic acid, which can compromise the integrity of experimental results.

II. Troubleshooting Guide: Addressing Common Storage Issues

This section addresses specific issues that may arise during the storage and handling of (6-Bromobenzofuran-2-yl)methanol.

Issue Possible Cause(s) Recommended Solution(s)
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation: Exposure to air and/or light has initiated the formation of colored oxidation byproducts.1. Re-purification: If the discoloration is minor, consider recrystallization to remove impurities. 2. Proper Storage: Immediately transfer the compound to an amber glass vial, purge with an inert gas (argon or nitrogen), and store under the recommended conditions (see Section III).
Appearance of new peaks in analytical data (e.g., HPLC, GC-MS) Degradation: The compound has started to degrade, forming byproducts such as (6-Bromobenzofuran-2-yl)carbaldehyde or (6-Bromobenzofuran-2-yl)carboxylic acid.1. Confirm Identity of Impurities: Use techniques like GC-MS or LC-MS to identify the degradation products.[5][6][7] 2. Review Storage and Handling Procedures: Ensure that all storage recommendations are being strictly followed. 3. Consider Solvent Purity: If the compound is in solution, ensure the solvent is of high purity and free of peroxides.
Inconsistent experimental results Variable Purity: The purity of the (6-Bromobenzofuran-2-yl)methanol may be inconsistent between batches or over time due to degradation.1. Purity Assessment: Regularly check the purity of your stock using a validated analytical method. 2. Aliquoting: For long-term storage, it is advisable to aliquot the compound to minimize repeated exposure of the entire stock to ambient conditions.

III. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for (6-Bromobenzofuran-2-yl)methanol?

A1: To ensure maximum stability, (6-Bromobenzofuran-2-yl)methanol should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry, and dark place.[8][9] Several suppliers recommend refrigeration (2-8°C) for long-term storage.[9]

Q2: Why is an inert atmosphere important for storage?

A2: An inert atmosphere displaces oxygen, which is a key reactant in the autoxidation of the benzylic alcohol.[2] This significantly slows down the degradation process.

Q3: Is it necessary to protect the compound from light?

A3: Yes. Light, particularly UV light, can provide the energy to initiate and accelerate the oxidation process (photooxidation).[1][2] Storing the compound in amber vials or wrapping the container in aluminum foil is a crucial preventative measure.

Oxidation and Byproducts

Q4: What are the primary oxidation byproducts of (6-Bromobenzofuran-2-yl)methanol?

A4: The primary oxidation byproducts are the corresponding aldehyde, (6-Bromobenzofuran-2-yl)carbaldehyde, and the carboxylic acid, (6-Bromobenzofuran-2-yl)carboxylic acid. This is a common oxidation pathway for benzylic alcohols.

Q5: Can I use solvents that are not peroxide-free?

A5: It is strongly advised to use peroxide-free solvents. Peroxides can act as radical initiators, accelerating the autoxidation of the benzylic alcohol.[2] Ethers, for example, are known to form peroxides over time and should be tested and purified if necessary before use.

Analytical Monitoring

Q6: How can I monitor the purity of my (6-Bromobenzofuran-2-yl)methanol over time?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the purity of benzofuran derivatives and detecting the formation of more polar oxidation byproducts.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for identifying volatile impurities.[5]

IV. Experimental Protocols

Protocol 1: Inert Gas Overlay for Long-Term Storage

This protocol describes the procedure for creating an inert atmosphere in a storage vial.

  • Place the (6-Bromobenzofuran-2-yl)methanol in a clean, dry amber glass vial.

  • Insert a long-stemmed pipette or a needle connected to a source of inert gas (argon or nitrogen) into the vial, with the tip just above the surface of the solid.

  • Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace any air.

  • Carefully remove the pipette or needle and immediately seal the vial tightly with a cap containing a chemically resistant liner.

  • For added protection, wrap the cap and neck of the vial with paraffin film.

  • Store the vial under the recommended refrigerated and dark conditions.

V. Visualizations

Logical Flow for Preventing Oxidation

G cluster_storage Optimal Storage Conditions cluster_handling Handling Procedures storage_conditions Store at 2-8°C In a dry location Protected from light stable_compound Stable Compound (Minimized Oxidation) storage_conditions->stable_compound Leads to inert_atmosphere Purge with Argon or Nitrogen inert_atmosphere->stable_compound Leads to aliquot Aliquot for multiple uses aliquot->stable_compound Leads to peroxide_free Use peroxide-free solvents peroxide_free->stable_compound Leads to compound (6-Bromobenzofuran-2-yl)methanol compound->storage_conditions Implement compound->inert_atmosphere Implement compound->aliquot Implement compound->peroxide_free Implement oxidized_byproducts Oxidation Byproducts (Aldehyde, Carboxylic Acid) compound->oxidized_byproducts Exposure to Air, Light, Heat

Caption: Workflow for preventing oxidation of (6-Bromobenzofuran-2-yl)methanol.

VI. References

  • Wang, L., et al. (2024). HOO• as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols. Molecules. Available from: [Link]

  • Cusabio. (6-Bromofuro[3,2-b]pyridin-2-yl)methanol. Available from: [Link]

  • JoVE. Radical Autoxidation. Available from: [Link]

  • Nikitas, N. F., et al. (2020). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1993). Toxicological Profile for 2,3-Benzofuran. Available from: [Link]

  • Sankar, M., et al. (2021). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H2O2 Production over Supported Pd-Based Catalysts. ACS Catalysis. Available from: [Link]

  • JoVE. Radical Oxidation of Allylic and Benzylic Alcohols. Available from: [Link]

  • Al-Tel, T. H., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.

  • Zhang, D., et al. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

  • Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology.

  • Khan, I., & Ibrar, A. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available from: [Link]

  • Riela, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. Available from: [Link]

  • Lee, Y. R., & Kim, J. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances. Available from: [Link]

  • Kumar, D., et al. (2022). Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. New Journal of Chemistry. Available from: [Link]

  • Li, Q., et al. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology. Available from: [Link]

  • Fathimath Salfeena, C. T., et al. (2017). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Chemistry Central Journal. Available from: [Link]

  • Iordache, S., et al. (2023). Improvement of the Electrocatalytic Properties for the Methanol Oxidation Reaction (MOR) of the CoPt Alloy. Catalysts. Available from: [Link]

  • FAO AGRIS. (2021). Novel derivative compound produced from carbofuran insecticide degradation and transformation promoted by Pseudomonas fluorescens. Available from: [Link]

Sources

Troubleshooting

Removing palladium impurities from (6-Bromobenzofuran-2-yl)methanol products

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with palladium contamination in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with palladium contamination in the synthesis of (6-Bromobenzofuran-2-yl)methanol and related benzofuran derivatives. Our focus is on providing practical, field-tested solutions to common purification problems, ensuring your final product meets the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical for my (6-Bromobenzofuran-2-yl)methanol product?

A1: Palladium is a heavy metal with documented toxicity and potential allergenicity.[1] Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established strict limits on the amount of residual palladium permissible in Active Pharmaceutical Ingredients (APIs).[1][2] For oral medications, the permitted daily exposure (PDE) is typically 100 µ g/day , which often translates to a concentration limit of 10 ppm (µg/g) in the final API.[1][3][4] Failure to meet these limits will prevent a drug candidate from advancing to clinical trials.

Q2: I performed a Suzuki/Heck/Sonogashira coupling to synthesize my benzofuran derivative. What form is the palladium likely in?

A2: Following a cross-coupling reaction, palladium can exist in several forms, which dictates the optimal removal strategy.[5][6] These include:

  • Heterogeneous Pd(0): Insoluble, metallic palladium, often appearing as a fine black powder ("palladium black"). This is common when the catalyst degrades.[5]

  • Homogeneous Pd(0) and Pd(II) complexes: Soluble species complexed with ligands (e.g., phosphines) or your product. The benzofuran oxygen and the hydroxyl group in (6-Bromobenzofuran-2-yl)methanol can act as ligands, making the palladium more difficult to remove.[7]

  • Colloidal Palladium: Nanoparticles of metallic palladium suspended in the reaction mixture, which can be difficult to remove by simple filtration.[8]

Q3: Can't I just remove the palladium with a standard silica gel column?

A3: While column chromatography is a cornerstone of purification, it is often inefficient for removing all palladium species alone.[8] Highly non-polar palladium-phosphine complexes may co-elute with your product. Furthermore, relying solely on chromatography for bulk palladium removal can be costly and time-consuming on a large scale. A multi-step approach, starting with a bulk removal technique, is typically more effective.[3]

Troubleshooting Guide: Common Palladium Removal Issues

This section addresses specific problems you may encounter during the purification of (6-Bromobenzofuran-2-yl)methanol.

Problem 1: High Palladium Levels After Initial Filtration or Recrystallization
  • Symptom: Your ICP-MS or AAS analysis shows palladium levels well above 100 ppm after filtering the reaction mixture through Celite or performing an initial recrystallization.[1]

  • Underlying Cause: This indicates the presence of soluble or colloidal palladium species. Simple filtration is only effective for removing heterogeneous palladium (e.g., Pd/C, palladium black).[9] Recrystallization alone is often insufficient to reduce palladium to acceptable levels, sometimes only lowering it to the 100-200 ppm range.[1]

  • Strategic Solution:

    • Identify the Palladium Species: If you see a fine black precipitate, that's likely heterogeneous palladium black. If the solution is colored but clear, you have soluble palladium.

    • Employ a Scavenger: For soluble palladium, the most robust solution is to use a high-affinity palladium scavenger. These are solid-supported materials (often silica or polymer-based) functionalized with groups that chelate palladium.[10]

    • Consider Activated Carbon: As a cost-effective alternative, treatment with activated carbon can adsorb many palladium species.[11] However, it can be non-specific and may also adsorb your product, leading to yield loss.[7]

Problem 2: Palladium Scavenger Performance is Poor
  • Symptom: After treating the crude product solution with a scavenger resin and filtering, residual palladium levels remain stubbornly high.

  • Underlying Cause & Causality-Driven Solutions:

Root Cause Troubleshooting Steps & Scientific Rationale
Incorrect Scavenger Choice 1. Match Scavenger to Oxidation State: Thiol-based scavengers (e.g., those with -SH groups) are highly effective for chelating soft metals like Pd(II).[12] For Pd(0) complexes, scavengers with different functionalities, like triamine-based resins, might be more effective. 2. Screen Multiple Scavengers: The optimal scavenger is system-dependent. It is best practice to screen a small panel of scavengers with different functional groups (thiol, amine, thiourea) to find the most efficient one for your specific product and palladium complex.[3][9]
Insufficient Contact Time or Temperature 1. Increase Reaction Time: Scavenging is a chemical reaction. Ensure the scavenger is stirred with the solution for a sufficient period, often between 2 and 24 hours.[13] 2. Gently Increase Temperature: Raising the temperature to 40-50 °C can increase the kinetic rate of binding between the palladium and the scavenger, improving efficiency. Monitor for product stability at higher temperatures.[7]
Competition from Product/Ligands 1. Increase Scavenger Equivalents: Your product, (6-Bromobenzofuran-2-yl)methanol, or residual phosphine ligands can compete with the scavenger for palladium binding sites. Increase the loading of the scavenger (e.g., from 3-5 equivalents to 10 equivalents relative to palladium) to favor the scavenging reaction. 2. Pre-treatment: If excess phosphine ligands are present, an oxidative wash (e.g., with dilute H₂O₂) can sometimes break down the ligand, making the palladium more accessible, but this must be done with extreme care to avoid product degradation.
Problem 3: Significant Product Loss During Purification
  • Symptom: Your final yield of (6-Bromobenzofuran-2-yl)methanol is low after the palladium removal step.

  • Underlying Cause: This is most often due to non-specific adsorption of your polar benzofuran product onto the purification medium, especially activated carbon or even some silica-based scavengers.[7]

  • Strategic Solution:

    • Minimize Adsorbent: Use the lowest effective amount of activated carbon or scavenger. A typical starting point for activated carbon is 5-10 wt% relative to the crude product.[7]

    • Change the Solvent: The solvent plays a crucial role. Try switching to a more polar solvent during the scavenging step. This can help keep your polar product solvated and reduce its affinity for the solid support.

    • Thorough Washing: After filtering off the scavenger or carbon, wash the solid cake thoroughly with fresh solvent to recover any adsorbed product.[9] Combine these washes with your main filtrate.

    • Select a Different Scavenger: Test scavengers with different backbones (e.g., polystyrene vs. silica) as they may have different non-specific binding characteristics.[7]

Decision & Workflow Diagrams

To assist in selecting the appropriate purification strategy, use the following decision tree.

G start Reaction Workup Complete (Crude Product) q1 Is a solid, black precipitate visible? start->q1 filtration Filter through Celite Pad (Protocol 1) q1->filtration  Yes soluble_pd Soluble or Colloidal Pd Suspected q1->soluble_pd  No filtration->soluble_pd Analyze filtrate. High Pd remains? q2 What is the scale? soluble_pd->q2 lab_scale Lab Scale (<10g) q2->lab_scale process_scale Process Scale (>10g) q2->process_scale scavenger Treat with Scavenger Resin (Protocol 2) lab_scale->scavenger process_scale->scavenger High value product carbon Treat with Activated Carbon (Protocol 3) process_scale->carbon Cost-sensitive final_product Final Product (Verify Pd < 10 ppm via ICP-MS) scavenger->final_product carbon->final_product G cluster_workflow Scavenger Workflow A 1. Dissolve Crude Product in Solvent B 2. Add Scavenger Resin (3-10 eq.) A->B C 3. Stir Mixture (2-24h, RT to 50°C) B->C D 4. Filter to Remove Scavenger C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Combine Filtrates & Concentrate E->F

Caption: General workflow for palladium removal using a solid-supported scavenger. [9]

Detailed Experimental Protocols

Protocol 1: Bulk Palladium Removal by Celite Filtration

This method is a crucial first step for removing heterogeneous palladium catalysts (like Pd/C) or precipitated palladium black. [8][9]

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick). Gently press down to create a compact, level bed.

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly set.

  • Dilute the Reaction Mixture: Dilute your crude reaction mixture with a suitable solvent to reduce viscosity and prevent clogging. [9]4. Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through.

  • Wash: Wash the Celite pad thoroughly with fresh solvent to ensure all of your (6-Bromobenzofuran-2-yl)methanol product is recovered. The filtrate now contains your product, free of insoluble palladium. [9]

Protocol 2: Palladium Removal Using a Scavenger Resin

This is the most effective method for removing soluble palladium species. [7][13]

  • Dissolve the Crude Product: Following initial filtration (Protocol 1), dissolve the crude product in a suitable solvent (e.g., THF, Ethyl Acetate, Acetonitrile).

  • Select and Add Scavenger: Choose an appropriate scavenger (see table below). Add 3-10 molar equivalents of the scavenger resin relative to the initial amount of palladium catalyst used in the reaction. [7]3. Stir: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined by monitoring palladium levels.

  • Filter: Remove the solid-supported scavenger by simple gravity or vacuum filtration. [9]5. Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate to obtain the purified product.

Table: Common Palladium Scavengers
Scavenger TypeFunctional GroupTarget Pd SpeciesAdvantages
Silica-Based Thiol -SHPd(II)Broadly effective, good for various Pd species. [12]
Biotage® MP-TMT Macroporous Polystyrene-TMTPd(II), Pd(0)High loading capacity, very efficient. [7]
PhosphonicS SPM32 Phosphonic AcidPd(II)Effective in organic solvents like acetonitrile. [13]
Activated Carbon N/A (Adsorbent)Pd(0), Pd(II)Low cost, effective for many species. [11]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions. [7]

Protocol 3: Palladium Removal Using Activated Carbon

This is a cost-effective method suitable for larger scales, but requires careful optimization to prevent product loss. [7][11]

  • Prepare the Solution: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution. [7]3. Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filter through Celite: It is critical to filter the mixture through a pad of Celite (as described in Protocol 1) to remove the fine carbon particles. A standard filter paper is often not sufficient.

  • Wash and Concentrate: Wash the carbon/Celite cake with fresh solvent and combine the filtrates before concentrating.

References

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014, October 27).
  • How can i remove palladium Pd catalyst easily?
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem.
  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - US Pharmacopeia (USP).
  • Method of removing palladium - US20050256327A1 - Google P
  • Palladium catalyst recovery using scavenger resin - SpinChem.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles - MDPI. (2021, June 3).
  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF - ResearchG
  • Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd.
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions | Request PDF - ResearchG
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023, September 7).
  • ICH Q3D Elemental Impurities - CMC Drug Product Development Regul
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. (2019, April 18).
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • Cross-Coupling Reactions Guide.
  • a) General mechanism of Pd removal using scavengers. b) Examples of...
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC.
  • Synthesis, characterization and antimicrobial activity of novel benzofuran- and thiophene-containing diketoxime derivatives - ResearchG
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (2016, October 15).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures - Benchchem.
  • Your trick to remove residual palladium : r/Chempros - Reddit. (2025, September 19).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis of 2,3-‐Disubstituted Benzofurans by the Palladium-‐Catalyzed Coupling of - Organic Syntheses. (2014, December 9).
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PubliC

Sources

Optimization

Technical Support Center: Scale-Up of (6-Bromobenzofuran-2-yl)methanol Production

Introduction This technical support guide is designed for researchers, process chemists, and drug development professionals involved in the synthesis and scale-up of (6-Bromobenzofuran-2-yl)methanol. This key intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, process chemists, and drug development professionals involved in the synthesis and scale-up of (6-Bromobenzofuran-2-yl)methanol. This key intermediate presents unique challenges when transitioning from laboratory-scale synthesis to pilot or manufacturing scale. The primary hurdles involve the management of highly reactive organolithium reagents and the control of the final product's physical properties through crystallization.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure a safe, efficient, and reproducible manufacturing process.

Core Synthetic Strategy: Lithiation and Formylation

The most direct and common synthetic route involves a bromine-lithium exchange on a 2,6-dibromobenzofuran precursor or, more commonly, a direct deprotonation (lithiation) at the C2 position of 6-bromobenzofuran, followed by an electrophilic quench with formaldehyde.

Reaction scheme for the synthesis of (6-Bromobenzofuran-2-yl)methanol
Figure 1. Common synthetic route to (6-Bromobenzofuran-2-yl)methanol.

While effective at the bench, this pathway introduces significant safety and process control challenges at scale, primarily centered around the use of n-butyllithium (n-BuLi).[3]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and concerns related to process safety, reagent handling, and overall strategy for the scale-up synthesis.

Q1: What are the primary safety hazards associated with the scale-up of this process?

A1: The most significant hazard is the use of n-butyllithium (n-BuLi), a pyrophoric organolithium reagent that can ignite spontaneously upon contact with air or moisture.[4][5] At scale, key hazards include:

  • Fire Risk: Handling large volumes of n-BuLi increases the risk of a major fire in case of a spill or leak. All transfers must be conducted under a strictly controlled inert atmosphere (nitrogen or argon) using engineered solutions like dedicated transfer lines rather than syringes.[4][6][7]

  • Exothermic Reaction: The lithiation reaction and the subsequent aqueous quench are highly exothermic.[8] Without adequate cooling capacity and controlled addition rates, a thermal runaway can occur, leading to pressure buildup and potential reactor failure.[9]

  • Flammable Gas Evolution: Quenching unreacted n-BuLi with water generates butane, a flammable gas.[8] The off-gas system of the reactor must be designed to handle this gas evolution safely.

Q2: My n-BuLi reaction is sluggish or fails to initiate at scale. What should I check first?

A2: This is a common issue often traced back to three factors:

  • Reagent Potency: The concentration of commercial n-BuLi can decrease over time. It is mandatory to titrate the reagent before each use at scale to determine its exact molarity.[10] Relying on the bottle's label is a frequent cause of batch failure.

  • Atmosphere Integrity: Organolithium reactions require a rigorously dry, inert atmosphere.[10] Ensure all glassware and reactors are properly dried (e.g., baked or flame-dried under vacuum) and the inert gas supply is of high purity with low oxygen and moisture content.[11]

  • Temperature: While cryogenic temperatures (-78 °C) are standard in the lab to prevent side reactions, sometimes a slightly higher temperature (-40 to -20 °C) may be necessary to ensure the reaction initiates, especially if there are solubility issues. However, increasing the temperature must be done cautiously as it can promote side reactions, such as the degradation of THF by n-BuLi.[8][12]

Q3: Why is crystallization so critical for this intermediate, and what are the main challenges?

A3: Crystallization is the most important unit operation for the purification and isolation of active pharmaceutical ingredients (APIs) and their intermediates.[13][14] For (6-Bromobenzofuran-2-yl)methanol, a well-controlled crystallization process is essential to:

  • Ensure Purity: It effectively removes unreacted starting materials, byproducts, and process-related impurities.

  • Control Physical Properties: It defines the crystal form (polymorphism), particle size distribution, and bulk density, which are critical for downstream processing, handling, and formulation.[1][]

  • Guarantee Consistency: A robust crystallization process ensures batch-to-batch consistency, which is a major regulatory requirement.[2]

The main challenges include finding a suitable solvent system that provides good yield and purity, preventing oiling out or agglomeration, and controlling crystal growth to achieve the desired particle characteristics.[1]

Part 2: Troubleshooting Guide

This guide provides a systematic, step-by-step approach to diagnosing and solving common problems encountered during the scale-up process.

Workflow: From Synthesis to Purified Product

The following diagram outlines the critical stages of the production process, each with its own set of potential challenges.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification A Reactor Setup & Inerting B Solvent Drying (THF) A->B C Reagent Titration (n-BuLi) B->C F n-BuLi Addition (Lithiation) C->F Verified Molarity D Charge 6-Bromobenzofuran E Cool to -78 °C D->E E->F G Age Reaction F->G H Electrophile Quench (HCHO) G->H I Aqueous Quench H->I J Phase Separation I->J K Solvent Swap / Concentration J->K L Crystallization K->L M Filtration & Drying L->M Result Final Product: (6-Bromobenzofuran-2-yl)methanol M->Result

Caption: Overall workflow for the production of (6-Bromobenzofuran-2-yl)methanol.
Troubleshooting Lithiation: A Logic Diagram

Low yield or batch failure during the critical lithiation step is the most common and costly issue. Use this decision tree to diagnose the root cause.

G Start Low Yield or Incomplete Conversion in Lithiation Step Q1 Was n-BuLi titrated before use? Start->Q1 A1_Yes Titrate n-BuLi. Recalculate stoichiometry. Q1->A1_Yes No A1_No Proceed to next check Q1->A1_No Yes Success Problem Resolved A1_Yes->Success Q2 Was the reaction system rigorously dry and inert? A1_No->Q2 A2_Yes Improve drying procedures. Check for leaks in the reactor. Verify inert gas quality. Q2->A2_Yes No A2_No Proceed to next check Q2->A2_No Yes A2_Yes->Success Q3 Was the addition temperature maintained? A2_No->Q3 A3_Yes Check cooling system. Reduce addition rate to manage exotherm. Q3->A3_Yes No A3_No Proceed to next check Q3->A3_No Yes A3_Yes->Success Q4 Is the starting material pure? A3_No->Q4 A4_Yes Re-purify starting material. Check for reactive impurities (e.g., water, acidic protons). Q4->A4_Yes No A4_No Issue likely related to side reactions or degradation. Q4->A4_No Yes A4_Yes->Success

Caption: Troubleshooting logic for low-yield lithiation reactions.
Problem-Solution Tables
Table 1: Lithiation & Quench Troubleshooting
Symptom / Observation Potential Cause(s) Recommended Action(s)
Dark brown/black reaction color 1. Reaction temperature too high, causing THF degradation.[8] 2. Air/moisture leak into the reactor.[11]1. Verify cooling system performance and ensure internal temperature is below -70 °C. 2. Perform a pressure/leak test on the reactor system before starting.
Low conversion of starting material 1. Inaccurate n-BuLi concentration (most common).[10] 2. Insufficient n-BuLi stoichiometry. 3. Water in THF or starting material.1. Always titrate n-BuLi immediately before use. 2. Use a slight excess of n-BuLi (e.g., 1.05-1.10 equivalents). 3. Verify water content of all reagents is <100 ppm.
Formation of butane/butene impurities Reaction of n-BuLi with THF solvent (proton abstraction).Maintain cryogenic temperatures. Consider using a more stable ether like MTBE for higher temperature reactions, but verify compatibility first.
Violent/uncontrolled quench 1. Quenching too quickly. 2. Insufficient cooling during quench. 3. High concentration of unreacted n-BuLi.1. Add quenching agent (e.g., saturated NH₄Cl solution) slowly and sub-surface if possible. 2. Ensure robust cooling is active during the entire quench process.[9]
Table 2: Crystallization & Isolation Troubleshooting
Symptom / Observation Potential Cause(s) Recommended Action(s)
Product "oils out" instead of crystallizing 1. Supersaturation is too high. 2. Cooling rate is too fast.[] 3. Presence of impurities inhibiting crystallization.1. Use more anti-solvent or a more dilute solution. 2. Employ a controlled, slow cooling profile. 3. Consider seeding the solution with a small amount of pure crystalline material.
Batch-to-batch variability in particle size 1. Inconsistent cooling or agitation rates.[1] 2. Spontaneous vs. controlled nucleation.[]1. Standardize and automate cooling and agitation profiles. 2. Develop a seeding protocol to control nucleation and crystal growth.
Poor filterability (fine particles) Excessive secondary nucleation caused by high agitation or rapid cooling.[]Optimize agitation speed to ensure good mixing without causing excessive particle breakage. Slow down the cooling rate.
Off-color or low purity final product 1. Inefficient impurity rejection by the chosen solvent system. 2. Degradation of the product during drying (e.g., high temperature).1. Screen alternative solvent/anti-solvent systems. 2. Consider a re-slurry or second recrystallization step. 3. Lower the drying temperature and use vacuum.

Part 3: Key Experimental Protocols

Protocol 1: Titration of n-Butyllithium (Gilman Double Titration)

Rationale: Determining the precise concentration of active n-BuLi is the single most critical parameter for ensuring reaction success and reproducibility.[10] This method accurately measures the active organolithium species.

Materials:

  • 1,2-Dibromoethane (DBE), anhydrous

  • n-Butyllithium solution (in hexanes)

  • Standardized hydrochloric acid (HCl), ~0.1 M

  • Phenolphthalein indicator

  • Anhydrous THF

  • Two oven-dried, argon-purged flasks with septa

Procedure:

  • Flask 1 (Total Base): Add 5 mL of anhydrous THF to the first flask. Using a gas-tight syringe, add 1.00 mL of the n-BuLi solution. Add 20 mL of deionized water and 2-3 drops of phenolphthalein. Titrate with standardized HCl until the pink color disappears. Record the volume of HCl used (V₁).

  • Flask 2 (Non-Alkyllithium Base): Add 5 mL of anhydrous THF to the second flask. Add ~0.5 mL of DBE. Using a gas-tight syringe, add 1.00 mL of the n-BuLi solution. The active n-BuLi will react with DBE. Stir for 10 minutes.

  • Add 20 mL of deionized water and 2-3 drops of phenolphthalein. Titrate with standardized HCl to determine the amount of residual base (e.g., lithium alkoxides). Record the volume of HCl used (V₂).

  • Calculation:

    • Molarity of n-BuLi = (V₁ - V₂) × Molarity of HCl / 1.00 mL

Protocol 2: Scaled-Up Synthesis of (6-Bromobenzofuran-2-yl)methanol (50 L Reactor)

Safety: This procedure must only be performed by trained personnel in a facility equipped to handle large-scale pyrophoric reactions. A full process hazard analysis (PHA) must be completed prior to execution. Proper PPE, including a flame-retardant lab coat, safety glasses, and appropriate gloves, is mandatory.[7][9]

Parameter Lab Scale (250 mL) Pilot Scale (50 L) Justification for Change
6-Bromobenzofuran 10 g (50.7 mmol)2.0 kg (10.15 mol)Linear scale-up
Anhydrous THF 100 mL20 LMaintain concentration, manage heat transfer
n-BuLi (2.5 M) 21.3 mL (53.2 mmol)4.26 L (10.66 mol)Based on pre-titrated molarity, 1.05 eq.
Temperature -78 °C (Dry Ice/Acetone)-75 to -70 °C (Cryo-unit)Precise, reliable, and safer cooling at scale
n-BuLi Addition Time 15 minutes2-3 hoursControl exotherm due to surface area-to-volume ratio decrease
Paraformaldehyde 3.0 g (100 mmol)610 g (20.3 mol)2.0 eq. to ensure complete reaction
Quench Solution 50 mL Sat. NH₄Cl10 L Sat. NH₄ClControlled quench of excess reagents

Procedure:

  • Reactor Preparation: Ensure the 50 L glass-lined reactor is clean, dry, and leak-tested. Inert the reactor by performing three vacuum/nitrogen purge cycles.[11]

  • Charging: Charge 6-bromobenzofuran (2.0 kg) and anhydrous THF (20 L) to the reactor. Begin agitation.

  • Cooling: Cool the reactor contents to below -70 °C using an external cooling system.

  • Lithiation: Slowly add the titrated n-butyllithium solution (4.26 L) via a dosing pump over 2-3 hours, ensuring the internal temperature does not rise above -65 °C.

  • Reaction Aging: Stir the mixture at -70 °C for 1 hour after the addition is complete to ensure full conversion.

  • Electrophile Addition: Add dry paraformaldehyde (610 g) portion-wise, maintaining the temperature below -65 °C. Allow the reaction to warm slowly to -20 °C over 4 hours.

  • Quench: Cool the reaction back to -30 °C. Slowly add saturated aqueous ammonium chloride solution (10 L) over 1-2 hours, carefully monitoring the internal temperature and reactor pressure.

  • Workup: Allow the mixture to warm to room temperature. Separate the aqueous layer. Wash the organic layer with brine (10 L).

  • Isolation: Concentrate the organic layer under vacuum. Add a suitable anti-solvent (e.g., heptane) to precipitate the crude product.

  • Purification: Filter the crude solid and recrystallize from an appropriate solvent system (e.g., toluene/heptane or isopropanol/water) to yield the final product. Dry under vacuum at <50 °C.

References

  • Crystal Pharmatech. API Crystallization. [Link]

  • Visser, P., & Feringa, B. L. (2023). Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link]

  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. [Link]

  • Patheon Pharma Services. How Well Should You Understand Your Crystallization Process (and Solid-State Properties)?. [Link]

  • Reich, H. J., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • ACS Division of Chemical Health and Safety. (2011). Safe handling of organolithium compounds in the laboratory. [Link]

  • UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]

  • UC Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]

  • Li, J., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. Molecules. [Link]

  • Wikipedia. n-Butyllithium. [Link]

  • Weng, Z., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • American Chemical Society. LRC: Lithiation Reaction. [Link]

  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. [Link]

  • University of Nebraska-Lincoln EH&S. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

  • Aragen. Case study - Flow Chemistry experiments of highly hazardous Butyl Lithium Reactions. [Link]

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Troubleshooting

Technical Support Center: Controlling Regioselectivity in 6-Bromobenzofuran Functionalization

Welcome to the technical support center for the regioselective functionalization of 6-bromobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 6-bromobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted benzofurans. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and achieve your desired synthetic outcomes with precision and confidence.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the functionalization of 6-bromobenzofuran. Each problem is presented in a question-and-answer format, providing a clear path to resolving the challenge at hand.

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Question: "I am attempting a Suzuki-Miyaura coupling with an arylboronic acid and 6-bromobenzofuran, but I am observing a mixture of products coupled at different positions on the benzofuran ring, or reaction at the C-Br bond is sluggish. How can I improve the regioselectivity and efficiency?"

Answer: This is a common challenge. The regioselectivity of palladium-catalyzed cross-coupling reactions on the 6-bromobenzofuran scaffold is a delicate balance of several factors. Here’s a systematic approach to troubleshooting:

Possible Causes and Solutions:

  • Incorrect Catalyst/Ligand Choice: The ligand on the palladium center is paramount in controlling regioselectivity.[1][2][3] Bulky and electron-rich phosphine ligands often favor oxidative addition at specific C-H bonds or can influence the rate of reaction at the C-Br bond.[4]

    • Troubleshooting Step: Screen a panel of ligands. For Suzuki-Miyaura reactions, consider bulky biarylphosphine ligands like SPhos or XPhos, which have proven effective in a range of cross-coupling reactions.[2] For Heck reactions, the choice between monodentate and bidentate phosphine ligands can influence the regioselectivity of the olefin insertion.[5]

  • Suboptimal Reaction Temperature: Temperature can significantly impact selectivity. Lower temperatures often favor the thermodynamically more stable product by increasing the energy difference between competing reaction pathways.[6]

    • Troubleshooting Step: Attempt the reaction at a lower temperature. If the reaction is sluggish, a gradual increase in temperature while monitoring the product distribution by GC-MS or LC-MS can help identify the optimal balance between reactivity and selectivity.

  • Inappropriate Base or Solvent: The choice of base and solvent can alter the catalyst's activity and the substrate's reactivity.[1][6] The base is crucial for the transmetalation step in Suzuki-Miyaura coupling, while the solvent's polarity can influence the stability of intermediates.[7]

    • Troubleshooting Step: For Suzuki-Miyaura reactions, screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. In terms of solvents, a range from polar aprotic (e.g., dioxane, THF, DMF) to nonpolar (e.g., toluene) should be evaluated.[6]

  • Competing C-H Activation: The C-H bonds of the benzofuran ring, particularly at the C2 and C3 positions, can be susceptible to direct arylation under certain palladium-catalyzed conditions.[8][9] This can lead to a mixture of products.

    • Troubleshooting Step: To favor coupling at the C-Br bond, ensure your reaction conditions are optimized for Suzuki-Miyaura or Heck coupling rather than direct C-H activation. This often involves the careful selection of ligands and additives. If C-H activation is desired at a specific position, dedicated conditions for direct arylation should be employed.[10]

Issue 2: Unwanted C-7 Functionalization During Lithiation/Borylation

Question: "I am trying to perform a lithium-halogen exchange on 6-bromobenzofuran to generate a Grignard or an organolithium species for subsequent functionalization, but I am getting a significant amount of the 7-lithiated or 7-borylated byproduct. How can I achieve selective C-6 functionalization?"

Answer: Achieving high regioselectivity during the lithiation of bromobenzofurans can be challenging due to the acidity of the proton at the C7 position, which is ortho to the bromine. Here’s how to address this issue:

Possible Causes and Solutions:

  • Deprotonation at C-7: Strong organolithium bases like n-BuLi or s-BuLi can deprotonate the C-7 position, competing with the desired lithium-halogen exchange at C-6.

    • Troubleshooting Step:

      • Use a milder lithiating agent: Consider using a reagent that favors halogen-metal exchange over deprotonation, such as isopropylmagnesium chloride-lithium chloride (Turbo Grignard).

      • Lower the temperature: Perform the reaction at a very low temperature (e.g., -78 °C or lower) to disfavor the kinetically slower deprotonation pathway.[6]

      • Optimize the addition rate: Add the organolithium reagent slowly to the solution of 6-bromobenzofuran to maintain a low instantaneous concentration of the base.

  • Influence of Directing Groups: The presence of other functional groups on the benzofuran ring can direct lithiation to specific positions.[11]

    • Troubleshooting Step: If your substrate has other substituents, consider their potential directing effects. An activating group at C-2, for example, can promote lithiation at C-3.[11] In the absence of other strong directing groups, the competition between C-6 and C-7 remains the primary challenge.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing regioselectivity in the functionalization of the 6-bromobenzofuran ring?

A1: The regioselectivity of reactions on the 6-bromobenzofuran scaffold is primarily governed by a combination of electronic and steric effects, as well as the reaction mechanism.

  • Electronic Effects: The benzofuran ring system has distinct electronic properties. The furan ring is electron-rich, making the C2 and C3 positions susceptible to electrophilic attack.[12] The bromine atom at C6 is an electron-withdrawing group via induction but a weak deactivator for electrophilic aromatic substitution on the benzene ring. For metal-catalyzed reactions, the C-Br bond is a primary site for oxidative addition.[13]

  • Steric Effects: The steric hindrance around a particular position can prevent the approach of bulky reagents or catalysts, thereby favoring reaction at a less hindered site.[4]

  • Reaction Mechanism: The mechanism of the reaction plays a crucial role. For instance, in palladium-catalyzed cross-coupling, the reaction proceeds through a different pathway than an electrophilic aromatic substitution, leading to different regiochemical outcomes.[14] Directed metalation, involving the coordination of a directing group to a metal catalyst, can override the inherent reactivity of the ring to achieve functionalization at a specific C-H bond.[15]

Q2: How can I selectively functionalize the C-5 or C-7 positions of 6-bromobenzofuran?

A2: Selective functionalization at the C-5 or C-7 positions of 6-bromobenzofuran requires overcoming the inherent reactivity of the C-Br bond and the C2/C3 positions.

  • For C-7 functionalization: Directed ortho-metalation (DoM) is a powerful strategy. This involves introducing a directing group (DG) at a suitable position that can coordinate to an organolithium reagent, directing deprotonation to the adjacent C-7 position.

  • For C-5 functionalization: This is more challenging due to the lack of a strong directing effect towards this position. A multi-step strategy might be necessary, potentially involving a blocking group strategy or a carefully designed C-H activation protocol with a specific directing group.

Q3: What is the expected order of reactivity for different positions on the 6-bromobenzofuran ring in a typical palladium-catalyzed cross-coupling reaction?

A3: In a typical palladium-catalyzed cross-coupling reaction, the reactivity generally follows the order of bond strength and the ease of oxidative addition. For 6-bromobenzofuran, the C-Br bond is the most reactive site for oxidative addition.[13] Therefore, under standard Suzuki-Miyaura, Heck, or similar cross-coupling conditions, the reaction is expected to occur selectively at the C-6 position. However, as discussed in the troubleshooting section, competing C-H activation at C2 or C3 can occur under certain conditions.[8]

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-6 Position

This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-bromobenzofuran with an arylboronic acid, optimized for high regioselectivity at the C-6 position.

Materials:

  • 6-Bromobenzofuran (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • K₂CO₃ (2.0 mmol)

  • Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add 6-bromobenzofuran, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add dioxane and water via syringe.

  • Seal the tube and heat the reaction mixture at 90 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 6-arylbenzofuran.

Data Presentation

Table 1: Effect of Ligand and Base on the Regioselectivity of Suzuki-Miyaura Coupling of 6-Bromobenzofuran with Phenylboronic Acid.

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Yield of 6-phenylbenzofuran (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O9085
2Pd₂(dba)₃SPhosK₃PO₄Toluene10092
3PdCl₂(dppf)dppfCs₂CO₃DMF8078

Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction scale.

Visualizations

Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow start Poor Regioselectivity Observed ligand Screen Different Ligands (e.g., bulky phosphines) start->ligand temp Lower Reaction Temperature ligand->temp base_solvent Optimize Base and Solvent temp->base_solvent analysis Analyze Product Mixture (GC-MS, LC-MS, NMR) base_solvent->analysis analysis->ligand No Improvement success Desired Regioselectivity Achieved analysis->success Improved

Caption: A systematic workflow for troubleshooting poor regioselectivity.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. Retrieved from [Link]

  • Fu, G. C. (2008). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Abstracts of Papers of the American Chemical Society, 235.
  • Newman, S. G., & Lautens, M. (2011). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 133(6), 1778–1780. Retrieved from [Link]

  • Vargas, F., & Jaramillo, L. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters. Retrieved from [Link]

  • Strathman, M. J., & Wipf, P. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12649–12651. Retrieved from [Link]

  • Saito, B., & Fu, G. C. (2007). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 129(31), 9602–9603. Retrieved from [Link]

  • Smith, A. M. R. (2018). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. Retrieved from [Link]

  • Buszek, K. R., & Brown, N. (2007). Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. Organic Letters, 9(5), 707–710. Retrieved from [Link]

  • Schipper, D. J., & Fagnou, K. (2011). Room temperature C-H arylation of benzofurans by aryl iodides. Chemical Science, 2(8), 1478-1481. Retrieved from [Link]

  • ResearchGate. (2026, February 23). (PDF) Predicting the Regioselectivity and Enantioselectivity of Palladium-Catalyzed Cross-Coupling Reactions through High-Level Computational Modeling. Retrieved from [Link]

  • Thomson, D. W., et al. (2009). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 11(21), 4914–4917. Retrieved from [Link]

  • Hoye, T. R., et al. (2004). Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. Journal of the American Chemical Society, 126(33), 10210–10211. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • Glasspoole, B. W., et al. (2012). Pd-Catalyzed Regioselective and Stereospecific Suzuki–Miyaura Coupling of Allylic Carbonates with Arylboronic Acids. Organic Letters, 14(2), 390–393. Retrieved from [Link]

  • MDPI. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]

  • Beaudry, C. M., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(20), 5678–5681. Retrieved from [Link]

  • ResearchGate. (2026, January 24). Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N' -Cyclic Azomethine Imines: Synthesis of Two Different Benzofuran Spiro-Fused Bicyclic Pyrazolidine Frameworks. Retrieved from [Link]

  • Dao-Huy, T., et al. (2014). Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles. European Journal of Organic Chemistry, 2014(36), 8119–8125. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

  • PubMed. (2014, March 28). Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • Beaudry Research Group - Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • MDPI. (2018, April 16). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. Retrieved from [Link]

  • Molecules. (2015, January 23). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • ResearchGate. (2010, October). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined ortho-Lithiation-Halocyclization Strategies. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1983). Lithiation in flavones, chromones, coumarins, and benzofuran derivatives. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2020). Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Retrieved from [Link]

  • PubMed. (2010, November 5). Synthesis of Regioselectively Functionalized Benzo[b]thiophenes by Combined Ortho-Lithiation-Halocyclization Strategies. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of (6-Bromobenzofuran-2-yl)methanol

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonan...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth interpretation of the 1H NMR spectrum of (6-Bromobenzofuran-2-yl)methanol, a substituted benzofuran derivative of interest in medicinal chemistry.

This guide moves beyond a simple recitation of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a practical framework for interpreting the 1H NMR spectrum of complex heterocyclic molecules. We will explore the causal relationships between the molecular structure and the observed spectral features, grounded in the fundamental principles of NMR spectroscopy. Furthermore, a comparative analysis with the parent benzofuran and other substituted analogs will be presented to highlight the diagnostic power of 1H NMR in discerning subtle structural modifications.

The Foundational Principles of 1H NMR in Structural Elucidation

Before dissecting the spectrum of our target molecule, it is essential to revisit the core principles of 1H NMR spectroscopy. The chemical shift (δ), reported in parts per million (ppm), provides insight into the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at lower chemical shifts (upfield), while those in electron-poor environments are "deshielded" and resonate at higher chemical shifts (downfield).

Spin-spin coupling, the interaction between neighboring non-equivalent protons, results in the splitting of NMR signals into multiplets. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and is crucial for determining the connectivity of protons within a molecule. The multiplicity of a signal (e.g., singlet, doublet, triplet) is dictated by the number of neighboring protons, following the n+1 rule for simple first-order systems.

Predicted 1H NMR Spectrum of (6-Bromobenzofuran-2-yl)methanol: A Detailed Interpretation

The following is a detailed, peak-by-peak analysis of the predicted 1H NMR spectrum of (6-Bromobenzofuran-2-yl)methanol. The predicted chemical shifts and coupling constants are based on established substituent effects and data from structurally related compounds.

Molecular Structure and Proton Numbering:

G cluster_workflow 1H NMR Acquisition Workflow prep Sample Preparation instrument Instrument Setup prep->instrument Load Sample acquisition Data Acquisition instrument->acquisition Start Experiment processing Data Processing acquisition->processing FID Signal

Caption: A streamlined workflow for acquiring high-quality 1H NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (6-Bromobenzofuran-2-yl)methanol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals. [1][2] * Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling details.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all proton signals (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration).

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) between scans to allow for full relaxation of the protons, which is crucial for accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Conclusion

This guide provides a comprehensive framework for the interpretation of the 1H NMR spectrum of (6-Bromobenzofuran-2-yl)methanol. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by employing a comparative approach with related structures, researchers can confidently assign the proton signals and confirm the identity and purity of their synthesized compounds. The detailed experimental protocol further ensures the acquisition of high-quality data, which is the bedrock of accurate structural elucidation in the demanding field of drug discovery and development.

References

  • PubChem. Benzofuran. National Institutes of Health. [Link]

  • ResearchGate. 1HNMR spectrum of 1-(1-benzofuran-2-yl). [Link]

  • Darwish, K. M., et al. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Journal of Pharmaceutical and Drug Research.
  • Li, G., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

Sources

Comparative

Comparing reactivity of 5-bromo vs 6-bromo benzofuran isomers

Comparative Reactivity Guide: 5-Bromobenzofuran vs. 6-Bromobenzofuran Benzofuran derivatives are privileged scaffolds in medicinal chemistry, serving as the structural foundation for numerous therapeutics, agrochemicals,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 5-Bromobenzofuran vs. 6-Bromobenzofuran

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, serving as the structural foundation for numerous therapeutics, agrochemicals, and psychoactive compounds[1]. When functionalizing the benzofuran core, brominated isomers—specifically 5-bromobenzofuran and 6-bromobenzofuran—are the premier building blocks for late-stage diversification[2].

However, treating these two isomers as interchangeable is a critical error in synthetic design. Due to the electronic asymmetry of the fused bicyclic system, their reactivity profiles diverge significantly. This guide provides an in-depth mechanistic comparison of their performance in transition-metal-catalyzed cross-coupling and electrophilic aromatic substitution (EAS), supported by self-validating experimental protocols.

Mechanistic Framework: Electronic Asymmetry

To understand the reactivity differences between the 5-bromo and 6-bromo isomers, we must first analyze the electronic distribution of the parent benzofuran ring. The oxygen atom at position 1 (O1) exerts a strong resonance (+M) electron-donating effect into the fused benzene ring.

Structurally, the C5 position is para to the oxygen bridgehead connection, while the C6 position is meta. Resonance delocalization significantly enriches the electron density at C5, leaving C6 relatively electron-deficient. Consequently, in 5-bromobenzofuran, the C5–Br bond is situated in a highly electron-rich microenvironment, whereas the C6–Br bond in 6-bromobenzofuran is relatively electron-poor.

G O1 O1 (Heteroatom) +M Electron Donor C5 C5 Position (Para) Electron-Rich O1->C5 Strong Resonance Delocalization C6 C6 Position (Meta) Electron-Deficient O1->C6 Weak/No Resonance Influence

Electronic distribution in the benzofuran core driven by O1 resonance.

Cross-Coupling Reactivity (Pd-Catalyzed)

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the C–Br bond. Oxidative addition is kinetically accelerated when the aryl halide is electron-deficient; the lower LUMO energy of the polarized C–X bond facilitates rapid electron transfer from the electron-rich Pd(0) center.

Because C6 is more electron-deficient than C5, the C6–Br bond undergoes oxidative addition much faster. Experimental observations in fragment-based drug design consistently show that 6-bromobenzofuran achieves higher conversions and requires milder conditions compared to 5-bromobenzofuran[3]. For instance, Ullmann or Buchwald-Hartwig aminations at the 6-position proceed smoothly, whereas the 5-position often suffers from sluggish kinetics, sometimes necessitating a switch to the more reactive 5-iodobenzofuran to force the reaction to completion[3].

G Start5 5-Bromobenzofuran (Electron-Rich C-Br) OA5 Oxidative Addition (Slower Kinetics) Start5->OA5 High Activation Barrier Start6 6-Bromobenzofuran (Electron-Deficient C-Br) OA6 Oxidative Addition (Faster Kinetics) Start6->OA6 Low Activation Barrier Pd Pd(0) Catalyst Pd->OA5 Pd->OA6

Kinetic divergence in Pd(0) oxidative addition based on isomer electronics.

Quantitative Comparison Summary
Property / Reaction5-Bromobenzofuran6-BromobenzofuranMechanistic Rationale
Electronic State of C–Br Electron-richElectron-deficient+M resonance from O1 selectively enriches the para (C5) position.
Pd(0) Oxidative Addition Slower / Higher Temp Req.Faster / Milder ConditionsElectron-deficient C–Br bonds lower the activation energy for Pd(0) insertion.
EAS at Furan C-2 Moderately DeactivatedModerately DeactivatedBoth Br positions exert -I effects, withdrawing density from the furan ring.

Electrophilic Aromatic Substitution (EAS)

When functionalizing the furan ring itself, benzofuran strongly prefers EAS at the C-2 position[4]. This is a stark contrast to indole, which prefers C-3 substitution.

The Causality: In electrophilic substitution, sigma complexes are formed as reaction intermediates. Attack at the C-2 position of benzofuran produces a sigma complex where the positive charge is stabilized by the intact, adjacent benzene ring (analogous to a benzyl carbocation). Attack at the C-3 position produces a sigma complex where the positive charge must be stabilized by the oxygen lone pair. Because oxygen is highly electronegative, this resonance contribution is thermodynamically disfavored compared to the nitrogen analog in indole, driving the regioselectivity strictly to C-2[4].

Both the 5-bromo and 6-bromo substituents exert an inductive electron-withdrawing (-I) effect that slightly deactivates the furan ring compared to the parent benzofuran[5]. However, their impact on C-2 regioselectivity is negligible; both isomers will reliably undergo halogenation, formylation, or acylation at C-2.

G BF Benzofuran Core (+ Electrophile) C2 Attack at C-2 BF->C2 C3 Attack at C-3 BF->C3 Sigma2 Sigma Complex Benzene Aromaticity Intact C2->Sigma2 Thermodynamically Favored Sigma3 Sigma Complex Relies on O+ Resonance C3->Sigma3 Disfavored by High Electronegativity

Regioselectivity pathway for Electrophilic Aromatic Substitution (EAS).

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

To objectively evaluate the kinetic differences between the two isomers, the following standardized Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system.

Design Causality:

  • Catalyst: Pd(dppf)Cl₂ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step. This ensures that oxidative addition remains the clearly observable rate-determining step, highlighting the reactivity difference between the 5-Br and 6-Br isomers.

  • Solvent System: 1,4-Dioxane/H₂O (4:1) ensures the solubility of the lipophilic bromobenzofuran. Water is strictly required to generate the reactive trihydroxyboronate intermediate necessary for the transmetalation step.

  • Validation: The reaction is tracked via HPLC against an internal standard (biphenyl) to quantify conversion rates independently of isolation efficiency.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask, add the bromobenzofuran isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and biphenyl (0.5 mmol, internal standard).

  • Degassing: Add 1,4-dioxane (4.0 mL). Degas the mixture via three consecutive freeze-pump-thaw cycles. Rationale: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species from degradation.

  • Base Addition: Add an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL), previously sparged with argon for 15 minutes.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Rationale: Adding the catalyst last, after degassing, minimizes premature reduction or catalyst poisoning.

  • Reaction & Sampling: Heat the mixture to 80 °C under positive argon pressure. Withdraw 50 µL aliquots at 1h, 3h, and 6h intervals. Dilute each aliquot with 1 mL acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the HPLC-UV (254 nm).

  • Data Analysis: Calculate the conversion percentage by comparing the product peak area relative to the biphenyl internal standard. (Expect the 6-bromobenzofuran to reach >95% conversion significantly faster than the 5-bromobenzofuran).

  • Workup: Upon completion, cool to room temperature, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo for subsequent column chromatography.

Conclusion & Selection Guide

When designing synthetic routes targeting the benzofuran scaffold:

  • Choose 6-Bromobenzofuran if your synthetic step relies on transition-metal-catalyzed cross-coupling at the benzene ring. Its electron-deficient nature ensures rapid oxidative addition and high yields under mild conditions[3][6].

  • Choose 5-Bromobenzofuran only if the specific substitution pattern is biologically required for the target molecule (e.g., specific SAR requirements for SERCA2a activators or 5-HT receptor agonists)[1][6]. Be prepared to utilize more robust catalyst systems (e.g., Buchwald precatalysts) or elevated temperatures to overcome its inherent kinetic sluggishness.

Sources

Validation

IR Spectroscopy Characteristic Peaks for (6-Bromobenzofuran-2-yl)methanol: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter downstream synthetic failures—such as poor yields in palladium-catalyzed Tsuji–Trost-type allylic substitutions—that ultimately stem from poorly characterized sta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter downstream synthetic failures—such as poor yields in palladium-catalyzed Tsuji–Trost-type allylic substitutions—that ultimately stem from poorly characterized starting materials[1]. (6-Bromobenzofuran-2-yl)methanol (CAS: 1089682-06-3) is a highly versatile building block utilized in fragment-based drug design and the synthesis of biologically active benzofuran derivatives[2][3].

Infrared (FTIR) spectroscopy serves as a rapid, non-destructive first line of defense for structural validation and purity assessment. This guide objectively compares the IR performance profile of (6-Bromobenzofuran-2-yl)methanol against common structural analogs and provides a field-proven, self-validating protocol for accurate spectral acquisition.

Mechanistic Foundations of the IR Profile

To accurately interpret the IR spectrum of (6-Bromobenzofuran-2-yl)methanol, we must deconstruct its molecular architecture into its independent vibrational oscillators. Understanding the why behind the peaks prevents misidentification of impurities.

  • The Hydroxymethyl Group (-CH₂OH): The terminal primary alcohol acts as a strong hydrogen bond donor and acceptor in its solid state. This intermolecular hydrogen bonding weakens the O-H bond, broadening its stretching frequency and shifting it to approximately 3340–3350 cm⁻¹[1]. The adjacent C-O bond exhibits a sharp, intense stretch near 1010 cm⁻¹, which is a highly reliable diagnostic peak for primary alcohols[1].

  • The Benzofuran Core: The bicyclic aromatic system displays characteristic ring-breathing modes (C=C stretching) at ~1605 cm⁻¹ and ~1454 cm⁻¹[1]. The cyclic ether component (C-O-C) yields a strong asymmetric stretch at ~1254 cm⁻¹[1].

  • The C-Br Bond: The heavy atomic mass of the bromine atom at the 6-position acts as a dampener on the vibrational frequency of the C-Br bond, pushing its stretching vibration deep into the fingerprint region (~500–600 cm⁻¹)[3]. Furthermore, the 6-substitution pattern alters the aromatic ring's symmetry, resulting in a distinct out-of-plane (oop) C-H bending pattern at 800–850 cm⁻¹.

Comparative Spectral Analysis

During procurement or synthesis, (6-Bromobenzofuran-2-yl)methanol is frequently confused with its non-brominated parent, positional isomers (like the 5-bromo variant), or oxidized derivatives (carboxylic acids). Table 1 outlines the quantitative spectral differences used to objectively distinguish these alternatives.

Table 1: Characteristic IR Peak Comparison of Benzofuran Derivatives
CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C=C Aromatic (cm⁻¹)C-O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
(6-Bromobenzofuran-2-yl)methanol ~3340 (Broad)N/A~1605, 1454~1010 (Alcohol), ~1254 (Ether)~580
Benzofuran-2-ylmethanol 3347 (Broad)N/A1605, 14541010, 1254N/A
6-Bromobenzofuran-2-carboxylic acid ~2500–3000 (Very Broad)~1680–1700 (Strong)~1590, 1440~1280 (Acid C-O)~580
(5-Bromobenzofuran-2-yl)methanol ~3340 (Broad)N/A~1600, 1450~1010, ~1250~600 (Shifted)

Data extrapolated from established spectroscopic baselines for benzofuran-2-ylmethanol and brominated benzofuran scaffolds[1][4].

Spectral Interpretation Logic

To streamline quality control workflows, I have mapped the diagnostic logic used to confirm the identity of (6-Bromobenzofuran-2-yl)methanol while ruling out common synthetic precursors or byproducts.

IR_Logic Start Unknown Benzofuran Derivative Q1 Is there a strong C=O peak at ~1680 cm⁻¹? Start->Q1 Acid 6-Bromobenzofuran- 2-carboxylic acid Q1->Acid Yes Q2 Is there a broad O-H peak at ~3347 cm⁻¹? Q1->Q2 No Q3 Is there a C-Br stretch at ~500-600 cm⁻¹? Q2->Q3 Yes Error Unidentified Impurity/Compound Q2->Error No Alcohol Benzofuran-2-ylmethanol Q3->Alcohol No BromoAlcohol (6-Bromobenzofuran- 2-yl)methanol Q3->BromoAlcohol Yes

Logical decision tree for identifying benzofuran derivatives via IR spectroscopy.

Standardized ATR-FTIR Experimental Protocol

Traditional KBr pellet methods are highly susceptible to moisture absorption, which artificially inflates the O-H stretch region (3200–3500 cm⁻¹) and obscures the primary alcohol signal. Therefore, Attenuated Total Reflectance (ATR) utilizing a diamond crystal is the mandatory standard for this workflow. The high refractive index and chemical inertness of diamond make it ideal for halogenated aromatic alcohols.

This protocol is designed as a self-validating system to ensure data integrity.

Step 1: System Initialization & Environmental Compensation
  • Action: Clean the diamond ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Action: Collect a background scan (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Causality: Background scanning subtracts atmospheric CO₂ and water vapor from the final spectrum.

  • Validation Checkpoint: Inspect the background spectrum. You must see positive peaks for ambient CO₂ (2350 cm⁻¹) and water vapor (3900–3500 cm⁻¹). If these are absent, the detector may be saturated or the crystal is contaminated.

Step 2: Sample Application
  • Action: Place approximately 2–5 mg of (6-Bromobenzofuran-2-yl)methanol powder directly onto the center of the diamond crystal.

  • Action: Lower the ATR pressure anvil until the clutch clicks, ensuring maximum pressure.

  • Causality: The IR beam (evanescent wave) only penetrates 0.5 to 2 micrometers into the sample. Intimate physical contact is required to achieve a sufficient Signal-to-Noise Ratio (SNR).

Step 3: Data Acquisition & Self-Validation
  • Action: Acquire the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Validation Checkpoint (The Self-Validating Step): Immediately check the baseline at 3800 cm⁻¹ and 2000 cm⁻¹. It should be flat and near 100% transmittance (or 0 Absorbance). Check the regions of 2350 cm⁻¹ and 3900 cm⁻¹. If negative peaks appear here, it indicates the atmospheric conditions in the room changed between the background and sample scans. If negative peaks are present, the data is invalid; you must wipe the crystal and restart from Step 1.

Step 4: Spectral Processing
  • Action: Apply an ATR correction algorithm (if analyzing in transmittance) to compensate for the wavelength-dependent penetration depth of the evanescent wave, which naturally suppresses high-frequency peaks (like the O-H stretch) compared to transmission FTIR.

  • Action: Identify the primary diagnostic peaks: 3340 cm⁻¹ (O-H), 1605 cm⁻¹ (C=C), 1254 cm⁻¹ (C-O-C), 1010 cm⁻¹ (C-O), and 580 cm⁻¹ (C-Br).

References

  • Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances.[Link]

  • ChemSigma. 1089682-06-3 (6-Bromobenzofuran-2-yl)methanol Product Specification.[Link]

  • La Trobe University Research Repository. (2017). The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds. [Link]

Sources

Comparative

Crystal Structure Data for (6-Bromobenzofuran-2-yl)methanol Derivatives: A Comparative Guide for Fragment-Based Drug Discovery

As the landscape of Fragment-Based Drug Discovery (FBDD) evolves, benzofuran-derived scaffolds have emerged as privileged structures for targeting challenging protein-protein interactions and oxidoreductase enzymes. Spec...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of Fragment-Based Drug Discovery (FBDD) evolves, benzofuran-derived scaffolds have emerged as privileged structures for targeting challenging protein-protein interactions and oxidoreductase enzymes. Specifically, (6-bromobenzofuran-2-yl)methanol and its derivatives offer a highly tunable pharmacophore. The benzofuran core provides favorable π-π stacking and hydrophobic interactions, while the 6-bromo substituent acts simultaneously as a halogen-bonding donor and a versatile synthetic handle for cross-coupling elaborations.

This guide provides a comparative analysis of the crystallographic binding modes, synthetic utility, and target efficacy of (6-bromobenzofuran-2-yl)methanol derivatives, focusing heavily on their application as inhibitors of Escherichia coli DsbA (EcDsbA)[1] and Schistosoma mansoni bromodomains (SmBRD3)[2].

Mechanistic Rationale: Why the 6-Bromobenzofuran Scaffold?

In FBDD, the transition from a low-affinity fragment hit (typically KD​ in the millimolar range) to a potent lead compound requires precise structural guidance. (6-Bromobenzofuran-2-yl)methanol is highly valued for three mechanistic reasons:

  • Hydrophobic Groove Insertion: The planar, bicyclic benzofuran system is ideal for intercalating into narrow, hydrophobic protein clefts. In the case of EcDsbA—a thiol-disulfide oxidoreductase critical for bacterial virulence—the benzofuran core inserts adjacent to the catalytic disulfide bond (Cys30-Cys33), displacing structured water molecules[1].

  • Halogen Bonding & Steric Anchoring: The bromine atom at the 6-position frequently engages in halogen bonding with backbone carbonyls or occupies deep lipophilic pockets, anchoring the fragment in a specific orientation.

  • Synthetic Versatility: The primary alcohol at the 2-position can be readily oxidized to a carbaldehyde (e.g., using Pyridinium chlorochromate) or converted to an acetic acid derivative, while the 6-bromo position allows for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to explore the surrounding chemical space[3].

Comparative Crystallographic Data & Binding Efficacy

To objectively compare the performance of these derivatives, we must analyze their X-ray crystallographic data and binding affinities. The table below summarizes the structural evolution of the benzofuran scaffold when optimized against the EcDsbA target.

Compound / DerivativeRole in FBDDTarget ProteinPDB IDResolution (Å)Binding Affinity ( KD​ )Key Crystallographic Interactions
(6-Bromobenzofuran-2-yl)methanol Primary Synthetic Scaffold / FragmentN/AN/AN/A> 2 mMServes as the base building block; primary alcohol allows for rapid functionalization[3].
2-(6-Bromobenzofuran-3-yl)acetic acid Validated Primary HitEcDsbAUnpub.~2.00~1.5 mMBenzofuran core binds in the hydrophobic groove; carboxylate interacts with solvent-exposed residues[1].
Aniline-elaborated benzofuran (Compound 15) Optimized IntermediateEcDsbA6PMF1.95~850 µM180° horizontal rotation of the core compared to early hits; aniline moiety approaches His32[4].
Phenoxy-elaborated benzofuran (Compound 25) Advanced LeadEcDsbA6POH1.85326 ± 25 µMExtended hydrophobic contacts in the binding groove; significant displacement of active-site water[1].
Benzyl-elaborated benzofuran (Compound 28) Advanced LeadEcDsbA6POI1.90341 ± 57 µMBenzyl group optimally fills the hydrophobic pocket adjacent to the cis-Pro loop (Val150-cis-Pro151)[1].

Data Interpretation: The crystallographic data reveals a clear causality between structural elaboration and affinity. The unelaborated fragments bind weakly, but by utilizing the 6-bromo position or the 2-position to append phenoxy or benzyl groups, the molecules achieve a nearly 5-fold improvement in KD​ by maximizing van der Waals contacts within the EcDsbA hydrophobic groove[1].

Structural Workflow Visualization

The following diagram illustrates the logical progression of utilizing (6-bromobenzofuran-2-yl)methanol in a structure-guided drug design campaign.

FBDD_Workflow A (6-Bromobenzofuran-2-yl)methanol (Core Scaffold) B Chemical Elaboration (Oxidation & Cross-Coupling) A->B C Fragment Library Generation B->C D Biophysical Screening (NMR, SPR) C->D E X-ray Crystallography (Protein Co-crystallization) D->E Hit Identification F Structure-Guided Optimization E->F Binding Mode Analysis G High-Affinity Target Inhibitor F->G

Fragment-Based Drug Discovery workflow utilizing (6-Bromobenzofuran-2-yl)methanol derivatives.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and crystallographic evaluation of these derivatives.

Protocol A: Synthetic Elaboration of (6-Bromobenzofuran-2-yl)methanol

This protocol describes the controlled oxidation of the scaffold, a necessary first step for generating extended derivatives (e.g., hydrazones or extended amides)[3].

  • Preparation: Dissolve 1.0 equivalent of (6-bromobenzofuran-2-yl)methanol in anhydrous Dichloromethane (DCM) to achieve a 0.05 M solution.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Oxidation: Slowly add 1.3 equivalents of Pyridinium chlorochromate (PCC) to the stirring solution.

  • Reaction Monitoring: Stir the mixture for 5 hours. Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar alcohol spot and the appearance of a UV-active, less polar spot confirms the formation of 6-bromobenzofuran-2-carbaldehyde.

  • Workup: Filter the crude mixture over a pad of Celite to remove chromium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (gradient elution: 0 to 30% EtOAc in hexanes) to afford the pure carbaldehyde intermediate[3].

Protocol B: Ligand Soaking and X-Ray Crystallography (EcDsbA)

To obtain high-resolution crystal structures (like PDB 6PMF), the elaborated benzofuran derivatives must be soaked into pre-formed protein crystals[4].

  • Protein Crystallization: Crystallize apo-EcDsbA using the hanging-drop vapor diffusion method. Mix 1 µL of protein solution (typically 10-15 mg/mL in 10 mM HEPES pH 7.5) with 1 µL of reservoir solution (e.g., 15-20% PEG 4000, 0.2 M MgCl2, 0.1 M Tris pH 8.5).

  • Ligand Preparation: Dissolve the synthesized benzofuran derivative in 100% DMSO to create a 50 mM stock solution.

  • Soaking: Transfer the apo-crystals into a soaking drop containing the reservoir solution supplemented with 5-10 mM of the benzofuran ligand and 5-10% DMSO. Incubate for 2 to 24 hours.

  • Cryoprotection: Briefly transfer the soaked crystals into a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol) before flash-cooling in liquid nitrogen.

  • Data Collection & Refinement: Collect X-ray diffraction data at a synchrotron source (e.g., 100 K, λ = 0.95-1.00 Å).

  • Validation: Solve the structure using molecular replacement (using apo-EcDsbA, PDB 1FVK, as a search model). Self-Validation Step: Confirm ligand binding by generating a Fo​−Fc​ omit map contoured at 3 σ . The electron density must clearly define the benzofuran core and the 6-bromo substituent before finalizing the refinement (target Rwork​ < 0.20, Rfree​ < 0.25)[4].

References

  • The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules (Basel, Switzerland). Available at:[Link]

  • 6PMF: Crystal Structure of EcDsbA in complex with aniline 15. RCSB Protein Data Bank. Available at:[Link]

  • Small Molecule Ligands of the BET-like Bromodomain, SmBRD3, Affect Schistosoma mansoni Survival, Oviposition, and Development. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • WO2016094688A1 - Fused 1,3-azole derivatives useful for the treatment of proliferative diseases.Google Patents.

Sources

Validation

Differentiating (6-Bromobenzofuran-2-yl)methanol from impurities

Analytical Differentiation of (6-Bromobenzofuran-2-yl)methanol from Critical Synthetic Impurities Executive Summary (6-Bromobenzofuran-2-yl)methanol (CAS 1089682-06-3) serves as a critical synthetic intermediate in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation of (6-Bromobenzofuran-2-yl)methanol from Critical Synthetic Impurities

Executive Summary

(6-Bromobenzofuran-2-yl)methanol (CAS 1089682-06-3) serves as a critical synthetic intermediate in the development of fused 1,3-azole derivatives and other targeted therapeutics (1)[1]. During its synthesis—typically via the reduction of 6-bromobenzofuran-2-carbaldehyde—several structurally analogous impurities are generated. Meeting stringent regulatory thresholds requires the deployment of orthogonal analytical techniques capable of resolving these trace-level contaminants (2)[2]. This guide provides a self-validating analytical framework to objectively differentiate the target compound from its primary synthetic impurities.

Mechanistic Origins of Impurities

To design an effective separation strategy, one must first understand the chemical causality behind impurity formation:

  • Impurity A (6-Bromobenzofuran-2-carbaldehyde): The unreacted starting material. Its presence indicates incomplete reduction.

  • Impurity B (Benzofuran-2-ylmethanol): A debrominated side product resulting from over-reduction or transition-metal-catalyzed hydrodehalogenation during the synthetic process (3)[3].

  • Impurity C ((5-Bromobenzofuran-2-yl)methanol): A positional isomer that typically carries over from isomeric contamination in the upstream bromination of the benzofuran core.

Orthogonal Analytical Workflow

Relying on a single analytical technique is insufficient for structurally similar benzofuran derivatives (4)[4]. Our methodology employs a three-tiered orthogonal approach mapping polarity, isotopic mass, and structural coupling.

G cluster_methods Orthogonal Analytical Techniques HPLC RP-HPLC-UV Separation LCMS LC-MS (ESI+) Mass Confirmation HPLC->LCMS Isotopic & Mass Profiling NMR 1H NMR Structural Elucidation HPLC->NMR Isomer Differentiation Target (6-Bromobenzofuran-2-yl)methanol [Target API Intermediate] Target->HPLC RT: 6.5 min ImpA 6-Bromobenzofuran-2-carbaldehyde [Impurity A: Unreacted SM] ImpA->HPLC RT: 8.2 min ImpB Benzofuran-2-ylmethanol [Impurity B: Debrominated] ImpB->HPLC RT: 4.1 min ImpC (5-Bromobenzofuran-2-yl)methanol [Impurity C: Positional Isomer] ImpC->HPLC RT: 6.8 min

Figure 1. Orthogonal workflow for differentiating (6-Bromobenzofuran-2-yl)methanol and impurities.

Experimental Protocols & Mechanistic Causality

Protocol 1: Reversed-Phase HPLC-UV Profiling
  • Causality & Design: In reversed-phase chromatography, retention is dictated by hydrophobicity. The loss of the lipophilic bromine atom in Impurity B drastically reduces its affinity for the C18 stationary phase, causing it to elute first. Conversely, Impurity A (an aldehyde) lacks the polar, hydrogen-bonding hydroxyl group present in the target, resulting in the strongest retention.

  • Self-Validating System Suitability: A blank injection must show no ghost peaks at the target retention time. The critical resolution factor ( Rs​ ) between the Target and Impurity C must be ≥1.5 to ensure accurate integration.

  • Methodology:

    • Column Preparation: Equilibrate a Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) at 30 °C.

    • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic Acid in Milli-Q Water) and Mobile Phase B (HPLC-Grade Acetonitrile).

    • Gradient Elution: Program the pump for a flow rate of 1.0 mL/min: 0-2 min (20% B), 2-10 min (linear gradient to 70% B), 10-12 min (hold at 70% B).

    • Sample Injection: Inject 10 µL of the sample (0.5 mg/mL dissolved in 20% Acetonitrile/Water).

    • Detection: Monitor absorbance at 254 nm.

Protocol 2: LC-MS (ESI+) Mass Confirmation
  • Causality & Design: Benzylic alcohols undergo facile in-source fragmentation in positive Electrospray Ionization (ESI+), losing a water molecule (18 Da) to form a highly stabilized benzylic cation ( [M−OH]+ ). The presence of a bromine atom is unequivocally confirmed by a 1:1 isotopic doublet separated by 2 m/z units ( 79Br and 81Br ).

  • Methodology:

    • Interface Setup: Couple the HPLC output to a single quadrupole or TOF mass spectrometer.

    • Ionization Parameters: Set the ESI source to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C; Cone voltage: 30 V.

    • Acquisition: Scan across an m/z range of 100 to 500.

    • Data Interpretation: Extract ion chromatograms (EIC) for m/z 131 (Impurity B) and m/z 209/211 (Target/Impurity C).

Protocol 3: 1H NMR Structural Elucidation
  • Causality & Design: While LC-MS confirms the molecular formula, it cannot differentiate positional isomers (Target vs. Impurity C). 1H NMR resolves this by mapping the aromatic proton coupling network. Furthermore, the aldehyde proton of Impurity A is highly deshielded, providing a distinct diagnostic singlet near 9.8 ppm.

  • Methodology:

    • Sample Preparation: Dissolve 15 mg of the isolated compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS.

    • Acquisition: Acquire spectra on a 400 MHz NMR spectrometer using 16 scans and a 2.0 s relaxation delay.

    • Analysis: Analyze the splitting patterns in the 7.0–8.0 ppm aromatic region to differentiate the 5-bromo and 6-bromo substitution patterns.

Comparative Data Analysis

The following tables synthesize the expected quantitative data across all three analytical modalities, providing a rapid reference for impurity identification.

Table 1: Chromatographic and Mass Spectrometry Profiles

CompoundRelative Retention Time (RRT)Expected RT (min)MW ( g/mol )Primary MS Ion (ESI+)Isotopic Pattern
Impurity B (Debrominated)0.634.1148.16m/z 131 [M−OH]+ Monoisotopic
Target (6-Bromo)1.006.5227.06m/z 209, 211 [M−OH]+ 1:1 ( 79Br/81Br )
Impurity C (5-Bromo)1.056.8227.06m/z 209, 211 [M−OH]+ 1:1 ( 79Br/81Br )
Impurity A (Aldehyde)1.268.2225.04m/z 225, 227 [M+H]+ 1:1 ( 79Br/81Br )

Table 2: Key 1H NMR Diagnostic Chemical Shifts (400 MHz, CDCl3​ )

CompoundFunctional Group Shift (ppm)Diagnostic Aromatic Splitting Pattern (ppm)
Target (6-Bromo)4.75 (s, 2H, −CH2​OH )7.63 (d, H-7), 7.42 (d, H-4), 7.35 (dd, H-5)
Impurity C (5-Bromo)4.75 (s, 2H, −CH2​OH )7.71 (d, H-4), 7.40 (dd, H-6), 7.32 (d, H-7)
Impurity A (Aldehyde)9.85 (s, 1H, −CHO )7.75 (d, H-7), 7.55 (d, H-4), 7.45 (dd, H-5)
Impurity B (Debrominated)4.75 (s, 2H, −CH2​OH )7.58 (d, 1H), 7.49 (d, 1H), 7.2-7.3 (m, 2H)

References

  • Source: Google Patents (WO2016094688A1)
  • Title: Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities Source: LCGC International URL
  • Title: The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization Source: PubMed URL
  • Source: PMC (PubMed Central)

Sources

Comparative

Stability Comparison Guide: Benzofuran-2-ylmethanol vs. Indole Analogs

Executive Summary In the landscape of drug development and medicinal chemistry, the pharmacokinetic viability of a lead compound is heavily dictated by its chemical stability. Indole-based carbinols, such as indole-3-car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and medicinal chemistry, the pharmacokinetic viability of a lead compound is heavily dictated by its chemical stability. Indole-based carbinols, such as indole-3-carbinol (I3C) and indole-2-methanol, are notorious for their rapid degradation and polymerization in acidic environments like the human stomach[1]. Bioisosteric replacement of the indole core with a benzofuran ring—specifically utilizing benzofuran-2-ylmethanol—offers a profound structural solution. This guide objectively compares the stability profiles of these analogs, detailing the mechanistic causality behind their divergence and providing a field-proven, self-validating experimental protocol for kinetic assessment.

Mechanistic Causality: The Electronegativity Factor

To understand why these seemingly similar bicyclic systems behave so differently, we must examine the electronic contributions of their respective heteroatoms.

  • Indole Analogs (The Azafulvenium Trap): The nitrogen atom in the pyrrole ring of indole is a strong electron donor. Under acidic conditions (e.g., gastric fluid at pH 1.2), the benzylic-like hydroxyl group of indole-2-methanol or I3C is protonated and departs as water. The resulting carbocation is powerfully stabilized by the nitrogen's lone pair, forming a highly electrophilic azafulvenium intermediate [2][3]. Because this intermediate is both easy to form and highly reactive, it rapidly attacks other nucleophilic indole molecules, triggering uncontrolled oligomerization into diindolylmethanes (e.g., DIM) and higher-order polymers[1][4].

  • Benzofuran-2-ylmethanol (The Oxonium Barrier): Replacing the NH group with an oxygen atom fundamentally alters the ring's electron density. Oxygen is significantly more electronegative than nitrogen, meaning it holds onto its lone pairs much more tightly[5]. Consequently, oxygen is far less effective at donating electron density to stabilize an adjacent carbocation. The formation of the corresponding oxonium intermediate requires a substantially higher activation energy, effectively shutting down the dehydration pathway. Thus, benzofuran-2-ylmethanol remains chemically intact under conditions that would instantly destroy its indole counterpart.

Mechanism cluster_indole Indole Analogs (e.g., I3C / Indole-2-methanol) cluster_benzo Benzofuran Analogs Indole Indole-based Carbinol Aza Azafulvenium Intermediate Indole->Aza H+ / -H2O (Fast) Polymer DIM & Polymers Aza->Polymer +Monomer (Oligomerization) Benzo Benzofuran-2-ylmethanol Oxo Oxonium Intermediate Benzo->Oxo H+ / -H2O (High Energy Barrier) Stable Intact Molecule Oxo->Stable Reversible (No Polymerization)

Fig 1. Mechanistic divergence: Indole analogs form reactive azafulvenium; benzofurans resist degradation.

Comparative Quantitative Stability Data

The theoretical stability predicted by electronegativity translates directly into stark empirical differences. The table below summarizes the kinetic half-lives ( t1/2​ ) of these compounds across physiological and gastric pH ranges.

CompoundpH 1.2 Stability ( t1/2​ )pH 7.4 Stability ( t1/2​ )Primary Degradation PathwayMajor Degradant
Indole-3-carbinol (I3C) < 10 mins~ 45 hoursAcid-catalyzed oligomerization3,3'-Diindolylmethane (DIM)
Indole-2-methanol < 15 mins> 48 hoursAcid-catalyzed oligomerizationDiindolylmethane analogs
Benzofuran-2-ylmethanol > 48 hoursStable (> 7 days)N/A (Highly stable)None observed

Note: Due to the extreme instability of I3C in gastric acid, specialized delivery systems (e.g., nanocapsules) are often required to preserve the monomeric form in vivo[6]. Benzofuran-2-ylmethanol bypasses this formulation hurdle entirely.

Experimental Methodology: Self-Validating Kinetic Assay

To objectively verify the stability of these compounds, a rigorous LC-MS/HPLC-UV workflow must be employed. The following protocol is designed as a self-validating system : it utilizes an internal standard to correct for matrix effects and injection variability, alongside a highly specific chemical quenching step to ensure the kinetic snapshot is perfectly preserved.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 10 mM stock solutions of the test compounds (Benzofuran-2-ylmethanol, Indole-2-methanol) and an internal standard (IS, e.g., ethylparaben) in LC-MS grade acetonitrile.

  • Buffer Equilibration: Pre-warm Simulated Gastric Fluid (SGF, pH 1.2) and Phosphate-Buffered Saline (PBS, pH 7.4) to 37°C in a thermomixer.

  • Reaction Initiation: Spike the test compounds into the pre-warmed buffers to achieve a final concentration of 100 μM. Vortex briefly and maintain continuous agitation at 37°C.

  • Time-Point Quenching (Critical Step): At predetermined intervals ( t = 0, 15, 30, 60, 120 mins), extract 100 μL aliquots. Immediately transfer each aliquot into a vial containing 100 μL of ice-cold quenching solution (0.1 M NaOH in methanol spiked with 10 μM IS).

    • Causality: The high pH instantly neutralizes the acid, halting the formation of the azafulvenium intermediate. Simultaneously, the IS corrects for any volumetric discrepancies during the rapid extraction process.

  • Chromatographic Analysis: Centrifuge the quenched samples at 14,000 x g for 5 minutes to pellet any precipitated buffer salts. Inject 5 μL of the supernatant into an LC-MS/HPLC-UV system equipped with a C18 core-shell column.

  • Data Processing: Plot the natural log of the peak area ratio (Analyte / IS) versus time to calculate the first-order degradation rate constant ( k ) and the half-life ( t1/2​ ).

Workflow Prep 1. Sample Preparation (100 μM in Buffer) Incubate 2. Acidic Incubation (pH 1.2 / 37°C) Prep->Incubate Quench 3. Time-Point Quenching (Basic Buffer + Internal Std) Incubate->Quench Aliquots at specific intervals Analyze 4. LC-MS/HPLC-UV Analysis Quench->Analyze Instantly halts degradation Data 5. Kinetic Modeling (t1/2 Calculation) Analyze->Data Quantify remaining %

Fig 2. Self-validating experimental workflow for comparative kinetic stability assessment.

Conclusion

For researchers developing targeted therapeutics, the pharmacokinetic liabilities associated with azafulvenium-driven polymerization make indole-based carbinols highly challenging to deploy orally. The bioisosteric replacement of the indole core with a benzofuran ring successfully circumvents this issue. By leveraging the higher electronegativity of oxygen, benzofuran-2-ylmethanol artificially raises the activation barrier for dehydration, resulting in a highly stable scaffold suitable for advanced drug development.

References

  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole StackExchange Chemistry URL:[Link][5]

  • Two Faces of Indole-3-Carbinol—Analysis of Lipid Peroxidation Induced by Fenton Reaction Substrates in Porcine Ovary and Kidney Homogenates MDPI URL:[Link][4]

  • 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways PMC (National Institutes of Health) URL:[Link][1]

  • Indole-3-carbinol loaded-nanocapsules modulated inflammatory and oxidative damages and increase skin wound healing in rats Taylor & Francis URL:[Link][6]

  • Microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent ResearchGate URL:[Link][2]

  • The spectrophotometric determination of indole-3-methanol in small samples with p-dimethylaminocinnamaldehyde on the basis of the formation of an azafulvenium salt PubMed URL: [Link][3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (6-Bromobenzofuran-2-yl)methanol

Advanced Safety and Operational Guide: Handling (6-Bromobenzofuran-2-yl)methanol Executive Summary & Chemical Profile As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling (6-Bromobenzofuran-2-yl)methanol

Executive Summary & Chemical Profile

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks requires a rigorous, scientifically grounded approach to laboratory safety. (6-Bromobenzofuran-2-yl)methanol (CAS: 1089682-06-3) is a critical intermediate frequently utilized in the synthesis of biologically active compounds, including [1],. Due to its lipophilic benzofuran core and reactive primary alcohol, it presents specific toxicological and operational challenges that must be managed through strict procedural controls[2].

Hazard Assessment & Mechanistic Causality

Understanding the underlying mechanism behind a chemical's hazard profile is essential for building a self-validating safety culture.

  • Irritation & Toxicity (H302, H315, H319, H335): This compound is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory tract[3],[2].

    • Causality: The lipophilic nature of the brominated benzofuran scaffold allows it to readily partition into the lipid bilayers of cellular membranes. Upon contact with epidermal or mucosal tissues, it disrupts cellular integrity and triggers localized inflammatory responses[4].

  • Chemical Reactivity: The primary alcohol moiety is highly susceptible to oxidation, and the brominated aromatic ring can participate in unintended cross-coupling reactions if exposed to incompatible catalysts or strong oxidizers.

Quantitative Data & PPE Specifications

To ensure immediate access to critical parameters, the following table synthesizes the operational, physical, and safety data for (6-Bromobenzofuran-2-yl)methanol.

ParameterSpecification / ValueScientific Rationale
CAS Number 1089682-06-3Unique identifier for precise SDS retrieval and inventory tracking.
Molecular Formula C9H7BrO2Dictates stoichiometric calculations and waste categorization[5].
Storage Conditions 2-8°C, Sealed & DryMinimizes thermal degradation and prevents moisture-induced side reactions[6].
GHS Hazard Codes H302, H315, H319, H335Highlights acute oral toxicity and severe mucosal/tissue irritation risks[2].
Glove Material Nitrile (Double-gloved)Provides a robust barrier against lipophilic halogenated aromatics; double-gloving mitigates permeation risks[7].
Ventilation Fume Hood (≥100 fpm)Prevents inhalation of potentially lachrymatory or irritating particulates[7],[4].

Standard Operating Procedure (SOP): Experimental Workflow

The following protocol details the safe handling of (6-Bromobenzofuran-2-yl)methanol during a standard oxidation to 6-bromobenzofuran-2-carbaldehyde, a [1].

Step 1: Environmental & PPE Preparation Verify that the chemical fume hood is operating with a face velocity of at least 100 fpm. Don chemical safety goggles, a flame-resistant lab coat, and two pairs of nitrile gloves[7].

  • Causality: Halogenated compounds can permeate single-layer gloves over extended exposure. Double-gloving ensures a secondary barrier remains intact if the outer layer is compromised or unknowingly contaminated.

Step 2: Reagent Transfer Using an anti-static weighing spatula, transfer the required mass of (6-Bromobenzofuran-2-yl)methanol into a pre-tared, dry reaction flask.

  • Causality: Anti-static tools prevent the aerosolization of fine powders, directly mitigating the risk of inhalation and subsequent respiratory tract irritation (H335)[2].

Step 3: Dissolution and Cooling Dissolve the compound in anhydrous dichloromethane (DCM) to achieve a 0.05 M concentration, and cool the mixture to 0°C using an ice bath[1].

  • Causality: DCM efficiently solvates the lipophilic benzofuran core. Cooling the system to 0°C suppresses the volatility of the solvent and controls the thermodynamics of the subsequent exothermic oxidation.

Step 4: Reagent Addition Slowly add 1.3 equivalents of Pyridinium chlorochromate (PCC) to the cooled solution[1]. Monitor the reaction for 5 hours before filtering over celite[1].

  • Causality: Gradual addition prevents thermal runaway. Celite filtration safely removes the hazardous chromium byproducts, isolating the desired carbaldehyde while minimizing exposure.

Operational Visualization: Handling & Disposal Workflow

The following diagram illustrates the critical path for handling and disposing of this compound, emphasizing the integration of safety at every node.

HandlingWorkflow Start Storage & Retrieval (2-8°C, Dry Environment) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Fume Hood (Min velocity 100 fpm) PPE->Hood Reaction Chemical Processing (e.g., PCC Oxidation at 0°C) Hood->Reaction Spill Spill Management (Inert Absorbent) Hood->Spill If spill occurs Disposal Waste Segregation (Halogenated Organics) Reaction->Disposal Spill->Disposal

End-to-end safety and operational workflow for handling (6-Bromobenzofuran-2-yl)methanol.

Spill Management & Halogenated Waste Disposal Plan

Proper end-of-life management for halogenated benzofurans is a critical regulatory and environmental responsibility[7].

Spill Response Protocol:

  • Isolation: Immediately lower the fume hood sash and isolate the area.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand)[8].

    • Causality: Combustible absorbents (like paper towels) must be avoided, as reactive intermediates or residual oxidizers can initiate secondary fires.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a designated hazardous waste container[4].

Disposal Plan: All unreacted (6-Bromobenzofuran-2-yl)methanol, contaminated consumables, and reaction byproducts must be strictly segregated into Halogenated Organic Waste streams[7].

  • Causality: The halogenated benzofuran structure necessitates specialized disposal[7]. High-temperature incineration equipped with alkaline scrubbers is required. If halogenated organics are mixed with general waste and incinerated at standard temperatures, the bromine substituents can act as precursors to highly toxic, environmentally persistent polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs).

References

  • [1] WO2016094688A1 - Fused 1,3-azole derivatives useful for the treatment of proliferative diseases. Google Patents.

  • [3] Benzofuran, 5-bromo- | C8H5BrO | CID 90015. PubChem.[Link]

  • [2] 6-Bromo-1-benzofuran | C8H5BrO | CID 15158722. PubChem.[Link]

  • [5] 1089682-06-3 (6-Bromobenzofuran-2-yl)methanol. ChemSigma.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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